molecular formula C16H22N2O4 B1270873 1-Boc-4-(2-carboxyphenyl)piperazine CAS No. 444582-90-5

1-Boc-4-(2-carboxyphenyl)piperazine

Cat. No.: B1270873
CAS No.: 444582-90-5
M. Wt: 306.36 g/mol
InChI Key: SSBZXKJSOFJQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-carboxyphenyl)piperazine is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBZXKJSOFJQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373528
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444582-90-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a carboxyphenyl moiety, allows for selective functionalization at different points of the molecule. This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for their determination, and an illustrative example of a signaling pathway targeted by compounds derived from this important chemical scaffold.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following tables summarize its key physical and chemical identifiers based on available information.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
Appearance White powder
CAS Number 444582-90-5
Purity Typically ≥97% (as determined by HPLC)
Storage Conditions Store at 0-8°C

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. The compound is expected to be soluble in common organic solvents like dichloromethane and dimethylformamide[1].

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by slowly heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to the complete liquefaction of the material[2].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[3][4].

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.

Principle: The solubility of a substance is qualitatively or quantitatively determined by observing its dissolution in a range of solvents of varying polarities. For a compound like this compound, which possesses both polar (carboxylic acid, piperazine nitrogens) and non-polar (Boc group, phenyl ring) features, its solubility can be complex.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure for Qualitative Determination:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble[5][6][7][8].

  • Acid-Base Solubility: Due to the carboxylic acid and piperazine nitrogen moieties, solubility in aqueous acid and base should be tested. Dissolution in 5% aq. NaOH would indicate the formation of a soluble carboxylate salt, while dissolution in 5% aq. HCl would suggest the formation of a soluble piperazinium salt.

Application in Neuropharmacology: A Representative Signaling Pathway

This compound serves as a key intermediate in the synthesis of arylpiperazine derivatives, a class of compounds frequently investigated for their activity in the central nervous system, particularly as antidepressants and anxiolytics[9]. A primary target for many of these compounds is the serotonin 1A (5-HT1A) receptor[10][11].

While a specific, marketed drug synthesized directly from this compound and its associated signaling pathway is not readily found in the literature, we can use a well-studied arylpiperazine, Flesinoxan , as a representative example to illustrate the mechanism of action for this class of compounds. Flesinoxan is a potent and selective 5-HT1A receptor agonist that has been studied for its antidepressant and anxiolytic properties[12][13][14].

The following diagram illustrates the general workflow for the synthesis of such bioactive molecules and the subsequent signaling pathway they modulate.

G cluster_synthesis Synthetic Workflow cluster_pathway 5-HT1A Receptor Signaling Pathway Start This compound Intermediate Amide Coupling / Further Modification Start->Intermediate Chemical Synthesis Final Bioactive Arylpiperazine (e.g., Flesinoxan analogue) Intermediate->Final Drug Arylpiperazine Agonist (e.g., Flesinoxan) Receptor 5-HT1A Receptor Drug->Receptor Binds to & Activates G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel GIRK Channel Activation G_protein->K_channel cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Response Anxiolytic & Antidepressant Effects CREB->Response Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Response

Caption: Synthetic workflow from this compound and the subsequent 5-HT1A signaling pathway.

Mechanism of Action via the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood and anxiety[10][15][16]. Arylpiperazine agonists, such as Flesinoxan, bind to and activate these receptors.

  • Receptor Binding and G-Protein Activation: The agonist binds to the 5-HT1A receptor, causing a conformational change that activates the associated inhibitory G-protein (Gi/o).

  • Downstream Signaling Cascades:

    • Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[17].

    • Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

    • Modulation of Gene Expression: PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity leads to decreased phosphorylation of CREB, which can alter the expression of genes involved in neuroplasticity and neuronal survival.

    • Activation of GIRK Channels: The beta-gamma subunit of the activated Gi/o protein directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels.

  • Neuronal Hyperpolarization: The opening of GIRK channels allows potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.

  • Therapeutic Effects: The combined effects of these signaling pathways in specific brain regions, such as the hippocampus, amygdala, and raphe nuclei, are believed to contribute to the anxiolytic and antidepressant effects of 5-HT1A receptor agonists[17][18].

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for neurological disorders. While detailed physical property data is not extensively documented, its structural features and the known pharmacology of its derivatives highlight its importance in drug discovery. The methodologies outlined in this guide provide a framework for the characterization of this and similar compounds. The illustrative signaling pathway of a representative final product underscores the critical role of this chemical scaffold in targeting key pathways involved in mental health. Further research into the specific properties of this compound and the synthesis of novel derivatives will continue to be a promising area for the development of new and improved treatments.

References

An In-Depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine (CAS 444582-90-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule widely employed as a key building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a piperazine core with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a 2-carboxyphenyl group, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery, including its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, also known as 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, is a white to off-white crystalline powder.[1] The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction conditions. The carboxylic acid moiety provides a reactive handle for further chemical modifications, such as amide bond formation or esterification, allowing for the construction of diverse chemical libraries for drug screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 444582-90-5
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥97% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and a suitable 2-halobenzoic acid derivative, most commonly 2-fluorobenzoic acid or 2-chlorobenzoic acid, in the presence of a base. The Boc-protected piperazine acts as the nucleophile, displacing the halide on the aromatic ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Boc-piperazine

  • 2-Fluorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 equivalent) in DMSO, add 2-fluorobenzoic acid (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.

Characterization Data:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the Boc and carboxylic acid groups, and the N-H and C-H bonds.

Applications in Drug Discovery

The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of approved drugs.[2] this compound serves as a crucial starting material for introducing this valuable pharmacophore into potential drug candidates.

Intermediate in the Synthesis of GPCR Ligands

G-protein coupled receptors are a large family of transmembrane receptors that are major targets for drug discovery. The arylpiperazine moiety is a common feature in many GPCR ligands. This compound can be utilized in the synthesis of novel GPCR antagonists. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides for screening against different GPCRs.

GPCR_Ligand_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product start_mol This compound coupling Amide Coupling (e.g., HATU, EDCI) start_mol->coupling amine Amine (R-NH2) amine->coupling product GPCR Ligand Candidate coupling->product

Caption: Synthetic workflow for GPCR ligand candidates.

Building Block for Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The piperazine core is a common scaffold in many approved kinase inhibitors. This compound can be used as a starting material to synthesize novel kinase inhibitors. The carboxylic acid can be functionalized to introduce moieties that interact with the ATP-binding site or allosteric sites of kinases.

For example, in the context of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway often hyperactivated in cancer, this compound could be a precursor for inhibitors.[4]

Kinase_Inhibitor_Workflow cluster_design Inhibitor Design & Synthesis cluster_screening Screening & Evaluation cluster_pathway Cellular Signaling Pathway start_mol This compound modification Chemical Modification (e.g., Amidation, Esterification) start_mol->modification inhibitor Kinase Inhibitor Library modification->inhibitor assay Kinase Activity Assay (e.g., EGFR) inhibitor->assay hit Hit Compound assay->hit Identifies EGFR EGFR hit->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Workflow for developing EGFR kinase inhibitors.

Safety and Handling

Detailed safety information for this compound is not extensively published. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and synthesis of libraries of compounds for screening against various biological targets, particularly GPCRs and protein kinases. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to utilize this versatile compound in their drug discovery and development efforts.

References

A Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule extensively utilized as a key building block in medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, and a carboxyphenyl substituent on the other. This arrangement provides a stable yet readily modifiable scaffold for the synthesis of complex organic molecules. The Boc group offers robust protection under various conditions and can be selectively removed under mild acidic conditions, while the carboxylic acid functionality allows for the formation of diverse derivatives through reactions like amidation or esterification.[1] These features make it an invaluable intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][2]

Physicochemical Properties and Specifications

The quantitative and qualitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 306.36 g/mol [1]
Molecular Formula C₁₆H₂₂N₂O₄[1]
CAS Number 444582-90-5[1]
Appearance White powder[1]
Purity ≥ 97% (HPLC)[1]
Synonyms 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[1]
PubChem ID 2756776[1]
MDL Number MFCD04115068[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

Given its structure, a primary application of this compound is to serve as a scaffold. The following protocol details a representative amide coupling reaction, a common subsequent step in a drug discovery workflow.

Protocol: Amide Coupling with a Primary Amine

Objective: To synthesize an N-substituted amide derivative from this compound and a generic primary amine (R-NH₂) using a peptide coupling agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analysis:

  • Purification: Purify the resulting crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the final amide product using techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.

Visualizations: Workflows and Applications

The following diagrams illustrate the role of this compound in a typical synthetic workflow and its application in the development of receptor-specific ligands.

G cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_modification Derivatization & Final Steps A Piperazine C This compound A->C Boc Protection & Coupling B 2-Halobenzoic Acid B->C D Amide/Ester Coupling C->D Activate Carboxylic Acid E Boc Deprotection D->E Mild Acid (e.g., TFA) F Final Bioactive Compound E->F

Caption: Synthetic workflow using this compound as a key intermediate.

G cluster_synthesis Synthetic Chemistry cluster_application Medicinal Chemistry Application compound This compound (Scaffold) derivatization Derivatization via -COOH and N-H groups compound->derivatization library Compound Library Generation derivatization->library sar Structure-Activity Relationship (SAR) Studies library->sar Screening receptors Target Receptors (e.g., D2, 5-HT1A) sar->receptors lead Lead Optimization receptors->lead

Caption: Role of the scaffold in developing ligands for neurological receptor targets.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone intermediate for creating diverse libraries of compounds for drug screening. Its utility is particularly pronounced in the field of neuropharmacology.[1]

  • Neurological Disorders: The piperazine moiety is a well-established pharmacophore in many centrally active agents. This building block is frequently used in the synthesis of potential antidepressants and anxiolytics.[1]

  • Receptor Targeting: Derivatives of 1-Boc-piperazine have been integral to synthesizing compounds with dual affinities for dopamine D2 and serotonin 5-HT1A receptors, which are important targets for treating psychiatric disorders.[3]

  • Structure-Activity Relationship (SAR) Studies: The compound's two distinct reactive sites (the de-protectable nitrogen and the carboxylic acid) allow medicinal chemists to systematically modify the structure.[1] This enables the exploration of how different functional groups impact a molecule's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[1][3]

  • Targeted Therapies: As a versatile building block, it contributes to the development of more targeted therapies, which is a key goal in advancing personalized medicine.[1]

References

An In-depth Technical Guide to 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and a plausible synthetic route. While specific experimental data on its biological activity and direct involvement in signaling pathways are limited in publicly available literature, this guide discusses the broader context of piperazine-containing compounds in drug development. The guide also presents predicted spectroscopic data and information on its isomers to offer a comparative analytical perspective.

Introduction

2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, bearing the CAS Number 444582-90-5, is a bifunctional organic molecule incorporating a benzoic acid moiety and a Boc-protected piperazine ring. The strategic placement of the piperazine group at the ortho position of the benzoic acid offers a unique structural scaffold for the synthesis of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization of the piperazine nitrogen, making it a versatile intermediate in multi-step syntheses. Piperazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable starting material for exploring new chemical entities targeting various therapeutic areas.[1]

Chemical Structure and Properties

The chemical structure of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is characterized by a benzoic acid ring substituted at the C2 position with a 4-(tert-butoxycarbonyl)piperazin-1-yl group.

Molecular Formula: C₁₆H₂₂N₂O₄

Molecular Weight: 306.36 g/mol

Physicochemical Properties
Property2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid (Predicted)3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[2]4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[3]
CAS Number 444582-90-5193818-13-2162046-66-4
Molecular Weight 306.36 g/mol 306.36 g/mol 306.36 g/mol
XLogP3 2.22.22.2
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 555
Rotatable Bond Count 333
Exact Mass 306.15795719 Da306.15795719 Da306.15795719 Da
Monoisotopic Mass 306.15795719 Da306.15795719 Da306.15795719 Da
Topological Polar Surface Area 70.1 Ų70.1 Ų70.1 Ų
Heavy Atom Count 222222
Complexity 411411403

Synthesis

A detailed experimental protocol for the synthesis of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is not explicitly described in the available scientific literature. However, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as the synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.[4] This approach involves the lithiation of a bromo-precursor followed by carboxylation.

Postulated Synthesis Workflow

G cluster_start Starting Materials cluster_protection Boc Protection cluster_lithiation Lithiation cluster_carboxylation Carboxylation A 1-Bromo-2-(piperazin-1-yl)benzene C tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate A->C B Di-tert-butyl dicarbonate (Boc)₂O B->C F Organolithium Intermediate C->F D n-Butyllithium (n-BuLi) D->F E Lithium diisopropylamide (LDA) E->F I 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid F->I G Carbon Dioxide (CO₂) G->I H Acidic Workup (e.g., HCl) H->I

Caption: Postulated synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)
  • Boc Protection of 1-Bromo-2-(piperazin-1-yl)benzene: To a solution of 1-bromo-2-(piperazin-1-yl)benzene in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The product, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, can be isolated by standard workup and purification techniques.

  • Lithiation: The protected bromo-precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong lithium base, such as n-butyllithium or lithium diisopropylamide, is added dropwise to facilitate the lithium-halogen exchange, forming the organolithium intermediate.

  • Carboxylation: Gaseous carbon dioxide is bubbled through the solution of the organolithium intermediate, or the solution is poured over dry ice.

  • Workup and Isolation: The reaction is quenched with an aqueous acid solution (e.g., HCl). The desired product, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, is then extracted with an organic solvent and purified by crystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid are not available, the following are predicted characteristic signals based on its structure and data from analogous compounds.

¹H NMR
  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with an ortho-disubstituted benzene ring.

  • Piperazine Protons: Two sets of broad signals corresponding to the four methylene groups of the piperazine ring, likely in the range of 3.0-4.0 ppm.

  • Boc Protons: A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR
  • Carbonyl Carbons: A signal for the carboxylic acid carbonyl around 165-175 ppm and a signal for the Boc carbonyl around 155 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (110-150 ppm).

  • Piperazine Carbons: Signals for the piperazine methylene carbons in the range of 40-55 ppm.

  • Boc Carbons: Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the fingerprint region.

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 307.16.

Applications in Drug Development

While specific biological data for 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is scarce, its structural motifs are prevalent in a multitude of biologically active compounds. The piperazine ring is a well-established pharmacophore found in drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antianginal agents.[5]

The presence of both a carboxylic acid and a protected amine allows this molecule to be used as a versatile linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[6]

Logical Relationship in Drug Discovery

G A 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid B Deprotection (Removal of Boc) A->B C Amide Coupling A->C D Esterification A->D E Diverse Library of Compounds B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Role as a versatile building block in drug discovery.

Conclusion

2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is a valuable chemical intermediate with considerable potential for the development of novel therapeutics. Its unique substitution pattern and the presence of orthogonally reactive functional groups make it an attractive building block for creating diverse chemical libraries. While there is a need for more extensive research to elucidate its specific biological activities and spectroscopic properties, the information compiled in this guide from related structures provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry programs. Future studies are warranted to fully explore the pharmacological potential of derivatives synthesized from this promising scaffold.

References

An In-depth Technical Guide to 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related molecules.

Core Properties

Quantitative data for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester are summarized in the tables below.

Chemical and Physical Properties
PropertyValue
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Synonyms tert-butyl 4-(2-carboxyphenyl)piperazine-1-carboxylate
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
CAS Number 162046-66-4
Melting Point 50 °C
Boiling Point 476.9 °C at 760 mmHg
Predicted Properties
PropertyValue
pKa 4.93 ± 0.10
LogP 2.3
Topological Polar Surface Area 70.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

Synthesis and Reactivity

The synthesis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester involves the protection of one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group, followed by N-arylation. The Boc group is a crucial element in the synthetic strategy, as it allows for selective functionalization of the piperazine ring.[1]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for the target compound, based on established methods for the synthesis of N-Boc protected piperazine derivatives.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Arylation Piperazine Piperazine tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate Piperazine->tert-Butyl piperazine-1-carboxylate Solvent (e.g., DCM) Base (e.g., TEA) Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->tert-Butyl piperazine-1-carboxylate Target Compound Target Compound tert-Butyl piperazine-1-carboxylate->Target Compound Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat 2-Fluorobenzoic acid 2-Fluorobenzoic acid 2-Fluorobenzoic acid->Target Compound

Caption: General synthetic workflow for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester.

Reactivity of the N-Boc Moiety

The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[2] This allows for further derivatization at the deprotected nitrogen, making the target compound a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group on the phenyl ring also provides a handle for further modifications, such as amide bond formation.

Potential Biological Significance

Conceptual Signaling Pathway Involvement

Given the prevalence of piperazine derivatives as ligands for G-protein coupled receptors (GPCRs), it is plausible that 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester or its derivatives could modulate GPCR signaling. The following diagram illustrates a conceptual signaling pathway where a ligand binds to a GPCR, leading to downstream cellular responses.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-protein G-protein GPCR->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Signal Transduction

Caption: Conceptual GPCR signaling pathway for a potential piperazine-based ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester are not explicitly available in published literature. However, a general procedure based on standard organic synthesis techniques is provided below.

Representative Synthesis Protocol

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and 2-fluorobenzoic acid (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Information

A formal safety data sheet (SDS) for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester is not publicly available. However, based on the SDS for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature, with a Boc-protected piperazine moiety and a carboxylic acid-substituted phenyl ring, allows for diverse chemical modifications. Further research into the pharmacological properties of its derivatives is warranted to explore its full potential in drug discovery.

References

The Pivotal Role of 1-Boc-4-(2-carboxyphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine, a strategically protected bifunctional molecule, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, incorporating a protected piperazine nitrogen and a reactive carboxylic acid on an aryl ring, offers medicinal chemists a versatile scaffold for generating diverse molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role in the development of therapeutics, particularly in the areas of neurological disorders and oncology. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its application in drug discovery and development.

Introduction

The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of biological pathways.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, preventing undesired side reactions in multi-step syntheses.[2] this compound (CAS No: 444582-90-5) further enhances this utility by incorporating a carboxylic acid group, providing an additional handle for derivatization through amide bond formation or esterification. This dual functionality makes it a key building block in the synthesis of novel therapeutics, including potential antidepressants, anxiolytics, and targeted cancer therapies.[3][4]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₄
Molecular Weight 306.36 g/mol
Appearance White powder
Purity ≥ 97% (HPLC)[3]
Storage Conditions 0-8°C[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide and the unprotected nitrogen of 1-Boc-piperazine.

Proposed Synthetic Route: Buchwald-Hartwig Amination

A plausible and efficient method for the synthesis involves the coupling of 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) with 1-Boc-piperazine. The use of palladium catalysts with specialized phosphine ligands is critical for achieving high yields.[5][6]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2_halobenzoic_acid 2-Halobenzoic Acid (X = Br, I) Reaction_Vessel Buchwald-Hartwig Amination 2_halobenzoic_acid->Reaction_Vessel 1_Boc_piperazine 1-Boc-piperazine 1_Boc_piperazine->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is a general representation of the Buchwald-Hartwig amination and should be optimized for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 eq.).

  • Reactant Addition: Add 2-halobenzoic acid (1.0 eq.) and 1-Boc-piperazine (1.1-1.2 eq.).

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl) to remove unreacted amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data (Analogous Reactions)

Aryl HalideAmineCatalyst SystemYield (%)Reference
Aryl ChloridesPiperazinePd(OAc)₂ / Josiphos70-97[5]
Aryl BromidesPrimary Amines(NHC)Pd(allyl)Cl85-99[7]

Key Reactions of this compound

The bifunctional nature of this intermediate allows for a variety of subsequent transformations, primarily focusing on the carboxylic acid moiety.

Amide Bond Formation

The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form amides. This is a common strategy for linking the piperazine scaffold to other pharmacophores. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose, known for minimizing side reactions and racemization.[8]

G Start This compound Activation Carboxylic Acid Activation Start->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Amide Bond Formation Amine->Coupling HATU HATU HATU->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Product Amide Product Coupling->Product G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D₂ Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT₂A Receptor Serotonin_Release->5HT2A_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., G-protein coupling, Ca²⁺ signaling) D2_Receptor->Downstream_Signaling Modulates 5HT2A_Receptor->Downstream_Signaling Modulates Therapeutic_Effects Therapeutic Effects (Reduction of positive & negative symptoms) Downstream_Signaling->Therapeutic_Effects Atypical_Antipsychotic Atypical Antipsychotic (Piperazine Derivative) Atypical_Antipsychotic->D2_Receptor Antagonizes/ Partial Agonizes Atypical_Antipsychotic->5HT2A_Receptor Antagonizes G VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor VEGFR-2 Inhibitor (Piperazine Derivative) Inhibitor->VEGFR2 Inhibits

References

Exploring Novel Piperazine Derivatives for Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a core structural motif frequently found in biologically active compounds. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This technical guide delves into the core of novel piperazine derivatives, exploring their synthesis, biological activities, and mechanisms of action across key therapeutic areas: oncology, infectious diseases, and central nervous system disorders.

Piperazine Derivatives in Oncology: A Case Study of a Vindoline-Piperazine Conjugate

The conjugation of piperazine moieties to natural products has emerged as a promising strategy in the development of novel anticancer agents. A noteworthy example is the synthesis of vindoline-piperazine conjugates, which have demonstrated potent antiproliferative activity.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of a representative vindoline-piperazine conjugate, Vindoline-Pz 23 , containing a [4-(trifluoromethyl)benzyl]piperazine substituent, was evaluated across a panel of human cancer cell lines. The 50% growth inhibition (GI₅₀) values highlight its potent and broad-spectrum anticancer effects.[1][2][3][4]

Cell LineCancer TypeGI₅₀ (µM)
MDA-MB-468Breast Cancer1.00[1][2][3][4]
HOP-92Non-Small Cell Lung Cancer1.35[1][2][3]
KM12Colon Cancer< 10
SF-539CNS Cancer< 10
SK-MEL-5Melanoma< 10
MDA-MB-231/ATCCBreast Cancer< 10
Experimental Protocol: Synthesis of Vindoline-Piperazine Conjugate (Vindoline-Pz 23)

The synthesis of Vindoline-Pz 23 involves a multi-step process starting from vindoline, a natural alkaloid.[1][2][3][4]

Step 1: Synthesis of 17-(4-bromobutanoyloxy)vindoline

  • To a solution of vindoline (1 mmol) in anhydrous dichloromethane (DCM), add 4-bromobutyric acid (1.2 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 17-(4-bromobutanoyloxy)vindoline.

Step 2: Synthesis of Vindoline-Pz 23

  • Dissolve 17-(4-bromobutanoyloxy)vindoline (1 mmol) and [4-(trifluoromethyl)benzyl]piperazine (1.5 mmol) in DCM.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound, Vindoline-Pz 23, by column chromatography.

Signaling Pathway: Inhibition of Tubulin Polymerization

While the precise signaling pathway for this specific vindoline-piperazine conjugate is a subject of ongoing research, Vinca alkaloids, the parent class of vindoline, are well-established inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following diagram illustrates this general mechanism.

G General Mechanism of Vinca Alkaloids cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule->Disruption of Mitotic Spindle Inhibition of Polymerization Vindoline-Pz Conjugate Vindoline-Pz Conjugate Vindoline-Pz Conjugate->Tubulin Dimers Binds to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Vinca Alkaloid Conjugates

Piperazine Derivatives in Infectious Diseases: A Focus on Antimycobacterial Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Piperazine derivatives have shown considerable promise in this area, with several compounds exhibiting potent antimycobacterial activity.

Quantitative Data Summary: Antimycobacterial Activity

A series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity. The Minimum Inhibitory Concentration (MIC) values for a representative compound, Pz-Carbamate 6e , are presented below.

Mycobacterial StrainMIC (µM)
Mycobacterium tuberculosis H37Ra< 3.80[5]
Mycobacterium kansasii DSM 44162> 125
Mycobacterium smegmatis ATCC 700084> 125
Mycobacterium marinum CAMP 5644> 125
Experimental Protocol: Synthesis of Pz-Carbamate 6e

The synthesis of 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (Pz-Carbamate 6e) is a multi-step process.[6]

Step 1: Synthesis of Intermediate Alkyl Carbamate

  • React 3-trifluoromethylaniline with the appropriate chloroformate in the presence of a base to form the corresponding carbamate.

Step 2: Synthesis of 1-(3,4-dichlorophenyl)piperazine

  • This intermediate is commercially available or can be synthesized via standard methods, such as the reaction of 1,2-dichloro-4-nitrobenzene with piperazine followed by reduction of the nitro group.

Step 3: Synthesis of the Final Compound

  • A detailed multi-step synthesis involving the coupling of the carbamate intermediate with a piperazine derivative and subsequent modifications is required. A general representation involves the reaction of an N-arylpiperazine with a suitable electrophile containing the carbamate moiety.

Experimental Workflow: Antimycobacterial Drug Discovery

The discovery and development of new antimycobacterial agents follow a structured workflow, from initial synthesis to biological evaluation.

G Antimycobacterial Drug Discovery Workflow Synthesis of Piperazine Derivatives Synthesis of Piperazine Derivatives Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Synthesis of Piperazine Derivatives->Characterization (NMR, MS, etc.) In vitro Antimycobacterial Screening (MIC Assay) In vitro Antimycobacterial Screening (MIC Assay) Characterization (NMR, MS, etc.)->In vitro Antimycobacterial Screening (MIC Assay) Cytotoxicity Assay (e.g., against HepG2 cells) Cytotoxicity Assay (e.g., against HepG2 cells) In vitro Antimycobacterial Screening (MIC Assay)->Cytotoxicity Assay (e.g., against HepG2 cells) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Cytotoxicity Assay (e.g., against HepG2 cells)->Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization->In vivo Efficacy Studies Structure-Activity Relationship (SAR) Studies)->Lead Optimization

Drug Discovery Workflow

Piperazine Derivatives in Central Nervous System Disorders: A Look at the Antipsychotic Lurasidone

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, particularly for the treatment of schizophrenia and other psychotic disorders. Lurasidone is a second-generation (atypical) antipsychotic that exemplifies the successful application of the piperazine scaffold in this therapeutic area.

Quantitative Data Summary: Receptor Binding Affinity of Lurasidone

The therapeutic efficacy of Lurasidone is attributed to its high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[7][8][9][10][11][12][13] Its binding affinities (Ki) for various neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine D₂1.68[11][12]
Serotonin 5-HT₂ₐ2.03[11][12]
Serotonin 5-HT₇0.49[11][12]
Serotonin 5-HT₁ₐ6.75[11][12]
Adrenergic α₂C10.8[10][11][12]
Adrenergic α₁48[10][11][12]
Histamine H₁>1000[10][11][12]
Muscarinic M₁>1000[10][11][12]
Experimental Protocol: Industrial Synthesis of Lurasidone

The industrial synthesis of Lurasidone is a complex process involving several key intermediates.[14][15][16]

Step 1: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 4)

  • This intermediate is prepared through a multi-step synthesis, typically starting from (1R,2R)-cyclohexane-1,2-diyldimethanol.

  • The diol is converted to a dimesylate.

  • The dimesylate is then reacted with 3-(piperazin-1-yl)benz[d]isothiazole in the presence of a base to form the desired quaternary ammonium salt.

Step 2: Synthesis of (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 5)

  • This intermediate is synthesized from the Diels-Alder reaction of cyclopentadiene and maleimide, followed by subsequent chemical transformations.

Step 3: Condensation to Form Lurasidone

  • Intermediate 4 and Intermediate 5 are suspended in a suitable solvent such as toluene.

  • An inorganic base, for example, potassium carbonate, is added to the suspension.

  • The reaction mixture is heated at an elevated temperature (e.g., 105°C) for several hours.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and water is added to separate the phases.

  • The organic phase is concentrated, and Lurasidone is isolated as its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.

Signaling Pathway: Dopamine and Serotonin Receptor Antagonism

Lurasidone's antipsychotic effects are primarily mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.[7][8][9][17][18] This dual antagonism helps to alleviate both the positive and negative symptoms of schizophrenia.

G Lurasidone's Mechanism of Action cluster_0 Mesolimbic Pathway (Positive Symptoms) cluster_1 Mesocortical Pathway (Negative & Cognitive Symptoms) Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Postsynaptic Neuron 1 Postsynaptic Neuron D2 Receptor->Postsynaptic Neuron 1 Signal Transduction Therapeutic Effects Therapeutic Effects Postsynaptic Neuron 1->Therapeutic Effects Reduction of Positive Symptoms Lurasidone_D2 Lurasidone Lurasidone_D2->D2 Receptor Antagonism Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Postsynaptic Neuron 2 Postsynaptic Neuron 5-HT2A Receptor->Postsynaptic Neuron 2 Signal Transduction Postsynaptic Neuron 2->Therapeutic Effects Improvement of Negative & Cognitive Symptoms Lurasidone_5HT2A Lurasidone Lurasidone_5HT2A->5-HT2A Receptor Antagonism

Lurasidone's Receptor Antagonism

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutic agents. The examples highlighted in this guide underscore the broad applicability of piperazine derivatives in addressing a wide range of diseases. Future research in this area will undoubtedly lead to the development of new and improved medicines with enhanced efficacy and safety profiles. The strategic incorporation and modification of the piperazine ring will remain a key approach for medicinal chemists aiming to tackle complex therapeutic challenges.

References

1-Boc-4-(2-carboxyphenyl)piperazine for biochemical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine for Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for the synthesis of biologically active compounds. This document details its role in the development of high-affinity ligands for various pharmacological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Properties and Synthetic Utility

This compound, with the IUPAC name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid, is a bifunctional molecule widely used in medicinal chemistry. Its structure incorporates a Boc-protected piperazine for subsequent amine chemistry and a carboxylic acid on a phenyl ring, ideal for amide bond formation. This makes it a valuable scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Key Structural Features:

  • Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a secondary amine for further functionalization.

  • Carboxyphenyl Group: The carboxylic acid moiety is a versatile handle for coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt), forming a stable amide linkage.

The primary utility of this compound is as a building block. The general workflow for its use in synthesizing a diverse library of molecules for screening is depicted below.

G cluster_synthesis Synthetic Workflow start This compound coupling Amide Coupling start->coupling amine Amine Library (R-NH2) amine->coupling protected_lib Boc-Protected Library coupling->protected_lib deprotection Boc Deprotection protected_lib->deprotection final_lib Final Compound Library deprotection->final_lib screening Biological Screening final_lib->screening

Caption: General workflow for library synthesis.

Applications in Drug Discovery

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).[1] this compound is a key starting material for synthesizing ligands for dopamine, serotonin, and sigma receptors.

Dopamine D2 and D3 Receptor Ligands

Dopamine D2 and D3 receptors are important targets for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[2][3] Arylpiperazine derivatives are known to exhibit high affinity for these receptors.[4] By coupling this compound with various amines, novel ligands with high affinity and selectivity can be developed.[2][5]

Quantitative Data: Dopamine Receptor Affinity

The following table summarizes binding affinities (Ki, in nM) for a series of novel dopamine D2/D3 receptor ligands synthesized using an arylpiperazine core, demonstrating the potency that can be achieved with this scaffold.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity
3a 752214135.3
3e 349963.6
6d 100.812.5
7e 1.80.1512

Data adapted from studies on N-phenylpiperazine analogs.[6]

The logical relationship for developing selective dopamine receptor ligands is illustrated below.

G scaffold Arylpiperazine Scaffold modification Chemical Modification scaffold->modification d2_ligand D2 Ligand modification->d2_ligand High Affinity d3_ligand D3 Ligand modification->d3_ligand High Affinity lead_compound Selective Lead Compound d2_ligand->lead_compound d3_ligand->lead_compound

Caption: Logic for developing selective ligands.

Sigma-1 (σ1) Receptor Antagonists

The σ1 receptor is a unique intracellular protein implicated in pain modulation, making it a promising target for novel analgesics.[7][8] Benzylpiperazine derivatives have been successfully developed as potent σ1 receptor antagonists.[7] The synthesis of these compounds can be achieved by utilizing the piperazine core derived from intermediates like this compound.

Quantitative Data: Sigma Receptor Affinity

The table below shows the binding affinities for a series of benzylpiperazine derivatives, highlighting their high affinity for the σ1 receptor and selectivity over the σ2 subtype.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ2/σ1 Selectivity Ratio
8 4.31860432
15 1.61418886
24 4.51905423
Haloperidol 3.219.36

Data adapted from a study on benzylpiperazine derivatives as σ1 receptor ligands.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[9] Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and inflammation.[10][11] Piperazine and piperidine ureas are potent irreversible inhibitors of FAAH.[9][12] The piperazine-carboxamide scaffold is a key feature of many FAAH inhibitors, which can be synthesized from this compound.[11]

Quantitative Data: FAAH Inhibition

The following data represents the inhibitory activity of piperazine-based compounds against FAAH.

CompoundFAAH IC50 (nM)
PF-750 16.2
JNJ1661010 33
URB597 4.6

Data adapted from studies on covalent inhibitors of FAAH and FAAH modulators.[9][13]

The signaling pathway affected by FAAH inhibition is outlined below.

anandamide Anandamide (AEA) faah FAAH Enzyme anandamide->faah Degradation cb1 CB1 Receptor anandamide->cb1 Activation inactive Inactive Metabolites faah->inactive therapeutic Therapeutic Effects (Analgesia, Anxiolysis) cb1->therapeutic inhibitor FAAH Inhibitor (e.g., Piperazine Carboxamide) inhibitor->faah Inhibition

Caption: FAAH inhibition signaling pathway.

Experimental Protocols

General Synthesis: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Target amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add EDC, HOBt, and DIPEA to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the target amine to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

General Synthesis: Boc Deprotection

This protocol details the removal of the Boc protecting group.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (20% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction completion by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final amine.

Radioligand Binding Assay for Dopamine Receptors

This protocol is for determining the binding affinity of synthesized compounds at human D2 and D3 dopamine receptors.[4]

Materials:

  • HEK cells stably expressing human D2 or D3 receptors.

  • [³H]Spiperone (radioligand)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Haloperidol (for non-specific binding)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from the transfected HEK cells.

  • In a 96-well plate, incubate the cell membranes (20-25 µg of protein) with a fixed concentration of [³H]Spiperone (e.g., 0.2 nM).[4]

  • Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plates at room temperature for 120 minutes.[4]

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate Ki values from the IC50 values (determined from competitive binding curves) using the Cheng-Prusoff equation.

This guide demonstrates the significant potential of this compound as a foundational element in the design and synthesis of novel, high-affinity ligands for critical CNS targets. The provided data and protocols offer a solid starting point for researchers aiming to explore the chemical space around the arylpiperazine scaffold.

References

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1-Boc-4-(2-carboxyphenyl)piperazine (CAS No. 444582-90-5), a key intermediate in pharmaceutical research and medicinal chemistry.[1] Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This document consolidates data from various safety data sheets for the compound and structurally related materials.

Section 1: Product Identification and Properties

  • Chemical Name: 2-[4-(tert-butoxycarbonyl)-1-piperazinyl]benzoic acid

  • Synonyms: this compound

  • CAS Number: 444582-90-5[2]

  • Molecular Formula: C₁₆H₂₂N₂O₄

  • Appearance: Typically a solid or powder.

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data for the compound and related piperazine derivatives, the following hazards are identified:

GHS Hazard Statements:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • H315: Causes skin irritation.[4][5][6]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[4][5][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • H335: May cause respiratory irritation.[3][4][5][6]

Precautionary Statements Summary: A comprehensive list of precautionary statements is provided in the table below.

CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P333+P313If skin irritation or rash occurs: Get medical advice/attention.
P342+P311If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[8]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[9]

Section 3: First-Aid Measures

Immediate medical attention is required in case of significant exposure. Show the safety data sheet to the attending physician.

First-Aid Workflow for Exposure

FirstAid cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. eye->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-aid response workflow following exposure.

Section 4: Handling and Storage

Experimental Protocol for Safe Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9] Avoid contact with skin.[3]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Storage Conditions:

  • Keep the container tightly closed.[3]

  • Store in a cool, dry, and well-ventilated place.[10][11]

  • Protect from moisture, air, and light.[3]

  • Store under an inert atmosphere if possible.[9]

Chemical Incompatibility Logic

Incompatibility product This compound incompatible Incompatible Materials product->incompatible oxidizers Strong Oxidizing Agents incompatible->oxidizers Avoid Contact acids Strong Acids incompatible->acids Avoid Contact reducing_agents Strong Reducing Agents incompatible->reducing_agents Avoid Contact

Caption: Logical diagram of chemical incompatibilities.

Section 5: Accidental Release Measures

Methodology for Spill Containment and Cleanup:

  • Personal Precautions: Wear appropriate PPE as described in Section 4.[10] Evacuate unnecessary personnel from the area.[7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Containment and Cleaning:

    • Avoid creating dust.[10]

    • Carefully sweep up or vacuum the spilled solid material.

    • Place the collected material into a suitable, labeled container for disposal.[4][10]

    • Clean the spill area thoroughly with soap and water.

Section 6: Toxicological and Ecotoxicological Information

Summary of Toxicological Data: While specific quantitative toxicological data for this compound is limited in the public domain, data from related piperazine compounds indicates moderate acute toxicity upon ingestion, inhalation, and dermal contact.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6]

  • Eye Damage/Irritation: Causes serious eye irritation.[5][6]

  • Sensitization: May cause allergic skin and respiratory reactions.[3][12]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[3]

Ecotoxicological Data: Specific data is not readily available. However, related compounds can be harmful to aquatic life.[3] Avoid release into the environment.[3][7]

Section 7: Disposal Considerations

Waste Disposal Protocol:

  • Classification: This material should be treated as hazardous waste.

  • Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[9] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not empty into drains.[13]

This technical guide is intended for informational purposes for trained professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Always refer to the supplier-specific SDS for the most accurate and complete information.

References

A Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structure, featuring a piperazine core with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a carboxyphenyl group, offers synthetic chemists a powerful tool for creating complex molecules with therapeutic potential. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthetic applications, and its role in the development of targeted therapies, particularly those aimed at the central nervous system (CNS).

Commercial Availability

A range of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers.

SupplierWebsiteNotes
Chem-Impex--INVALID-LINK--Offers the compound with a purity of ≥ 97% (HPLC).
Sigma-Aldrich--INVALID-LINK--Provides the compound with a purity of 95%.
Fluorochem--INVALID-LINK--Lists various piperazine derivatives.
ChemicalBook--INVALID-LINK--A platform to connect with multiple suppliers.[2]
Vibrant Pharma Inc.--INVALID-LINK--Offers related piperazine derivatives.[3]
Ottokemi--INVALID-LINK--Supplier of various chemical reagents.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 444582-90-5[1]
Molecular Formula C₁₆H₂₂N₂O₄[1]
Molecular Weight 306.36 g/mol [1]
Appearance White powder[1]
Purity ≥ 95-97% (HPLC)[1][5]
Melting Point 165 °C[6]
Boiling Point (Predicted) 458.9 ± 40.0 °C[6]
Density (Predicted) 1.213 ± 0.06 g/cm³[6]
pKa (Predicted) 3.93 ± 0.36[6]
Storage Conditions 0-8°C[1]
Solubility Soluble in organic solvents like dichloromethane and dimethylformamide. Low solubility in water.[7]

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of complex molecules, most notably in the development of ligands for serotonin receptors. The Boc-protected nitrogen allows for selective reactions at the carboxylic acid functionality, primarily through amide bond formation.

General Synthetic Workflow

The general workflow for utilizing this compound in synthesis involves the coupling of the carboxylic acid with a desired amine, followed by the deprotection of the Boc group to allow for further functionalization if required.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection (Optional) Start This compound + Desired Amine (R-NH2) Reagents Coupling Agents (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Start->Reagents Reaction Conditions Product1 Boc-protected Amide Intermediate Reagents->Product1 Product1_c Boc-protected Amide Intermediate Deprotection Acidic Conditions (e.g., TFA in DCM) Product1_c->Deprotection FinalProduct Final Amide Product with Free Piperazine NH Deprotection->FinalProduct cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi Gi Protein 5HT1A->Gi activates Agonist 5-HT1A Agonist (e.g., Vilazodone derivative) Agonist->5HT1A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Neuronal Response (e.g., hyperpolarization) PKA->Response phosphorylates targets leading to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neuropharmacology Agents Using 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and preliminary evaluation of novel neuropharmacology agents derived from 1-Boc-4-(2-carboxyphenyl)piperazine. This versatile building block serves as a scaffold for the generation of N-aryl benzamides, a class of compounds known to interact with key central nervous system (CNS) targets, including serotonin and dopamine receptors. The protocols outlined below describe a representative synthesis, characterization, and the pharmacological context of these agents.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its bifunctional nature. The Boc-protected piperazine nitrogen allows for regioselective reactions, while the carboxylic acid moiety provides a handle for amide bond formation, enabling the introduction of diverse aryl groups. This structural motif is prevalent in a variety of CNS-active compounds, including antipsychotics, antidepressants, and anxiolytics. The arylpiperazine substructure is a well-established pharmacophore that can confer affinity for various G-protein coupled receptors (GPCRs), such as dopamine D2-like and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.

Synthesis of N-Aryl Benzamide Derivatives

The primary synthetic transformation described herein is the amide coupling of this compound with various anilines to yield N-aryl-2-(4-Boc-piperazin-1-yl)benzamides. A robust and efficient method for this transformation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Experimental Workflow: Synthesis of N-Aryl Benzamides

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve this compound (1.0 eq) and aniline derivative (1.1 eq) in anhydrous DMF B Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture A->B C Stir at room temperature for 15-30 min B->C D Monitor reaction by TLC or LC-MS (typically 2-6 hours) C->D E Quench with water and extract with ethyl acetate D->E F Wash organic layer with saturated NaHCO3 and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by flash column chromatography G->H

Caption: General workflow for the HATU-mediated synthesis of N-aryl-2-(4-Boc-piperazin-1-yl)benzamides.

Detailed Experimental Protocol: Synthesis of N-(2-methoxyphenyl)-2-(4-Boc-piperazin-1-yl)benzamide

This protocol describes the synthesis of a representative N-aryl benzamide derivative.

Materials:

  • This compound

  • 2-Methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-methoxyaniline (1.1 eq).

  • To this stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxyphenyl)-2-(4-Boc-piperazin-1-yl)benzamide.

Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Evaluation

Derivatives synthesized from this compound are expected to exhibit affinity for various CNS receptors. The primary targets for arylpiperazine derivatives are often serotonin (5-HT) and dopamine (D) receptors.[1] The following table summarizes representative binding affinities (Ki or Kd values in nM) for structurally related arylpiperazine compounds at key neuroreceptors. This data is crucial for establishing structure-activity relationships (SAR) and guiding further drug development.

Compound ClassTarget ReceptorBinding Affinity (Ki/Kd, nM)Reference
N-(Arylalkyl)piperazinesDopamine D₂76.4[2]
Dopamine D₃0.5[2]
Serotonin 5-HT₁ₐ1.2[3]
N-Aryl-benzamidesDopamine D₄0.057[4]

Signaling Pathways of Key Neuroreceptors

The interaction of the synthesized neuropharmacology agents with their target receptors initiates a cascade of intracellular events known as signal transduction pathways. Understanding these pathways is fundamental to elucidating the mechanism of action of the compounds.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins.[5] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

The serotonin 5-HT1A receptor is also a Gαi/o-coupled GPCR.[7] Its activation similarly leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[8] Furthermore, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[7]

G Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neuronal_Firing ↓ Neuronal Firing Hyperpolarization->Neuronal_Firing

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.

Conclusion

This compound is a highly valuable scaffold for the development of novel neuropharmacology agents. The synthetic protocols and pharmacological context provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential to modulate key CNS targets. The systematic exploration of N-aryl benzamide derivatives will facilitate the identification of lead compounds with desirable potency, selectivity, and pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: The Role of 1-Boc-4-(2-carboxyphenyl)piperazine in Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Its rigid structure, incorporating a piperazine ring, is a key pharmacophore in many approved and investigational antidepressant drugs. This document provides an overview of the application of this and structurally related arylpiperazine scaffolds in antidepressant drug discovery, including synthetic protocols, pharmacological data, and relevant biological pathways.

Introduction: The Significance of the Arylpiperazine Moiety in Antidepressants

The piperazine ring is a privileged scaffold in CNS drug discovery due to its favorable pharmacokinetic properties and its ability to interact with various G-protein coupled receptors (GPCRs) and transporters.[1] In the context of depression, arylpiperazine derivatives have been shown to modulate the activity of key targets in the monoaminergic system, which is implicated in the pathophysiology of major depressive disorder (MDD).[2]

Compounds derived from arylpiperazine scaffolds often exhibit multi-target engagement, acting as ligands for serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), dopamine (D2) receptors, and the serotonin transporter (SERT).[3][4] This multimodal mechanism of action can lead to enhanced therapeutic efficacy and a more favorable side-effect profile compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1]

This compound serves as a valuable starting material for generating libraries of novel arylpiperazine derivatives. The Boc-protected nitrogen allows for selective functionalization of the other nitrogen atom, while the carboxylic acid on the phenyl ring provides a handle for further chemical modifications, such as amidation or esterification, to explore structure-activity relationships (SAR).[5]

Key Biological Targets and Signaling Pathways

The therapeutic effects of arylpiperazine-based antidepressants are primarily mediated through their interaction with the serotonergic system.

  • 5-HT1A Receptor: Often acts as a presynaptic autoreceptor, and its agonism or partial agonism can lead to an increase in serotonin release. Postsynaptically, 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.

  • Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for SSRIs, leading to an increase in the synaptic concentration of serotonin.

  • 5-HT7 Receptor: Antagonism at this receptor has been shown to produce antidepressant-like effects in preclinical models.

The interplay between these targets can lead to a synergistic antidepressant effect. For example, combined SERT inhibition and 5-HT1A receptor agonism is a well-established strategy for developing effective antidepressants.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HT 5-HT Tryptophan->5-HT Synthesis SERT SERT 5-HT->SERT Reuptake 5-HT1A_auto 5-HT1A Autoreceptor 5-HT->5-HT1A_auto Negative Feedback 5-HT_synapse 5-HT->5-HT_synapse 5-HT1A_post 5-HT1A Antidepressant_Effect Antidepressant_Effect 5-HT1A_post->Antidepressant_Effect Agonism 5-HT7 5-HT7 5-HT7->Antidepressant_Effect Antagonism Arylpiperazine Compound Arylpiperazine Compound Arylpiperazine Compound->SERT Inhibition Arylpiperazine Compound->5-HT1A_auto Agonism Arylpiperazine Compound->5-HT1A_post Agonism Arylpiperazine Compound->5-HT7 Antagonism 5-HT_synapse->5-HT1A_post 5-HT_synapse->5-HT7

Caption: Simplified signaling pathway of a multimodal arylpiperazine antidepressant.

Synthetic Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize novel antidepressant candidates.

General Workflow for Amide Library Synthesis

This workflow outlines the steps for creating a library of amide derivatives from this compound.

G start This compound coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling amine_library Amine Library (R-NH2) amine_library->coupling deprotection Boc Deprotection (e.g., TFA in DCM) coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Final Amide Library purification->final_product

Caption: Workflow for synthesizing an amide library from this compound.

Protocol: Synthesis of a Novel Arylpiperazine Amide

This protocol describes the synthesis of a hypothetical amide derivative, tert-butyl 4-(2-(benzylcarbamoyl)phenyl)piperazine-1-carboxylate, followed by deprotection.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 5.0 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with diethyl ether to obtain the final deprotected amide as a TFA salt.

Quantitative Data

The following tables summarize in vitro binding affinities and in vivo efficacy data for representative arylpiperazine derivatives from the literature. This data illustrates the typical pharmacological profile of this class of compounds.

Table 1: In Vitro Receptor Binding and Transporter Inhibition Data

Compound Reference5-HT1A Ki (nM)5-HT7 Ki (nM)SERT IC50 (nM)
Compound 8j [6]0.8412100
Compound 19a [5]123.214
Compound 27 [7][8]<20N/AN/A
LQFM104 [9]N/AN/AN/A
Compound 12a [3]41.542.5N/A

N/A: Data not available

Table 2: In Vivo Antidepressant-Like Activity in Rodent Models

Compound ReferenceAnimal ModelTestDose (mg/kg)Result
Compound 8j [6]MiceForced Swim TestN/ASignificant decrease in immobility time
Compound 19a [5]MiceForced Swim Test & Tail Suspension TestN/ASignificant decrease in immobility time
LQFM104 [9]MiceForced Swim Test & Tail Suspension TestN/ASignificant decrease in immobility time

Conclusion

This compound is a highly valuable scaffold for the synthesis of novel arylpiperazine derivatives with potential antidepressant activity. The ability to easily modify both the piperazine nitrogen and the phenyl ring allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The multi-target engagement of the resulting compounds on key proteins of the serotonergic system represents a promising strategy for the development of next-generation antidepressants with improved clinical outcomes. The provided protocols and data serve as a guide for researchers in the design and execution of their own drug discovery programs in this area.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enabling the Synthesis of Privileged Scaffolds in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] Its development has largely superseded classical methods that often required harsh conditions and exhibited limited functional group tolerance.[1]

The N-aryl piperazine moiety is a particularly privileged scaffold found in numerous FDA-approved drugs, targeting a wide array of conditions from central nervous system disorders to oncology.[5][6] The ability to efficiently couple complex piperazine building blocks with diverse aryl partners is therefore of critical importance to drug development professionals.

This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of a challenging, yet valuable, substrate: 1-Boc-4-(2-carboxyphenyl)piperazine . The presence of both a Boc-protected secondary amine and a carboxylic acid on the phenyl ring introduces specific challenges that require careful consideration in catalyst selection and reaction parameter optimization. We will delve into the causality behind the protocol design, offer insights based on extensive experience, and provide a self-validating system for researchers to achieve reliable and high-yielding results.

Understanding the Catalytic Cycle and Key Challenges

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a supporting phosphine ligand, a base, and the solvent. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][7]

Buchwald_Hartwig_Cycle cluster_0 Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' - L Amido Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The substrate, this compound, presents two primary challenges:

  • Steric Hindrance: The piperazine is a secondary amine, and the Boc group adds some bulk. More significantly, the ortho-carboxyphenyl group creates considerable steric hindrance around the reacting aryl halide partner, which can slow down both the oxidative addition and reductive elimination steps.[8][9]

  • Acidic Proton: The carboxylic acid introduces an acidic proton that can react with the strong bases typically required for the amination, potentially quenching the base and inhibiting the crucial deprotonation of the palladium-coordinated amine.

Addressing these challenges requires the selection of a highly active catalyst system composed of a sterically hindered, electron-rich phosphine ligand that promotes the desired reaction pathway over potential side reactions.[1][10]

Recommended Protocol: Arylation of this compound

This protocol is designed as a general starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for particularly challenging or electronically diverse substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl BromideN/AVariousSubstrate (1.0 equiv)
This compound≥95%VariousNucleophile (1.2 equiv)
Pd₂(dba)₃Catalyst GradeVariousPalladium Precursor (1.5 mol%)
RuPhosLigand GradeVariousLigand (3.5 mol%)
K₃PO₄Anhydrous, ≥98%VariousBase (2.5 equiv)
TolueneAnhydrous, ≤50 ppm H₂OVariousSolvent
Inert GasHigh Purity N₂ or ArN/AFor maintaining an inert atmosphere
Schlenk tube or similar reaction vesselN/AN/AMust be oven-dried before use
Expert Rationale for Component Selection
  • Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source that is readily activated under the reaction conditions.[7] Using a Pd(II) source like Pd(OAc)₂ is also feasible but may require an initial reduction step.[2][7]

  • Ligand (RuPhos): RuPhos is a sterically demanding, electron-rich dialkylbiaryl phosphine ligand.[2] Its bulkiness promotes the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, making it ideal for coupling sterically hindered partners.[1]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is often effective in reactions with substrates bearing base-sensitive functional groups, such as esters or, in this case, a carboxylic acid.[2] While stronger bases like NaOt-Bu are common, they increase the risk of side reactions with the carboxylic acid. Using a weaker base like K₃PO₄ with a slightly higher stoichiometry (2.5 equiv) provides a good balance for efficient deprotonation of the amine-palladium complex without excessive side reactions.

  • Solvent (Toluene): Toluene is a standard, non-polar aprotic solvent for Buchwald-Hartwig reactions, effectively solubilizing the organic components and tolerating the typical reaction temperatures of 80-110 °C.[2][11] Anhydrous conditions are crucial to prevent catalyst deactivation.

Step-by-Step Experimental Procedure

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk tube. Seal the tube and flame-dry under high vacuum, then allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.035 mmol, 3.5 mol%) to the prepared Schlenk tube.

    • Scientist's Note: Adding the catalyst and ligand last minimizes their exposure to air. Pre-formed palladium-ligand complexes, or "pre-catalysts," can also be used for enhanced stability and reactivity.[12]

  • Inert Atmosphere Cycling: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add anhydrous toluene (0.1-0.2 M concentration with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL/mmol of aryl bromide).

    • Carefully add 1 M HCl solution to acidify the mixture to pH ~3-4. This step protonates the product's carboxylate salt, making it extractable into the organic layer.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the purified product.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the results, the following analytical checks should be performed:

  • Reaction Monitoring: Regular analysis by LC-MS is critical. This not only confirms the consumption of starting material but also allows for the identification of the desired product mass and potential side products, such as hydrodehalogenation of the aryl halide.

  • Product Characterization: The final purified product's identity and purity should be unequivocally confirmed by:

    • ¹H and ¹³C NMR spectroscopy to verify the structure.

    • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Troubleshooting: If the reaction stalls or yields are low, consider the following:

    • Catalyst Deactivation: Ensure all reagents and the solvent are truly anhydrous and the inert atmosphere was maintained.

    • Insufficient Basicity: For very electron-poor aryl halides, a stronger base like LiHMDS might be necessary.[2] However, this should be approached with caution due to the carboxylic acid.

    • Steric Issues: For extremely hindered substrates, a different generation of ligand (e.g., a Josiphos-type ligand) or higher reaction temperatures may be required.[10]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for modern drug discovery. The protocol detailed herein provides a robust and rationally designed method for the successful coupling of this compound with aryl bromides. By understanding the mechanistic principles and carefully selecting a sterically hindered, electron-rich catalyst system, researchers can overcome the inherent challenges posed by this valuable building block. This guide empowers scientists to reliably synthesize complex N-aryl piperazine derivatives, accelerating the discovery of new therapeutic agents.

References

Application Note & Protocol: Leveraging 1-Boc-4-(2-carboxyphenyl)piperazine in Nucleophilic Aromatic Substitution (SNAr) Reactions for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 1-Boc-4-(2-carboxyphenyl)piperazine, a critical building block in modern medicinal chemistry. We delve into the mechanistic underpinnings of the SNAr reaction, present detailed, field-proven protocols, and offer expert insights into optimization and troubleshooting. This document is designed for researchers, scientists, and drug development professionals seeking to employ this versatile reagent for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of biological targets, including those for cancer, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its unique physicochemical properties, which can improve aqueous solubility and oral bioavailability, and its ability to be readily substituted at its two nitrogen atoms, allowing for fine-tuning of pharmacological activity.

This compound is a particularly valuable derivative. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective reaction at the other, preventing unwanted side reactions and enabling precise molecular construction.[1] The 2-carboxyphenyl substituent offers an additional site for diversification through amidation or esterification, making it a powerful tool for building compound libraries and optimizing lead compounds.[3] This guide focuses on its application as a potent nucleophile in SNAr reactions, a cornerstone transformation for creating C-N bonds with aryl and heteroaryl systems.[4]

The SNAr Reaction: Mechanism and Rationale

The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental process for modifying electron-deficient aromatic rings.[5] Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring.[6][7]

The reaction typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile (in this case, the secondary amine of the piperazine ring) attacks the carbon atom bearing the leaving group. This step is usually the rate-determining step.[6] For the attack to be favorable, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group.[8] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The EWGs are crucial for stabilizing the negative charge of this intermediate.[8]

  • Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (commonly a halide like F⁻ or Cl⁻) is expelled, and the aromaticity of the ring is restored to yield the final product.[8]

Recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously, rather than through a distinct two-step process.[5][9][10] However, the classical Meisenheimer pathway remains a valid and predictive model for a vast range of SNAr transformations.

Caption: Generalized mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the SNAr reaction between this compound and an activated aryl halide.

3.1. Materials and Equipment

  • Reagents:

    • This compound (≥97% purity)[3]

    • Activated Aryl Halide (e.g., 2,4-dinitrofluorobenzene, 4-fluoronitrobenzene)

    • Base: Potassium carbonate (K₂CO₃), anhydrous, or N,N-Diisopropylethylamine (DIPEA)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Nitrogen or Argon gas inlet

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Thin Layer Chromatography (TLC) plates and chamber

    • Standard laboratory glassware

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M. Add the base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 2.0 eq.). Stir the mixture for 10-15 minutes at room temperature. Causality Note: A polar aprotic solvent like DMF or DMSO is essential to solvate the ionic intermediate and accelerate the reaction. The base acts as a scavenger for the acid (HX) generated during the reaction, driving the equilibrium towards the product.

  • Substrate Addition: Add the activated aryl halide (1.0-1.1 eq.) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature will depend on the reactivity of the aryl halide. Expert Insight: For highly activated substrates like 2,4-dinitrofluorobenzene, the reaction may proceed at room temperature. Less activated substrates may require elevated temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine. Trustworthiness Check: This washing sequence removes the high-boiling point solvent (DMF/DMSO) and any remaining inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure SNAr product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow A 1. Setup Add Piperazine Reagent to Flask under N₂ B 2. Add Solvent & Base (e.g., DMF, K₂CO₃) A->B C 3. Add Activated Aryl Halide B->C D 4. Heat Reaction (e.g., 80 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up Quench, Extract, Wash E->F Reaction Complete G 7. Purify Flash Chromatography F->G H 8. Characterize (NMR, MS) G->H

Caption: Experimental workflow for a typical SNAr reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SNAr reaction with various substrates. These are illustrative examples and may require optimization.

EntryAryl HalideBase (eq.)SolventTemp (°C)Time (h)Yield (%)
14-Fluoro-1-nitrobenzeneK₂CO₃ (2.0)DMF801285-95
22,4-DinitrochlorobenzeneDIPEA (2.0)ACNRT4>95
32-Chloro-5-nitropyridineK₂CO₃ (2.0)DMSO100880-90
44-ChlorobenzonitrileK₂CO₃ (3.0)DMSO1202460-75

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No/Low Reaction 1. Insufficient activation of the aryl halide (EWG is meta or absent).2. Leaving group is poor (e.g., -OCH₃).3. Steric hindrance from bulky groups near the reaction site.[11]1. Select a substrate with ortho/para EWGs.2. Use a better leaving group (F > Cl > Br > I).3. Increase reaction temperature, use a less hindered substrate, or consider alternative coupling chemistry (e.g., Buchwald-Hartwig amination).[4]
Low Yield 1. Incomplete reaction.2. Decomposition of starting material or product at high temperatures.3. Inefficient base or solvent.1. Increase reaction time or temperature.2. Run the reaction at the lowest effective temperature.3. Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃) or a more polar solvent (DMSO).
Side Products 1. Reaction with the carboxylic acid group.2. Double substitution on di- or poly-haloarenes.3. Hydrolysis of the Boc group under harsh conditions.1. Protect the carboxylic acid as an ester if necessary, though generally unreactive under these conditions.2. Use a stoichiometric amount of the piperazine nucleophile (1.0 eq.) and control reaction time/temp.3. Avoid strongly acidic or basic conditions during work-up.

Conclusion

This compound is a powerful and versatile nucleophile for SNAr reactions, enabling the efficient synthesis of a wide range of substituted arylpiperazines. Its strategic design, featuring orthogonal protecting groups and functional handles, makes it an indispensable tool in the drug discovery pipeline. By understanding the underlying mechanism and optimizing reaction parameters as detailed in this guide, researchers can effectively harness this reagent to construct complex molecules and accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for Amide Bond Formation Using 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule widely employed as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine moiety, a privileged scaffold in many centrally active agents, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a 2-carboxyphenyl group. This arrangement provides a stable yet readily derivatizable platform for the synthesis of a diverse array of amide compounds. The carboxylic acid functionality serves as a handle for amide bond formation with various primary and secondary amines, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1]

The resulting N-aryl and N-alkyl piperazine carboxamides have shown significant potential as modulators of various biological targets, particularly within the central nervous system (CNS). These include dopamine receptors (e.g., D2, D3, D4) and serotonin receptors and transporters (e.g., 5-HT1A, 5-HT2A, 5-HT7, SERT), which are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.[2]

These application notes provide a comprehensive overview of the utility of this compound in amide bond formation, including detailed experimental protocols for common coupling methods and a summary of expected quantitative outcomes.

Data Presentation: A Comparative Overview of Common Amide Coupling Reactions

The successful synthesis of amides from this compound and a desired amine is critically dependent on the choice of coupling reagent and reaction conditions. The following table summarizes typical conditions and expected yields for the most common and effective coupling methods. It is important to note that yields are substrate-dependent and may require optimization for specific amine partners.

Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Typical Yield (%)Reference
HATU NoneDIPEADMF1-12RT85-98[3]
EDC, HOBt HOBtDIPEACH3CN142391[3]
EDC, DMAP, HOBt (cat.) DMAP, HOBtDIPEACH3CN142370[3]
EDC·HCl, DMAP DMAP-DCMOvernightRT42.8 (2 steps)[4]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the amide bond formation between this compound and a generic primary or secondary amine using two highly effective and widely used coupling methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol outlines the use of the highly efficient uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). HATU is known for its rapid reaction times and high yields, even with sterically hindered amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method employs the carbodiimide coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress racemization. This is a cost-effective and widely used method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of amides using this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_Boc_piperazine This compound Activation Activation of Carboxylic Acid 1_Boc_piperazine->Activation Amine Primary or Secondary Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Reagents->Activation Activation->Coupling Activated Ester Intermediate Extraction Aqueous Workup (Extraction & Washes) Coupling->Extraction Crude Product Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Product Purification->Product

Caption: General experimental workflow for amide synthesis.

Signaling Pathway: Modulation of Dopaminergic and Serotonergic Systems

Amides derived from this compound are frequently designed as ligands for dopamine and serotonin receptors, which are key targets in the treatment of various CNS disorders. The diagram below illustrates the potential modulatory effects of such compounds on these signaling pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT DA_vesicle Dopamine Vesicle Synaptic_Cleft_DA DA_vesicle->Synaptic_Cleft_DA Release 5HT_vesicle Serotonin Vesicle Synaptic_Cleft_5HT 5HT_vesicle->Synaptic_Cleft_5HT Release D2R D2 Receptor Synaptic_Cleft_DA->D2R Synaptic_Cleft_5HT->SERT Reuptake 5HT1A 5-HT1A Receptor Synaptic_Cleft_5HT->5HT1A 5HT2A 5-HT2A Receptor Synaptic_Cleft_5HT->5HT2A Signaling Downstream Signaling Cascades D2R->Signaling 5HT1A->Signaling 5HT2A->Signaling Cellular_Response Therapeutic Effect (e.g., Antipsychotic, Antidepressant) Signaling->Cellular_Response Modulation of Neuronal Activity Amide_Derivative Amide Derivative of This compound Amide_Derivative->SERT Inhibitor Amide_Derivative->D2R Antagonist/Agonist Amide_Derivative->5HT1A Antagonist/Agonist Amide_Derivative->5HT2A Antagonist/Agonist

Caption: Modulation of monoamine neurotransmitter systems.

References

Application Notes and Protocols for the Esterification of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 1-Boc-4-(2-carboxyphenyl)piperazine, a key intermediate in the synthesis of diverse molecular entities for pharmaceutical research. The protocols outlined below describe common and effective methods for the preparation of methyl and ethyl esters, which can serve as foundational building blocks for further chemical modifications.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a carboxylic acid group on the phenyl ring offers a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Esterification of this carboxylic acid is a fundamental transformation that can modulate the pharmacokinetic and pharmacodynamic properties of resulting compounds. This document details two primary methods for this conversion: a Steglich esterification for mild reaction conditions and a thionyl chloride-mediated esterification.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) can be represented by the following general scheme:

Esterification_Reaction Reactant This compound Reagents Esterification Reagents Reactant->Reagents + Alcohol R-OH Alcohol->Reagents + Product Ester Product Reagents->Product

Caption: General Esterification Workflow.

Experimental Protocols

Two reliable methods for the esterification of this compound are presented below. The choice of method may depend on the scale of the reaction and the lability of other functional groups present in the molecule.

Protocol 1: Steglich Esterification using EDC and DMAP

This method is advantageous for its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol or Ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired alcohol (Methanol or Ethanol, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add EDC (1.2 equivalents) portion-wise over 10 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester.

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Reactant & Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_DMAP Add DMAP Cool->Add_DMAP Add_EDC Add EDC Add_DMAP->Add_EDC Warm_Stir Warm to RT & Stir for 16h Add_EDC->Warm_Stir TLC_Monitor Monitor by TLC Warm_Stir->TLC_Monitor Dilute Dilute with DCM TLC_Monitor->Dilute Reaction Complete Wash Wash with HCl, NaHCO₃, Brine Dilute->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Ester Product Purify->Final_Product

Caption: Steglich Esterification Workflow.

Protocol 2: Thionyl Chloride-Mediated Esterification

This two-step protocol involves the formation of an acyl chloride intermediate followed by reaction with the alcohol. This method is generally high-yielding but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Methanol or Ethanol

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add the desired alcohol (Methanol or Ethanol, 2.0 equivalents).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Thionyl_Chloride_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_ester_formation Ester Formation cluster_workup_purification Workup & Purification Start Dissolve Reactant in DCM Add catalytic DMF Cool1 Cool to 0 °C Start->Cool1 Add_SOCl2 Add SOCl₂ Cool1->Add_SOCl2 Stir1 Stir at RT for 2-3h Add_SOCl2->Stir1 Concentrate1 Concentrate in vacuo Stir1->Concentrate1 Dissolve_Acyl Dissolve Acyl Chloride in DCM Concentrate1->Dissolve_Acyl Cool2 Cool to 0 °C Dissolve_Acyl->Cool2 Add_Alcohol Add Alcohol Cool2->Add_Alcohol Stir2 Stir at RT for 1-2h Add_Alcohol->Stir2 Quench Quench with NaHCO₃ Stir2->Quench Wash Wash with Brine Quench->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Ester Product Purify->Final_Product

Caption: Thionyl Chloride-Mediated Esterification.

Quantitative Data Summary

The following table summarizes typical yields for the esterification of this compound using the protocols described above. The data is compiled from analogous reactions found in the chemical literature.

Ester ProductMethodAlcoholTypical Yield (%)Reference
Methyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoateThionyl Chloride-mediatedMethanol80-90Based on the synthesis of a similar methyl ester from pyrazine-2-carboxylic acid using SOCl₂ and MeOH, a high yield is expected.[1]
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoateSteglich Esterification (EDC, DMAP)Ethanol70-85Based on the synthesis of pyrazole-4-carboxylates from N-Boc-piperidine-carboxylic acids using EDC and DMAP, a good to high yield is anticipated.[2]
tert-Butyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoateSteglich Esterification (EDC, DMAP)tert-Butanol60-75The synthesis of tert-butyl esters via Steglich esterification is a common and effective method, though yields may be slightly lower due to the steric hindrance of the tert-butyl group.

Applications in Drug Development

The ester derivatives of this compound serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The ester functionality can be:

  • A final pharmacophore element: The nature of the ester group can influence receptor binding and metabolic stability.

  • A protecting group: The ester can be hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further functionalization.

  • A precursor for other functional groups: Esters can be reduced to alcohols or converted to amides, offering further avenues for molecular diversification.

The ability to readily synthesize these ester derivatives is crucial for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The protocols provided herein offer reliable and reproducible methods for the esterification of this compound. The choice between the mild Steglich conditions and the high-yielding thionyl chloride method will depend on the specific requirements of the synthetic route. These application notes are intended to facilitate the work of researchers in the pharmaceutical and chemical sciences by providing clear and detailed experimental procedures.

References

Application Note: A Detailed Protocol for the Acid-Catalyzed Boc Deprotection of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and active pharmaceutical ingredients (APIs).[1][2] Its widespread use stems from its remarkable stability under a variety of conditions—including basic, nucleophilic, and catalytic hydrogenation environments—paired with its clean and efficient removal under acidic conditions.[1][3][4] This orthogonality makes it an invaluable tool for chemists designing multi-step synthetic routes.

This application note provides a comprehensive, field-tested protocol for the deprotection of a key intermediate, 1-Boc-4-(2-carboxyphenyl)piperazine, to yield 4-(2-carboxyphenyl)piperazine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, discuss the rationale behind key experimental choices, and outline essential safety and troubleshooting considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this critical transformation.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group with a strong acid, such as Trifluoroacetic Acid (TFA), is a precise, acid-catalyzed elimination process.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in a sequence of well-defined steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid.[1][5][6] This initial step activates the Boc group, making it susceptible to cleavage.

  • Fragmentation & Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[2][5][6] It is critical that the reaction vessel is not sealed to allow for the safe release of this gas.[1][6]

  • Final State: In the highly acidic environment, the newly liberated amine is immediately protonated, typically forming an ammonium salt (e.g., a trifluoroacetate salt).[1][5][6] The reactive tert-butyl cation is subsequently quenched, often by deprotonating to form isobutylene gas.[6][7]

This elegant and efficient cascade ensures a clean and often quantitative conversion to the deprotected amine.

Caption: The acid-catalyzed mechanism for Boc deprotection.

Detailed Experimental Protocol

This protocol describes the solution-phase deprotection of this compound using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Materials and Reagents
MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-AldrichStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Fisher ScientificHighly corrosive and volatile. Handle only in a chemical fume hood.
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv™MilliporeSigmaUse of an anhydrous solvent is recommended.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization.
Brine (Saturated aq. NaCl)ACS ReagentVWRFor aqueous wash.
Sodium Sulfate (Na₂SO₄), AnhydrousACS ReagentVWRFor drying the organic phase.
Ethyl AcetateACS GradeVWRFor extraction.
TolueneACS GradeVWROptional, for co-evaporation to remove residual TFA.
Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.). Dissolve the solid in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M.[8]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is a precautionary measure to manage any potential exotherm upon acid addition.[8][9]

  • Acid Addition: While stirring vigorously, slowly add Trifluoroacetic Acid (TFA) (5-10 equiv.) to the solution.[8] A common and effective ratio is a 1:1 mixture of DCM:TFA (v/v).[9]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-4 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[9]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, toluene can be added and co-evaporated.[9]

  • Neutralization (Work-up for Free Amine):

    • Carefully add saturated aqueous NaHCO₃ solution to the crude residue. Add the solution portion-wise until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[8]

    • Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate or DCM.[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8][9] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2-carboxyphenyl)piperazine.

  • Purification: If necessary, the crude product can be purified further by column chromatography or crystallization.

Note: If the trifluoroacetate salt of the product is desired, omit the basic work-up (Step 7) and proceed directly to purification or the next synthetic step after solvent removal (Step 6).[9][10]

Caption: General experimental workflow for Boc deprotection.

Key Parameters & Rationale

ParameterTypical ValueRationale
Substrate Conc.0.1–0.5 M in DCM[9]Ensures adequate solubility and efficient reaction kinetics. Higher concentrations may be possible but could present solubility challenges.
TFA Concentration20–50% (v/v) or 1:1 with DCM[9]A high concentration of strong acid is required to drive the protonation and subsequent cleavage efficiently. Excess acid ensures the reaction goes to completion.[11]
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic addition of strong acid. The reaction proceeds readily at room temperature.[5][9]
Reaction Time30 min to 4 hours[9]Dependent on the substrate. The reaction should be monitored to determine the point of completion and avoid potential side reactions from prolonged acid exposure.
Work-upBasic (e.g., NaHCO₃) or Direct EvaporationA basic wash is essential to neutralize the acid and liberate the free amine from its ammonium salt form.[9] Direct evaporation is used if the TFA salt is desired.

Safety Precautions: Handling Trifluoroacetic Acid (TFA)

TFA is a highly hazardous substance and must be handled with extreme care. [12]

  • Corrosivity: TFA is a strong acid that can cause severe skin and eye burns and damage to the respiratory tract upon inhalation.[12][13][14]

  • Engineering Controls: Always work with TFA inside a properly functioning chemical fume hood to prevent inhalation of its volatile and corrosive vapors.[12][15]

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Splash goggles or a face shield.[12][14]

    • A chemical-resistant lab coat.[12]

    • Nitrile gloves; double-gloving is strongly recommended. Change gloves immediately upon any contact with TFA.[12][15]

  • Gas Evolution: The reaction produces CO₂ gas. Ensure the reaction vessel is not sealed to prevent pressure buildup.[6][16]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area thoroughly with plenty of water for at least 15 minutes. Use a safety shower if contact is extensive.[12]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][17]

    • Inhalation: Move to fresh air immediately. Seek medical attention.[12][17]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient TFA. 2. Inadequate reaction time.[5] 3. Water in the reaction.1. Increase the equivalents or concentration of TFA. 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC/LC-MS. 3. Use anhydrous solvents and reagents.
Low Yield/Product Loss 1. Product is water-soluble. 2. Emulsion during work-up.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. Perform multiple extractions. 2. Add more brine to the separatory funnel to break the emulsion.
Difficult Purification Product is a TFA salt which is difficult to handle or purify.Perform a basic work-up to convert the salt to the free base, which may have different solubility and chromatographic properties. Alternatively, consider using HCl in dioxane for the deprotection.[8][18]
Side Product Formation Alkylation of the aromatic ring by the tert-butyl cation.This is generally a minor pathway. If observed, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the carbocation.[4]

References

Application Notes and Protocols for 1-Boc-4-(2-carboxyphenyl)piperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in pharmaceutical research and medicinal chemistry, primarily serving as a scaffold for the synthesis of diverse molecular libraries.[1] Its unique structure, featuring a Boc-protected piperazine and a carboxylic acid functional group, allows for its application in solid-phase synthesis (SPS) to generate novel compounds, particularly for the development of therapeutics targeting neurological disorders.[1] The use of solid-phase synthesis facilitates the rapid and efficient creation of compound libraries for high-throughput screening. This document provides detailed protocols and application notes for the utilization of this compound in solid-phase synthesis, focusing on its immobilization onto a resin, subsequent chemical modifications, and final cleavage.

Key Applications

  • Scaffold for Combinatorial Libraries: The rigid piperazine core can be functionalized at the secondary amine (after Boc deprotection) and the carboxylic acid, enabling the creation of large and diverse chemical libraries.[2]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in drugs targeting the central nervous system.[3] Solid-phase synthesis with this building block allows for the rapid generation of analogues for screening and lead optimization.[3]

  • Synthesis of Peptidomimetics: The piperazine structure can be incorporated into peptide backbones to introduce conformational constraints or to mimic peptide turns, which can enhance biological activity and stability.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis utilizing a this compound scaffold. These values are illustrative and can vary based on the specific resin, coupling reagents, and reaction conditions.

ParameterTypical ValueNotes
Resin Loading Efficiency80 - 95%Dependent on the resin and immobilization strategy.
Boc Deprotection Efficiency (per step)>99%Monitored by a qualitative test for secondary amines (e.g., Kaiser test).
Coupling Efficiency (per step)95 - 99%Dependent on the amino acid or other building block being coupled.
Final Product Purity (crude)>80%Determined by LC-MS analysis after cleavage.[2]
Overall YieldSequence-dependentHighly dependent on the number of synthetic steps and the nature of the coupled moieties.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the carboxylic acid moiety of this compound to a 2-CTC resin.

Materials:

  • This compound

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g substitution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).

  • Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[3]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[3]

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined gravimetrically.

Immobilization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Reagent This compound + DIPEA in DCM Immobilize Add Reagent Solution Agitate for 2h Reagent->Immobilize Swell->Immobilize Cap Cap with MeOH Immobilize->Cap Wash Wash Resin (DCM, DMF, DCM) Cap->Wash Dry Dry Resin Under Vacuum Wash->Dry

Caption: Workflow for the immobilization of this compound on 2-CTC resin.

Protocol 2: Boc Deprotection and Elongation

This protocol outlines the removal of the Boc protecting group and subsequent coupling of a representative building block (e.g., an amino acid).

Materials:

  • This compound functionalized resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Boc-protected amino acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • DMF

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes. Drain the solution and repeat the treatment with fresh 50% TFA in DCM for an additional 20 minutes.[4]

  • Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes. Add the activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the synthesized compound from the 2-CTC resin.

Materials:

  • Dried product-functionalized resin

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL). Combine the filtrates.

  • Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A precipitate of the crude product should form.[3]

  • Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.[3]

  • Analysis: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the crude product by preparative reverse-phase HPLC if necessary.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Resin Product-Resin Wash_Resin Wash & Dry Resin Resin->Wash_Resin Cocktail Cleavage Cocktail (TFA/TIS/H2O) Cleave Add Cocktail Agitate 2-3h Cocktail->Cleave Wash_Resin->Cleave Filter Filter & Collect Filtrate Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Purify Centrifuge & Wash Precipitate->Purify Dry Dry Crude Product Purify->Dry

Caption: Workflow for the cleavage of the final product from the resin and subsequent workup.

References

Application Notes and Protocols for 1-Boc-4-(2-carboxyphenyl)piperazine in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperazine core with a Boc-protected amine and a carboxylic acid-substituted phenyl ring, makes it an ideal scaffold for building molecules with specific biological activities. In the realm of targeted therapies, this compound serves as a crucial building block for the synthesis of small molecule inhibitors that modulate the activity of specific proteins involved in disease pathways. Notably, it is a valuable precursor for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.

These application notes provide an overview of the utility of this compound in the synthesis of targeted therapies, with a focus on PARP inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative data and visualizations to guide researchers in their drug discovery and development efforts.

Principle Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to a synthetic lethal phenotype. Unrepaired SSBs accumulate and, during DNA replication, are converted into DSBs. The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and cell death.

This compound provides a scaffold to which a pharmacophore that binds to the nicotinamide-binding site of PARP can be attached. The carboxylic acid functionality allows for amide bond formation with a variety of amine-containing fragments, while the Boc-protected piperazine nitrogen can be deprotected and further functionalized to modulate the physicochemical and pharmacokinetic properties of the final inhibitor.

Data Presentation

The following table summarizes the in vitro activity of representative PARP inhibitors synthesized using piperazine-based intermediates. This data illustrates the potency that can be achieved with molecules derived from scaffolds related to this compound.

Compound IDTargetIC50 (nM)Cell Line (BRCA status)Reference
Compound A PARP-10.61-[1]
PARP-2--[1]
Compound B PARP-10.41-[1]
PARP-2--[1]
Compound C PARP-10.96MX-1 (BRCA1 mutant)[1]
PARP-261.90-[1]
Compound D PARP-123MDA-MB-436 (BRCA1 mutant)[2]

Experimental Protocols

The following protocols describe the key steps in utilizing this compound for the synthesis of a targeted PARP inhibitor.

Protocol 1: Amide Coupling of this compound with a Bioactive Amine

This protocol details the formation of an amide bond between the carboxylic acid of this compound and a representative amine-containing pharmacophore.

Materials:

  • This compound

  • Amine-containing pharmacophore (e.g., 4-amino-phthalazin-1(2H)-one)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine-containing pharmacophore (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide-coupled product.

Protocol 2: Boc Deprotection of the Piperazine Moiety

This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring for further functionalization or as the final step in the synthesis.

Materials:

  • Boc-protected piperazine derivative from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3 solution

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[3]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO3 solution to the residue until effervescence ceases and the pH is basic to neutralize the excess acid.[3]

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP-1 Activation cluster_1 Recruitment of DNA Repair Machinery cluster_2 DNA Repair and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex SSB Repair Complex XRCC1->Repair_Complex scaffolds LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex PNKP PNKP PNKP->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA resolves SSB PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for the Synthesis of a PARP Inhibitor

Synthesis_Workflow Start This compound + Amine Pharmacophore Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Deprotection Boc Deprotection (TFA, DCM) Final_Product Final PARP Inhibitor (Free Base) Deprotection->Final_Product Purification2 Purification (Extraction/Chromatography) Final_Product->Purification2 Purification1->Deprotection

Caption: General workflow for the synthesis of a PARP inhibitor.

References

Application Notes and Protocols for the Synthesis of Piperazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties, including high aqueous solubility and the ability to establish crucial interactions within the ATP-binding pocket of kinases.[1][2] This heterocyclic moiety offers a versatile platform for structural modification at its N1 and N4 positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3] Piperazine-based compounds have demonstrated significant therapeutic potential by targeting a range of kinases implicated in cancer and other diseases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Phosphoinositide 3-Kinase delta (PI3Kδ), and Bruton's Tyrosine Kinase (BTK).[4][5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-based kinase inhibitors, targeting key kinases in prominent signaling pathways.

Key Signaling Pathways Targeted by Piperazine-Based Inhibitors

Understanding the signaling context of the target kinase is crucial for inhibitor design and development. Below are simplified diagrams of key pathways often dysregulated in cancer, which are targeted by piperazine-containing inhibitors.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes p16 p16INK4a p16->CyclinD_CDK46 inhibits Inhibitor Piperazine-based CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CyclinD_CDK46

Figure 1: Simplified CDK Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates EndothelialCell Endothelial Cell Survival, Proliferation, Migration PLCg->EndothelialCell Akt Akt PI3K->Akt activates Akt->EndothelialCell Inhibitor Piperazine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Figure 2: Simplified VEGFR-2 Signaling Pathway.

PI3K_Akt_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd activates PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates CellSurvival B-Cell Proliferation and Survival Akt->CellSurvival Inhibitor Piperazine-based PI3Kδ Inhibitor (e.g., Idelalisib) Inhibitor->PI3Kd

Figure 3: Simplified PI3Kδ/Akt Signaling Pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates NFkB NF-κB Signaling PLCG2->NFkB activates CellSurvival B-Cell Activation and Proliferation NFkB->CellSurvival Inhibitor Piperazine-based BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

Figure 4: Simplified BTK Signaling Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel piperazine-based kinase inhibitors is outlined below. This process typically involves chemical synthesis, purification, structural confirmation, and subsequent biological assessment.

Experimental_Workflow Synthesis Synthesis of Piperazine Derivatives Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Based_Assay->SAR

Figure 5: General Experimental Workflow.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative piperazine-based kinase inhibitors.

Table 1: CDK Inhibitors

Compound Name/IDTarget KinaseIC50 (nM)Cell LineGI50/IC50 (µM)Reference
Palbociclib (PD-0332991)CDK4/Cyclin D111MCF-70.062[1][8]
Palbociclib (PD-0332991)CDK6/Cyclin D316MDA-MB-453-[1]
Compound 4d (Palbociclib analog)--MCF-7-[1]
Compound 4e (Palbociclib analog)--MCF-7-[1]
Compound 9h CDK240.91Panc-1-[9]
Compound 11d CDK241.70Panc-1-[9]

Table 2: VEGFR-2 Inhibitors

Compound Name/IDTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference
SorafenibVEGFR-20.082HepG-2-[10]
Compound 11 VEGFR-20.192HepG-29.52[10]
Compound 10e VEGFR-20.241--[10]
Compound Vd VEGFR-20.57HCT-116-[11]
Compound Ve VEGFR-2-HCT-116-[11]
Compound 7z VEGFR-20.03876T-47D-[12]

Table 3: PI3Kδ Inhibitors

Compound Name/IDTarget KinaseIC50 (nM)Cell LineAssayReference
Idelalisib (CAL-101)PI3Kδ2.5CLLWhole-cell lysate PI3K ELISA[13]
Idelalisib (CAL-101)PI3Kα820--[14]
Idelalisib (CAL-101)PI3Kβ565--[14]
Idelalisib (CAL-101)PI3Kγ89--[14]
PI3Kdelta Inhibitor 1PI3Kδ1.3-Biochemical Assay[15]
NSC348884PI3Kδ7320-Adapta Kinase Assay[16]

Table 4: BTK Inhibitors

Compound Name/IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
IbrutinibBTK-Jeko-1-[17]
Compound 2 (Ibrutinib analog)BTK-Jeko-1-[17]
Compound 3 (Ibrutinib analog)BTK-Jeko-1-[17]
Orelabrutinib derivativeBTK---[7]
Compound 15-271 (PROTAC)BTK-RAMOS-[18]

Experimental Protocols

General Synthetic Methodologies

The synthesis of piperazine-based kinase inhibitors often employs common synthetic transformations. Key reactions include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and a piperazine derivative.

  • Nucleophilic Aromatic Substitution (SNA_r): The substitution of a leaving group on an electron-deficient aromatic or heteroaromatic ring by a piperazine nucleophile.

  • Reductive Amination: The reaction of a ketone or aldehyde with a piperazine to form an imine, which is then reduced to the corresponding amine.

  • Amide Coupling: The formation of an amide bond between a carboxylic acid (or its activated derivative) and a piperazine.

Protocol 1: Synthesis of a Palbociclib Analog (CDK Inhibitor)

This protocol is a general representation based on the synthesis of Palbociclib and its analogs.[4]

Step 1: Synthesis of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)cyclopent-1-enecarbonitrile

  • To a solution of 2-aminocyclopent-1-enecarbonitrile (1.0 eq) in a suitable solvent such as 2-methoxyethanol, add 2-chloro-5-(piperazin-1-yl)pyridine (1.1 eq) and a catalytic amount of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate (2.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of the Final Palbociclib Analog

  • To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as isopropanol, add 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with the reaction solvent and dry under vacuum to yield the final product.

Protocol 2: Synthesis of a Piperazine-Tethered Quinoxaline (VEGFR-2 Inhibitor)

This protocol is adapted from the synthesis of piperazinylquinoxaline-based VEGFR-2 inhibitors.[10]

  • To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent like acetonitrile, add 1-methylpiperazine (1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the intermediate 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline.

  • To a solution of this intermediate (1.0 eq) and a substituted phenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Serially dilute the test compound in DMSO to achieve a range of concentrations.

  • In a microplate, add the kinase, the appropriate peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the specific kinase).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The piperazine scaffold remains a highly valuable component in the design of potent and selective kinase inhibitors. The synthetic versatility of the piperazine ring allows for extensive structure-activity relationship studies, leading to the optimization of drug-like properties. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel piperazine-based kinase inhibitors for therapeutic applications. Further exploration of this chemical space is anticipated to yield next-generation inhibitors with improved efficacy and safety profiles.

References

Application Note: Strategic Construction of Piperazine-Based Compound Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a highly desirable motif in modern drug design.[3][4] This document provides a comprehensive guide for the strategic design and synthesis of piperazine-based compound libraries. We will delve into the core synthetic methodologies, advanced diversification strategies, and rigorous quality control protocols essential for generating high-quality libraries poised for high-throughput screening and hit-to-lead optimization.

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1,4-positions, is a recurring feature in a vast array of therapeutic agents.[5][6] Its prevalence is not coincidental; the two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of pharmacological and pharmacokinetic properties.[4] This structural versatility has led to piperazine-containing drugs with a broad spectrum of biological activities, including anticancer, antiviral, antidepressant, and antihistaminic properties.[1][2][7] The creation of diverse and well-characterized piperazine libraries is, therefore, a highly effective strategy for exploring vast chemical space and identifying novel drug candidates.[8]

Core Synthetic Strategies: Building the Piperazine Foundation

The construction of a piperazine library begins with a robust and flexible synthetic strategy. Both solution-phase and solid-phase synthesis offer distinct advantages, and the choice often depends on the desired library size, purification strategy, and available resources.

Solution-Phase Synthesis: Flexibility and Scalability

Solution-phase synthesis is well-suited for the creation of smaller, focused libraries and for scale-up of promising hits. A common and efficient approach involves the reductive amination of a piperazine with aldehydes or ketones.[9]

Protocol 1: General Procedure for N-Alkylation of Piperazine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq.) to the solution.

  • Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion and can be used in the presence of other reducible functional groups.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to allow for further diversification at the second nitrogen.[10]

Solid-Phase Synthesis: High-Throughput Diversification

Solid-phase synthesis (SPS) is the method of choice for generating large, diverse libraries, as it simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps.[11]

Workflow for Solid-Phase Synthesis of a Piperazine Library:

G resin Solid Support (e.g., Rink Amide Resin) linker Linker Attachment resin->linker piperazine N-Boc-Piperazine Coupling linker->piperazine deprotection1 Boc Deprotection (TFA/DCM) piperazine->deprotection1 diversification1 Diversification at N-1 (Acylation, Sulfonylation, etc.) deprotection1->diversification1 deprotection2 Cleavage from Resin (e.g., TFA Cocktail) diversification1->deprotection2 purification Purification of Library Members deprotection2->purification

Caption: General workflow for the solid-phase synthesis of a piperazine-based library.

Protocol 2: Solid-Phase Synthesis of a Diversified Piperazine Library

  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Piperazine Loading: Couple N-Boc-piperazine to the resin using a standard coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt).

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to remove the Boc protecting group.[10]

  • Neutralization and Washing: Neutralize the resin with a base such as diisopropylethylamine (DIPEA) in DMF and wash thoroughly.

  • First Diversification (N-1): In separate reaction vessels, add unique building blocks (e.g., carboxylic acids, sulfonyl chlorides, or isocyanates) to introduce diversity at the newly freed nitrogen. Use appropriate coupling reagents for each reaction type.

  • Washing: Wash the resin to remove excess building blocks and by-products.

  • Cleavage: Cleave the final compounds from the resin using a cleavage cocktail, typically containing a high concentration of TFA.

  • Isolation and Purification: Isolate the library members by precipitation in cold diethyl ether and subsequent purification, often by high-performance liquid chromatography (HPLC).[12]

Library Diversification: Exploring Chemical Space

The power of a compound library lies in its diversity. The piperazine scaffold offers multiple points for diversification, primarily at the two nitrogen atoms and, more recently, at the carbon backbone.

N-Substitution Strategies

The two nitrogen atoms of the piperazine ring are the most common points for introducing molecular diversity.

  • Acylation and Sulfonylation: Reaction with a wide variety of commercially available carboxylic acids, acid chlorides, and sulfonyl chlorides can introduce a vast array of functional groups.

  • Reductive Amination: As described in Protocol 1, this reaction allows for the introduction of diverse alkyl groups.

  • Buchwald-Hartwig and Ullmann Couplings: These palladium- and copper-catalyzed reactions, respectively, enable the formation of N-aryl and N-heteroaryl bonds, significantly expanding the accessible chemical space.[13]

C-H Functionalization: The Next Frontier

While N-substitution is well-established, recent advances in C-H functionalization have opened up new avenues for creating novel piperazine analogs with substituents directly on the carbon skeleton.[7] These reactions, often employing photoredox or transition-metal catalysis, allow for the introduction of alkyl and aryl groups at the carbon atoms of the piperazine ring, leading to more complex and three-dimensional structures.[7]

Quality Control: Ensuring the Integrity of Your Library

The quality of a compound library is paramount for the reliability of high-throughput screening results.[14][15] A rigorous quality control (QC) process is essential to confirm the identity, purity, and concentration of each library member.[14]

Quality Control Workflow:

QC_Workflow crude_library Crude Library Members lcms_analysis LC-MS Analysis (Purity & Identity Check) crude_library->lcms_analysis purification Purification (Prep-HPLC/SFC) lcms_analysis->purification If purity < threshold (e.g., 90%) nmr_analysis NMR Spectroscopy (Structural Confirmation) lcms_analysis->nmr_analysis If purity ≥ threshold purification->lcms_analysis Re-analysis quantification Quantification (e.g., qNMR, UV-Vis) nmr_analysis->quantification final_library High-Quality Library (Storage in DMSO) quantification->final_library

Caption: A typical quality control workflow for a compound library.

Key Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of library QC, providing rapid information on the purity and molecular weight of each compound.[14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compounds.[9] For larger libraries, a representative subset may be analyzed.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector is used to determine the purity of the library members.[] Preparative HPLC is the standard method for purifying compounds that do not meet the desired purity threshold.[12][15]

Table 1: Summary of Analytical Techniques for Library QC

TechniquePurposeInformation ProvidedThroughput
LC-MSIdentity & Purity AssessmentMolecular Weight, Purity (%)High
NMRStructural ConfirmationChemical Structure, Isomeric PurityLow to Medium
HPLCPurity Determination & PurificationPurity (%), Isolation of Pure CompoundMedium to High
qNMRAccurate QuantificationAbsolute ConcentrationLow

Conclusion

The strategic construction of piperazine-based compound libraries is a powerful approach in modern drug discovery. By combining robust synthetic methodologies, diverse building blocks, and stringent quality control, researchers can generate high-quality libraries that are rich in chemical diversity and primed for the discovery of novel therapeutic agents. The protocols and workflows outlined in this document provide a solid foundation for any research group looking to leverage the "privileged" nature of the piperazine scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for Reductive Amination of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive amination of piperazine intermediates, a crucial transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). The procedures outlined below focus on two widely employed and versatile methods: reductive amination using sodium triacetoxyborohydride and a titanium (IV) isopropoxide-mediated approach.

Introduction

Reductive amination is a powerful and efficient method for the formation of carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes or ketones and a primary or secondary amine. In the context of drug discovery and development, this reaction is frequently utilized to introduce diverse substituents onto the piperazine scaffold, a privileged structure in medicinal chemistry. The resulting N-substituted piperazines are key components in a wide array of therapeutic agents.

This guide offers detailed experimental procedures, comparative data, and visual aids to assist researchers in the successful application of these methodologies.

Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[1][2] It is favored for its operational simplicity, broad substrate scope, and tolerance of various functional groups.[1] The reaction can typically be performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.[1]

General Signaling Pathway of Reductive Amination

Reductive_Amination_Pathway cluster_0 Reaction Environment Piperazine Piperazine Intermediate (Primary or Secondary Amine) Imine Imine/Iminium Ion Intermediate Piperazine->Imine + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Substituted Piperazine Product Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General reaction pathway for reductive amination.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Piperazine Intermediate and Carbonyl Compound in Solvent start->reactants add_reductant Add Sodium Triacetoxyborohydride reactants->add_reductant stir Stir at Room Temperature add_reductant->stir workup Aqueous Work-up (e.g., NaHCO₃ wash) stir->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Typical experimental workflow for reductive amination.

Protocol 1: Reductive Amination of 1-(Trifluoromethyl)phenylpiperazine with Benzaldehyde

This protocol describes the synthesis of 1-[N-(trifluoromethyl)phenyl]-4-benzylpiperazine.[3]

Materials:

  • 1-(2- or 4-Trifluoromethyl)phenylpiperazine

  • Benzaldehyde

  • Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethereal HCl

Procedure:

  • In a round-bottom flask, dissolve one equivalent of 1-(trifluoromethyl)phenylpiperazine and an equimolar amount of benzaldehyde in methanol.

  • Heat the mixture for 2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to room temperature.

  • Add two equivalents of sodium triacetoxyborohydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an acid-base extraction to isolate the crude product.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the crude product.

  • For purification and salt formation, dissolve the crude product in a minimal amount of an appropriate solvent and add ethereal HCl to precipitate the hydrochloride salt.

Quantitative Data Summary: Reductive Amination with NaBH(OAc)₃
Piperazine IntermediateCarbonyl CompoundSolventReaction Time (h)Yield (%)Reference
1-(Trifluoromethyl)phenylpiperazineBenzaldehydeMethanol24Not Specified[3]
N-Boc-piperazineCinnamaldehydeDCMOvernightNot Specified[4]
2-(Piperazin-1-yl)ethanamineN-methyl-4-piperidone1,2-Dichloroethane1260[5]
PiperazineVarious AldehydesMethanolNot SpecifiedHigh[6]

Titanium (IV) Isopropoxide-Mediated Reductive Amination

Titanium (IV) isopropoxide (Ti(OiPr)₄) serves as a Lewis acid and a water scavenger, facilitating the formation of the imine or enamine intermediate, which is then reduced in situ by a hydride source, typically sodium borohydride (NaBH₄).[7][8] This method is particularly effective for the reductive amination of ketones and can be advantageous for less reactive substrates.[9][10]

Logical Relationships of Reagents

Reagent_Relationships Piperazine Piperazine Intermediate Imine_Complex Imine/Titanium Complex Piperazine->Imine_Complex Carbonyl Aldehyde or Ketone Carbonyl->Imine_Complex Ti_OiPr4 Ti(O-i-Pr)₄ (Lewis Acid & Water Scavenger) Ti_OiPr4->Imine_Complex Facilitates Formation Product N-Substituted Piperazine Imine_Complex->Product NaBH4 NaBH₄ (Reducing Agent) NaBH4->Product Reduces

References

Application Notes and Protocols for 1-Boc-4-(2-carboxyphenyl)piperazine as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Boc-4-(2-carboxyphenyl)piperazine in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5]

This document provides detailed application notes and protocols for the use of this compound, a bifunctional linker, in the development of PROTACs. The piperazine moiety is a common structural motif in PROTAC linkers, valued for its ability to impart rigidity and improve solubility.[2][6] The ortho-positioned carboxylic acid on the phenyl ring provides a strategic attachment point for either the POI ligand or the E3 ligase ligand, while the Boc-protected piperazine nitrogen allows for controlled, stepwise synthesis.

Signaling Pathway of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Synthesis_Workflow cluster_stepA Step A: Amide Coupling cluster_stepB Step B: Boc Deprotection cluster_stepC Step C: Amide Coupling A1 POI-NH2 + Linker-COOH A2 Add HATU, DIPEA in DMF A1->A2 A3 Purification A2->A3 B1 POI-Linker-Boc A3->B1 B2 Add TFA in DCM B1->B2 B3 Evaporation B2->B3 C1 POI-Linker-NH2 + E3-COOH B3->C1 C2 Add HATU, DIPEA in DMF C1->C2 C3 Purification C2->C3 Final_PROTAC Final_PROTAC C3->Final_PROTAC Final PROTAC

References

Application Note: Strategic Amide Couplings with 1-Boc-4-(2-carboxyphenyl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine is a pivotal building block in medicinal chemistry, offering a structurally rigid scaffold that is frequently incorporated into novel therapeutic agents, particularly those targeting neurological disorders.[1][2][3] Its utility stems from the presence of a Boc-protected piperazine for subsequent functionalization and a carboxylic acid moiety primed for amide bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting efficient and high-yielding amide coupling reactions with this versatile intermediate. We present two field-proven, step-by-step protocols for solution-phase synthesis: one employing the classic carbodiimide activator EDC with HOBt, and another utilizing the highly efficient uronium salt HATU. The guide delves into the mechanistic rationale behind reagent selection, offers practical insights for reaction optimization, and outlines robust methods for product purification and characterization.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs.[2][3] Its two nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing water solubility and bioavailability, and enabling fine-tuning of interactions with biological targets.[2] this compound leverages this scaffold by providing a carboxylic acid handle, which allows for the facile formation of amide bonds—one of the most common and stable linkages in pharmaceutical compounds.[1][4] The tert-butyloxycarbonyl (Boc) protecting group ensures selective reaction at the carboxylic acid and can be removed under acidic conditions for further derivatization at the piperazine nitrogen. This makes the title compound an invaluable intermediate for building molecular complexity and exploring structure-activity relationships (SAR).[1][5]

Reagent Profile: this compound

Before proceeding to experimental protocols, a thorough understanding of the primary reagent is crucial for safety and success.

PropertyValueSource
Synonyms 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[1]
CAS Number 444582-90-5[1]
Molecular Formula C₁₆H₂₂N₂O₄[1]
Molecular Weight 306.36 g/mol [1]
Appearance White to off-white powder[1]
Storage Store at 0-8°C, protect from moisture.[1][6]

Safety & Handling:

  • Always handle in a well-ventilated fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]

  • Avoid inhalation of dust and direct contact with skin and eyes.[6][8][9]

  • Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.[7][9]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are often incompatible with complex molecules. Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[10]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Coupling_Reagent Coupling Reagent Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent->Activated_Intermediate Activation Amide_Bond Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Bond Nucleophilic Attack Byproduct Byproduct (e.g., Urea) Activated_Intermediate->Byproduct Amine R'-NH₂ (Nucleophile) Amine->Activated_Intermediate

Caption: Generalized workflow for amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for coupling this compound with a primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for many standard amide couplings. The carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. The additive, 1-Hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization if chiral centers are present.[11][12] The amine then reacts with this active ester to yield the desired amide.[11]

EDC_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine R'-NH₂ Amine->HOBt_Ester

Caption: EDC/HOBt coupling reaction pathway.

Materials & Reagents:

ReagentM.W.Stoichiometry
This compound306.361.0 eq
Amine (R-NH₂)-1.1 - 1.2 eq
EDC·HCl191.701.2 - 1.5 eq
HOBt135.131.2 - 1.5 eq
DIPEA or TEA129.24 / 101.192.0 - 3.0 eq
Anhydrous Solvent (DMF or DCM)-~0.1 - 0.2 M

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[11]

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture over 2-3 minutes.[11][13]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.[11] The base is crucial to neutralize the HCl salt of EDC and the HOBt proton, facilitating the reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-18 hours).[11]

  • Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc). b. Transfer the solution to a separatory funnel and wash sequentially with 5% citric acid or 0.1 M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove excess HOBt and unreacted carboxylic acid), and finally with brine.[14][15] c. The primary byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, is water-soluble and is largely removed during these aqueous washes.[15] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13][15]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide product.[11][14]

Protocol 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, especially for sterically hindered substrates or less nucleophilic amines.[16][17] The reaction proceeds through the formation of a highly reactive OAt-active ester.[17][18][19]

HATU_Mechanism Carboxylate R-COO⁻ (from R-COOH + Base) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide Byproducts HOAt + Tetramethylurea OAt_Ester->Byproducts Amine R'-NH₂ Amine->OAt_Ester

Materials & Reagents:

ReagentM.W.Stoichiometry
This compound306.361.0 eq
Amine (R-NH₂)-1.1 - 1.2 eq
HATU380.231.1 - 1.2 eq
DIPEA129.242.0 - 3.0 eq
Anhydrous Solvent (DMF)-~0.1 - 0.2 M

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. [20]2. Add DIPEA (2.5 eq) to the solution. The base deprotonates the carboxylic acid, allowing it to attack HATU. [18][19][21]3. Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation (formation of the OAt-ester). [20]4. Add the amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 1-12 hours). [20][21]6. Work-up: The work-up procedure is identical to that described in Protocol 1 (Step 8). Dilute with EtOAc and perform sequential aqueous washes with dilute acid, base, and brine to remove byproducts and excess reagents. [14]7. Purification: Purify the crude product by flash column chromatography on silica gel. [20][22]If the product is a solid, recrystallization can also be an effective purification method. [23]

Comparative Analysis & Troubleshooting

ParameterEDC/HOBt ProtocolHATU Protocol
Cost LowerHigher
Reaction Time Longer (4-18 h)Shorter (1-12 h)
Efficiency Good for most substratesExcellent, especially for difficult couplings
Byproducts Water-soluble ureaWater-soluble urea and HOAt
Racemization Risk Low (suppressed by HOBt)Very low [16]
Primary Use Case Routine, large-scale synthesisHindered substrates, rapid synthesis, acid-sensitive compounds

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents are anhydrous, especially the solvent. Consider increasing the amount of coupling reagent or extending the reaction time. For the HATU protocol, ensure the pre-activation step is performed before adding the amine.

  • Starting Material Remains: The amine may be poorly nucleophilic. Switching from EDC/HOBt to the more potent HATU protocol is recommended. [24]* Difficult Purification: Incomplete removal of urea byproducts or DIPEA can complicate chromatography. Ensure thorough aqueous washes during the work-up. An acidic wash (e.g., 1M HCl) is effective at removing basic impurities like DIPEA, while a basic wash (e.g., sat. NaHCO₃) removes acidic impurities like HOBt and unreacted carboxylic acid. [14]

Product Characterization

Confirmation of the final amide product structure is essential. Standard analytical techniques include:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the covalent structure. Key signals to identify include the amide N-H proton (typically a broad singlet), and shifts in the signals of the carbons and protons adjacent to the newly formed amide bond. [25][26][27][28]* LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the product and assess its purity. [25][29]

Conclusion

The successful synthesis of amide derivatives from this compound is a critical step in the development of new chemical entities. By understanding the principles behind carboxylic acid activation and selecting the appropriate coupling reagent, researchers can efficiently generate diverse libraries of compounds for biological screening. The EDC/HOBt method offers a reliable and economical route for general applications, while the HATU protocol provides a powerful alternative for challenging substrates requiring faster reaction times and higher efficiency. Adherence to the detailed protocols and purification strategies outlined in this guide will enable scientists to confidently and successfully utilize this important building block in their research and drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Coupling with Boc-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting and optimizing Buchwald-Hartwig amination reactions involving Boc-piperazine reagents. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and efficiency of their C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Buchwald-Hartwig couplings with Boc-piperazine?

A1: Low yields in these reactions typically stem from a few key factors: suboptimal choice of catalyst and ligand, inappropriate base or solvent selection, catalyst deactivation, or issues with the quality of starting materials.[1] It is crucial to screen various reaction parameters to find the optimal conditions for your specific substrates.[1]

Q2: How do I choose the right catalyst and ligand for my reaction?

A2: The selection of the palladium precursor and phosphine ligand is critical for success.[1] For less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands are often necessary to achieve high yields.[2] Pre-catalysts are often preferred as they can lead to a more efficient formation of the active catalytic species. It is recommended to screen a variety of ligands and palladium sources to identify the most effective combination for your specific aryl halide and Boc-piperazine coupling.

Q3: Can the choice of base significantly impact the reaction outcome?

A3: Absolutely. The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can cause decomposition of sensitive starting materials.[1] In such cases, switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[1]

Q4: What should I consider when selecting a solvent?

A4: The solvent affects the solubility of your reagents and the stability of the palladium catalyst.[1] Common choices include toluene, dioxane, and THF.[1][2] If you encounter solubility issues, a more polar solvent like tert-butanol might improve the reaction.[1] A study on the coupling of p-bromotoluene with piperazine found that m-xylene was the most appropriate solvent under the tested conditions.[3][4]

Q5: I'm observing side products in my reaction. What are the likely culprits and how can I minimize them?

A5: A common side reaction is the formation of a di-substituted piperazine if piperazine itself is used without a protecting group.[5] Using mono-Boc-protected piperazine is a key strategy to prevent this.[5] Dehalogenation of the aryl halide can also occur, particularly at high temperatures or with incomplete formation of the active catalyst-ligand complex. Using a pre-catalyst and optimizing the reaction temperature can help mitigate this.

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing low yields, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solution Supporting Evidence/Rationale
Suboptimal Catalyst/Ligand Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XantPhos, BINAP).[1][2]The choice of ligand is critical, especially for challenging substrates like electron-rich aryl halides.[1]
Inappropriate Base If using a strong base like NaOtBu leads to decomposition, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]The base influences both the reaction rate and the occurrence of side reactions.[1]
Poor Solvent Choice Common solvents include toluene, dioxane, and THF. For solubility issues, consider a more polar solvent like t-butanol.[1]The solvent impacts reagent solubility and catalyst stability.[1]
Suboptimal Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.[1]High temperatures can sometimes lead to product or catalyst decomposition.[3]
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]Oxygen and moisture can deactivate the palladium catalyst.
Poor Quality Reagents Use high-purity starting materials. Ensure the Boc-piperazine has not partially deprotected during storage.Impurities in the starting materials can interfere with the catalytic cycle.
Guide 2: Difficulty in Product Purification

The basic nature of the piperazine moiety can sometimes complicate purification. Here are some effective techniques:

Purification Method Description Tips for Success
Column Chromatography The most common method for purifying organic compounds.To prevent tailing on acidic silica gel, add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[1]
Acid-Base Extraction Useful for separating the basic piperazine product from non-basic impurities.Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine product will move to the aqueous layer as its salt. Basify the aqueous layer and re-extract the purified product into an organic solvent.[1]
Crystallization A highly effective method if the product is a solid.Screen various solvent systems to find one that provides good crystals.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Boc-Piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)[2]

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[2]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[2]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[2]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[2]

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[2]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.[2]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[2]

Visualizations

Buchwald_Hartwig_Workflow reagents 1. Add Reagents (Aryl Halide, Boc-Piperazine, Base) setup 2. Inert Atmosphere (Evacuate & Backfill) reagents->setup solvent 3. Add Anhydrous Solvent setup->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Quench & Extract reaction->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for the Buchwald-Hartwig coupling of Boc-piperazine.

Troubleshooting_Yield start Low Yield? catalyst Screen Catalysts & Ligands start->catalyst Yes base Optimize Base catalyst->base solvent Change Solvent base->solvent temp Adjust Temperature solvent->temp reagents Check Reagent Quality temp->reagents success Improved Yield reagents->success

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

References

Technical Support Center: Selective Boc Deprotection of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of Boc-protected piperazine compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective Boc deprotection of piperazine derivatives, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or equivalents.[1]Increase the concentration of the acid (e.g., use 25-50% TFA in DCM or 4M HCl in dioxane) or the number of equivalents.[1]
Short reaction time.[1]Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly.[2]
Low reaction temperature.[1]Most deprotections are effective at room temperature. If the reaction is slow, consider gentle warming (e.g., to 40°C), but be cautious as this may increase side reactions.[1]
Poor solubility of the starting material.Select a different solvent system in which the substrate is more soluble.[2]
Steric hindrance near the Boc-protected nitrogen.[1]Prolong the reaction time or consider a stronger acidic reagent.
Low Yield Side reactions due to harsh conditions.[2]Lower the reaction temperature or employ a milder deprotection reagent.[2]
Product loss during work-up.[2]Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[2]
Formation of a water-soluble salt.[2]If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[2]
Side Product Formation (e.g., t-butylation) Generation of a reactive tert-butyl cation intermediate.[1]Add a scavenger to the reaction mixture to trap the tert-butyl cation.[1]
Nucleophilic attack by the deprotected piperazine or other sensitive functional groups.[1]Use scavengers and optimize reaction conditions (lower temperature, shorter reaction time).
Difficulty in Achieving Selective Mono-Deprotection of Di-Boc-Piperazine Similar reactivity of the two Boc groups under standard acidic conditions.Employ milder or alternative deprotection methods that offer better selectivity, such as thermal deprotection with controlled temperature and time.[3]
Degradation of Other Acid-Sensitive Functional Groups Harsh acidic conditions required for Boc deprotection.[2][4]Use milder deprotection methods such as thermal deprotection, Lewis acids, or oxalyl chloride in methanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of piperazines?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophiles in the reaction mixture, such as the deprotected piperazine itself or other sensitive functional groups on the molecule, leading to t-butylation side products.[1]

Q2: How can I prevent the formation of t-butylated side products?

A2: The most effective way to prevent t-butylation is to use scavengers in the reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, thus trapping it and preventing unwanted side reactions.[1] Common scavengers include triisopropylsilane (TIS) and water.[1]

Q3: My reaction is incomplete. What are the common reasons for this?

A3: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to run long enough.[1]

  • Low Temperature: While most deprotections proceed at room temperature, sluggish reactions may require gentle warming.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the reaction.[1]

Q4: What are some milder alternatives to strong acids for Boc deprotection, especially if my compound has other acid-sensitive groups?

A4: Several milder alternatives to strong acids like TFA and HCl exist:

  • Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without an acid catalyst.[2][3] The efficiency depends on the solvent and temperature.[2]

  • Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[2]

  • Oxalyl Chloride in Methanol: This reagent combination offers a mild alternative for selective Boc deprotection at room temperature.[2]

Q5: How can I achieve selective mono-deprotection of a N,N'-di-Boc-piperazine?

A5: Achieving selective mono-deprotection can be challenging due to the similar reactivity of both Boc groups. One strategy is to use carefully controlled thermal deprotection, where temperature and reaction time can be modulated to favor the removal of one Boc group over the other, particularly when there are electronic or steric differences between the two protected nitrogens (e.g., aryl vs. alkyl N-Boc).[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general procedure for Boc deprotection using TFA.

Materials:

  • N-Boc-piperazine substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water - optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).

  • Prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is susceptible to alkylation, add scavengers (e.g., 2.5% TIS and 2.5% water).[1]

  • Add the deprotection cocktail to the substrate solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to obtain the deprotected piperazine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides an alternative to TFA and often yields the hydrochloride salt of the deprotected amine.

Materials:

  • N-Boc-piperazine substrate

  • Anhydrous solvent (e.g., methanol, ethyl acetate, 1,4-dioxane)

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable anhydrous solvent (e.g., methanol, 1,4-dioxane).[4]

  • Add the 4M HCl in 1,4-dioxane solution (typically a large excess) to the stirred solution at room temperature.[1]

  • Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours.[1] Often, the hydrochloride salt of the deprotected product will precipitate.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection cluster_side_reaction t-Butylation Side Reaction BocPiperazine N-Boc-Piperazine ProtonatedBoc Protonated Carbamate BocPiperazine->ProtonatedBoc + H+ Carbocation tert-Butyl Cation + CO2 ProtonatedBoc->Carbocation Cleavage DeprotectedPiperazine Deprotected Piperazine Carbocation->DeprotectedPiperazine Release tButylCation tert-Butyl Cation Carbocation->tButylCation Reactive Intermediate SideProduct t-Butylated Side Product tButylCation->SideProduct Nucleophile Nucleophile (e.g., Deprotected Piperazine) Nucleophile->SideProduct

Caption: Mechanism of Boc deprotection and side product formation.

Troubleshooting_Workflow Start Start: Boc Deprotection Reaction CheckCompletion Monitor Reaction Progress (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction? CheckCompletion->Incomplete IncreaseAcid Increase Acid Conc./Equivalents Incomplete->IncreaseAcid Yes Complete Reaction Complete Incomplete->Complete No IncreaseTime Increase Reaction Time IncreaseAcid->IncreaseTime IncreaseTemp Gently Increase Temperature IncreaseTime->IncreaseTemp IncreaseTemp->CheckCompletion Workup Proceed to Work-up Complete->Workup AnalyzeYield Low Yield? Workup->AnalyzeYield CheckSideProducts Side Products Present? AnalyzeYield->CheckSideProducts Yes End End: Purified Product AnalyzeYield->End No AddScavenger Add Scavenger (e.g., TIS) CheckSideProducts->AddScavenger Yes ReviewWorkup Review Work-up Procedure CheckSideProducts->ReviewWorkup No OptimizeConditions Optimize Conditions (Lower Temp.) AddScavenger->OptimizeConditions OptimizeConditions->Start ReviewWorkup->Start

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

Technical Support Center: Purification of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Boc-4-(2-carboxyphenyl)piperazine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification strategies for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted 1-Boc-piperazine: A starting material in many synthetic routes.

  • Unreacted 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-bromobenzoic acid): The coupling partner in reactions like the Buchwald-Hartwig amination.

  • 1,4-di-Boc-piperazine: A potential byproduct during the protection of piperazine.[1]

  • Dehalogenated starting material: A common side product in palladium-catalyzed coupling reactions.[2]

  • Solvents and reagents: Residual solvents and other reagents used in the synthesis.

Q3: How can I remove unreacted 1-Boc-piperazine from my product?

A3: Unreacted 1-Boc-piperazine is more basic and less polar than the desired product. It can typically be removed using silica gel column chromatography. An eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will elute the less polar 1-Boc-piperazine before the more polar carboxylic acid product.

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid-base extraction is a highly effective method for purifying this compound due to the presence of the acidic carboxylic acid group. Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate) will transfer the desired product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

Troubleshooting Guides

Recrystallization

Issue: Difficulty finding a suitable solvent for recrystallization.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexanes).

  • Ideal Solvent Characteristics: A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Solvent SystemExpected Outcome
Ethanol/WaterThe product should dissolve in hot ethanol and precipitate upon the addition of water and cooling.
Ethyl Acetate/HexanesThe product should dissolve in hot ethyl acetate and precipitate upon the addition of hexanes and cooling.

Issue: Oiling out instead of crystallization.

Troubleshooting Steps:

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

  • Seed Crystals: If available, add a small crystal of pure product to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat to evaporate some of the solvent and then allow it to cool again.

Column Chromatography

Issue: Poor separation of the product from impurities.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test different mobile phase compositions. The ideal system should give your product an Rf value of approximately 0.3-0.4.

  • Gradient Elution: Start with a less polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product. For this compound, a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape, is a good starting point.

  • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Initial) 10-20% Ethyl Acetate in Hexanes
Mobile Phase (Gradient) Increase to 50-100% Ethyl Acetate in Hexanes
Additive (Optional) 0.5-1% Acetic Acid in the mobile phase

Issue: Product is streaking on the TLC plate and column.

Troubleshooting Steps:

  • Add an Acidic Modifier: The carboxylic acid moiety can interact strongly with the silica gel. Adding a small amount of a volatile acid, like acetic acid (0.5-1%), to the mobile phase can suppress this interaction and lead to sharper peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or acidic).

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1M HCl solution while stirring until the pH is acidic (pH ~2-3), which will cause the purified product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Flash Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography start->column_chromatography Elute through silica gel acid_base_extraction Acid-Base Extraction start->acid_base_extraction Extract with base, acidify to precipitate pure_product Pure Product (≥97% by HPLC) recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the coupling of 1-Boc-piperazine with a 2-halobenzoic acid derivative (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid). The two primary catalytic systems used for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

Q2: What is the role of the Boc protecting group in this synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in this synthesis. It deactivates one of the nitrogen atoms of the piperazine ring, preventing di-arylation and allowing for the selective formation of the mono-arylated product.[3] The Boc group is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions for subsequent functionalization.[4]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete reactions are a common issue and can be caused by an inactive catalyst, an inappropriate choice of base or solvent, or a reaction temperature that is too low.[3] Additionally, side reactions such as dehalogenation of the aryl halide or formation of byproducts can consume starting materials and reduce the yield of the desired product.[5] Careful optimization of reaction conditions and purification are key to improving yields.

Q4: I am observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could this byproduct be?

A4: A common byproduct that is often difficult to separate from the desired product is the dehalogenated starting material (e.g., benzoic acid formed from the 2-halobenzoic acid). This can occur as a side reaction during the catalytic cycle.[2][5] Another possibility, especially if there are issues with the Boc-protection, is the formation of the N,N'-bis-arylated piperazine.[3] Utilizing analytical techniques like LC-MS can help in identifying the structure of the byproduct and guide purification strategies.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives and provides potential solutions.

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive CatalystEnsure an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen.[3] If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species.[3] Consider using a pre-formed catalyst.
Inappropriate Base or SolventFor Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[3] Ensure all reagents are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature.
Low Reaction TemperatureMany N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[3][7]
Formation of N,N'-bis-arylated Piperazine Sub-optimal StoichiometryUse an excess of 1-Boc-piperazine relative to the aryl halide (e.g., 1.2-1.5 equivalents).[7]
Premature Boc-deprotectionEnsure the reaction conditions are not acidic, which could lead to the removal of the Boc group.
Presence of Dehalogenated Starting Material (e.g., Benzoic Acid) Beta-Hydride EliminationThis is an unproductive side reaction in the Buchwald-Hartwig catalytic cycle.[2] Optimization of the ligand and reaction temperature may help to minimize this.
Incomplete Reaction and Difficult PurificationOptimize chromatographic conditions. A change in the solvent system or the use of a different stationary phase might be necessary for better separation.
Intramolecular Cyclization (Amide Formation) Reaction ConditionsWhile less common under standard coupling conditions, prolonged heating or the presence of specific activating agents could potentially favor intramolecular cyclization between the carboxylic acid and the piperazine nitrogen. Ensure the reaction is monitored and stopped once the desired product is formed.
Decarboxylation of the Benzoic Acid Moiety High Reaction Temperatures and/or Specific CatalystsPalladium catalysts can mediate decarboxylation, especially at elevated temperatures.[8][9] If decarboxylation is a significant issue, consider milder reaction conditions or a different catalytic system, such as an Ullmann-type copper catalyst, which typically requires higher temperatures but may have a different side reaction profile.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 1-Boc-piperazine with 2-chlorobenzoic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 1-Boc-piperazine (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium catalyst, e.g., 2 mol%)

  • RuPhos (Ligand, e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add 2-chlorobenzoic acid, 1-Boc-piperazine, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • In a separate vial, dissolve the Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification and Analysis

Purification:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analysis:

  • TLC: Thin-layer chromatography is a quick method to monitor the progress of the reaction and assess the purity of the fractions during column chromatography.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for confirming the molecular weight of the desired product and identifying any byproducts.[6] The retention time will be influenced by the polarity of the molecule; for this compound, its carboxylic acid group will affect its chromatographic behavior.[6]

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is essential for confirming the structure of the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 2-halobenzoic acid, 1-Boc-piperazine, and base to a dry flask. inert 2. Create an inert atmosphere (Ar/N2). reagents->inert solvent 3. Add anhydrous solvent. inert->solvent catalyst 4. Add catalyst solution. solvent->catalyst heat 5. Heat and stir. catalyst->heat monitor 6. Monitor reaction progress (TLC/LC-MS). heat->monitor quench 7. Cool and quench the reaction. monitor->quench extract 8. Extract with organic solvent. quench->extract purify 9. Purify by column chromatography. extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side start Starting Materials: 1-Boc-piperazine + 2-Halobenzoic Acid product Desired Product: This compound start->product Main Reaction (Buchwald-Hartwig or Ullmann) side_reaction_node Potential Side Reactions di_arylation N,N'-bis-arylation side_reaction_node->di_arylation dehalogenation Dehalogenation of 2-Halobenzoic Acid side_reaction_node->dehalogenation intramolecular Intramolecular Cyclization (Amide) side_reaction_node->intramolecular decarboxylation Decarboxylation side_reaction_node->decarboxylation

Caption: Logical relationships of potential side reactions in the synthesis.

References

optimizing reaction conditions for N-arylation of Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the N-arylation of Boc-piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of Boc-piperazine?

A1: The most prevalent and versatile method for the N-arylation of Boc-piperazine is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide or triflate.[2]

Q2: Why is it crucial to use a mono-protected piperazine like Boc-piperazine?

A2: Unprotected piperazine possesses two reactive secondary amines, which can lead to the formation of undesired bis-arylated byproducts.[3] Using a mono-protected piperazine, such as N-Boc-piperazine, ensures selective functionalization at the free secondary amine, preventing double arylation.[3][4] The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions after the arylation step.[4][5]

Q3: What are the key factors influencing the success of a Buchwald-Hartwig amination of Boc-piperazine?

A3: The success of the reaction is highly dependent on the careful selection of several components: the palladium catalyst and ligand, the base, and the solvent.[2][6] The choice of these reagents can significantly impact reaction rate, yield, and the formation of side products.

Q4: Can I use aryl chlorides for the N-arylation of Boc-piperazine?

A4: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides and may require more specialized conditions.[7] Achieving high yields with aryl chlorides often necessitates the use of sterically hindered and electron-rich phosphine ligands, such as XPhos or RuPhos.[3][7]

Troubleshooting Guide

Issue 1: Low or No Yield

Low or non-existent yields in the N-arylation of Boc-piperazine are a common issue that can often be resolved by systematically evaluating the reaction components.[1][6]

Potential Cause Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle. Ensure the palladium precursor is of good quality and properly stored. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[8]
Suboptimal Ligand Choice The ligand plays a critical role in the efficiency of the reaction. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[6] Screen a variety of ligands (e.g., XPhos, RuPhos, DavePhos) to find the optimal one for your specific substrate.[8]
Inappropriate Base Selection The base is crucial for the reaction rate and can influence side reactions.[6] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[3] If the starting material is sensitive to strong bases, consider a milder base such as Cs₂CO₃.[6] Ensure the base is anhydrous and soluble in the reaction solvent.[3]
Unsuitable Solvent The solvent affects the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices.[3][6] Ensure the solvent is anhydrous, as water can deactivate the catalyst and the base.[3]
Incorrect Reaction Temperature or Time Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials or products.[6] Typically, temperatures between 80-110 °C are employed.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired N-aryl Boc-piperazine.

Side Product Potential Cause & Troubleshooting Steps
Bis-arylated Piperazine This occurs when unprotected piperazine is used or if the Boc group is unintentionally cleaved. • Solution: Always use mono-protected Boc-piperazine.[3] If using unprotected piperazine is unavoidable, use a large excess of piperazine relative to the aryl halide and add the aryl halide slowly to the reaction mixture.[3]
Hydrodehalogenation The aryl halide is reduced to the corresponding arene. This is a known side reaction in Buchwald-Hartwig aminations.[1] • Solution: This can sometimes be mitigated by optimizing the ligand, base, or reaction temperature. Lowering the reaction temperature may help reduce this side reaction.[8]
Products from Ligand Degradation Phosphine ligands can sometimes undergo side reactions. • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the ligand. Use high-purity ligands and catalysts.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Boc-Piperazine

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-piperazine, the aryl halide, the base, the palladium catalyst, and the ligand.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[2]

Visual Guides

Buchwald_Hartwig_Cycle PdL2 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)(X)L2 PdL2->Complex1 Ar-X ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition Complex2 [Ar-Pd(II)(Amine)L2]+X- Complex1->Complex2 + Amine - X- Amine Boc-Piperazine LigandExch Amine Coordination Base Base Complex2->PdL2 Product Ar-N-Boc-Piperazine Complex2->Product RedElim Reductive Elimination dummy->Product Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield in N-Arylation check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents screen_ligands Screen Ligands (e.g., XPhos, RuPhos) check_reagents->screen_ligands Reagents OK success Reaction Optimized check_reagents->success Yield Improved screen_bases Screen Bases (NaOtBu, K3PO4, Cs2CO3) screen_ligands->screen_bases No Improvement screen_ligands->success Yield Improved optimize_temp Optimize Temperature & Reaction Time screen_bases->optimize_temp No Improvement screen_bases->success Yield Improved optimize_temp->success Yield Improved fail Consult Further Literature optimize_temp->fail Still Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

preventing di-substitution in reactions with 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Boc-4-(2-carboxyphenyl)piperazine, with a focus on preventing di-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for reaction. The first is the carboxylic acid group on the phenyl ring, which is readily available for reactions like amide bond formation and esterification.[1] The second is the unprotected secondary amine within the piperazine ring. The other nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which prevents it from reacting under most standard coupling conditions.

Q2: What is di-substitution in the context of this molecule, and why does it occur?

A2: Di-substitution refers to the unintended reaction at both nitrogen atoms of the piperazine ring. This typically happens when the Boc protecting group is accidentally removed (cleaved) during the reaction, exposing the second nitrogen atom. This newly freed amine can then react with another equivalent of the coupling partner, leading to an unwanted di-substituted byproduct.[2]

Q3: Under what conditions is the Boc group likely to be unintentionally removed?

A3: The Boc group is sensitive to acidic conditions.[2][3] Premature removal can occur with prolonged exposure to even mildly acidic environments that might be generated during the activation of the carboxylic acid for amide coupling.[2] Therefore, it is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group throughout the reaction.[2]

Q4: Which amide coupling reagents are most effective for this molecule while minimizing the risk of di-substitution?

A4: The choice of coupling reagent is critical. For sterically hindered or challenging couplings, uronium/aminium salt-based reagents like HATU, HBTU, or COMU are highly efficient and offer fast reaction times.[1][4] Phosphonium salt-based reagents like PyBOP are also effective and have a low risk of side reactions.[4] While carbodiimides like EDC are cost-effective, they may require longer reaction times and the use of additives like HOBt to prevent side reactions and improve efficiency.[1][4][5]

Troubleshooting Guide: Preventing Di-substitution

This guide addresses the common issue of di-substitution product formation during amide coupling reactions with this compound.

Problem: Detection of di-substituted piperazine byproduct in the reaction mixture (e.g., by LC-MS or NMR).

  • Possible Cause 1: Premature Boc Group Removal

    • Underlying Issue: The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group and exposure of the second piperazine nitrogen.[2]

    • Solution:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) to neutralize any in-situ generated acids.[1] Ensure the base is added in sufficient quantity (typically 2.0-3.0 equivalents).[5]

      • Coupling Reagent Selection: Avoid coupling reagents or additives that can create an acidic environment. If using carbodiimides like EDC, which can be associated with acidic impurities, ensure high-purity reagents are used and that a base is present.[6]

      • Reaction Time and Temperature: Minimize reaction time and avoid elevated temperatures, as prolonged exposure can increase the likelihood of Boc deprotection, even under mildly acidic conditions.[2][3] Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Possible Cause 2: Impure Starting Materials or Reagents

    • Underlying Issue: The this compound starting material may contain some of the di-piperazine starting material, or reagents may contain acidic impurities.

    • Solution:

      • Check Purity: Verify the purity of the this compound starting material by LC-MS or NMR before starting the reaction.

      • Use Anhydrous Solvents: Ensure all solvents (e.g., DMF, DCM) are anhydrous, as the presence of water can lead to hydrolysis of activated intermediates and potentially alter the reaction pH.

  • Possible Cause 3: Incorrect Stoichiometry

    • Underlying Issue: An incorrect ratio of reagents can lead to side reactions.

    • Solution:

      • Accurate Measurements: Ensure precise measurement of all reagents.[2]

      • Amine Equivalents: While a slight excess of the amine coupling partner (typically 1.1 equivalents) is often used to drive the reaction to completion, a large excess should be avoided if di-substitution is a concern.[7]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for N-Boc-piperazine Derivatives

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEADMF1 - 385 - 95Highly efficient, fast reaction times, good for sterically hindered substrates.[4][7][8]
EDC HOBtDIPEADMF/DCM4 - 2475 - 90Cost-effective; HOBt is added to improve efficiency and suppress side reactions.[7][9]
COMU NoneDIPEADMF1 - 2>90High efficiency, water-soluble byproducts simplify purification.[4]
PyBOP NoneDIPEADMF/DCM2 - 1688 - 98High coupling efficiency with a low risk of racemization.[1][9]

Note: Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.[7]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine using HATU.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the solution, add HATU (1.05 - 1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).[2][7] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2][5]

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.[2]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

  • Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DMF or Dichloromethane (DCM), add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).[7]

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1.2 equivalents) portion-wise to the stirred solution.[7]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[7] The aqueous washes help remove the water-soluble urea byproduct and excess EDC.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Di-substitution start Start: Di-substitution Detected (e.g., via LC-MS) check_conditions 1. Review Reaction Conditions start->check_conditions is_acidic Are conditions potentially acidic? (e.g., no base, acidic coupling reagent) check_conditions->is_acidic adjust_base Action: - Add/Increase DIPEA (2.5 eq) - Ensure non-nucleophilic base is_acidic->adjust_base Yes change_reagent Action: - Switch to HATU/COMU - Use high-purity EDC/HOBt is_acidic->change_reagent Yes check_purity 2. Check Starting Material Purity is_acidic->check_purity No adjust_base->check_purity change_reagent->check_purity is_impure Is starting material impure? check_purity->is_impure purify_sm Action: Purify this compound before reaction is_impure->purify_sm Yes check_stoich 3. Verify Stoichiometry is_impure->check_stoich No purify_sm->check_stoich is_stoich_off Is stoichiometry incorrect? check_stoich->is_stoich_off adjust_stoich Action: - Re-measure reagents accurately - Avoid large excess of amine is_stoich_off->adjust_stoich Yes rerun_reaction Re-run Reaction with Optimized Conditions is_stoich_off->rerun_reaction No adjust_stoich->rerun_reaction

References

Technical Support Center: Scale-Up Synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the scale-up synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine (CAS 444582-90-5). This document is designed for researchers, chemists, and process development professionals facing the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, robust and scalable synthesis is paramount.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Synthesis Strategy & Core Mechanism

Q1: What is the most industrially viable and scalable synthetic route to this compound?

The most robust and widely adopted method for constructing the N-aryl bond in this molecule at scale is the Buchwald-Hartwig amination .[2] This palladium-catalyzed cross-coupling reaction offers significant advantages over older methods like nucleophilic aromatic substitution (SNAᵣ), which would require harsh conditions and highly activated starting materials. The Buchwald-Hartwig approach provides excellent functional group tolerance, generally high yields, and more moderate reaction conditions.[3]

The typical reaction involves coupling 1-Boc-piperazine with an ortho-substituted halo-benzoic acid derivative, such as 2-iodobenzoic acid or 2-bromobenzoic acid.

Caption: General Buchwald-Hartwig synthesis route.
Q2: Can you explain the catalytic cycle? Why are the ligand and base so critical?

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a catalytic cycle involving the palladium center.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Ligand Exchange/Amine Coordination: The amine (1-Boc-piperazine) coordinates to the Pd(II) center.

  • Deprotonation: The base removes a proton from the coordinated amine, forming a more nucleophilic amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh that it causes side reactions like ester hydrolysis.[3]

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The phosphine ligand is not a passive spectator. Bulky, electron-rich ligands (e.g., XantPhos, RuPhos) are essential as they stabilize the monomeric Pd(0) species and, most importantly, accelerate the reductive elimination step.[4] This acceleration is crucial to outcompete side reactions and prevent catalyst decomposition, especially at scale.

G A Active Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X In C Pd(II) Complex (Ar-Pd(II)-X) B->C D Amine Coordination (R₂NH) C->D + R₂NH E Amido Complex Formation (Base-assisted) D->E + Base - Base-H⁺X⁻ F Reductive Elimination E->F F->A Product Out (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up of the Buchwald-Hartwig synthesis of this compound.

Q3: My reaction is stalling or giving poor yields at a larger scale, even though it worked perfectly in the lab. What's wrong?

This is a classic scale-up problem often linked to mass transfer, heat transfer, and atmospheric control limitations.

Potential Causes & Solutions:

  • Catalyst Deactivation via Oxygen: The active Pd(0) species is extremely sensitive to oxygen. On a small scale, a simple nitrogen balloon may suffice. At scale, this is inadequate.

    • Solution: Ensure all reagents and the solvent are rigorously degassed. Use a robust nitrogen or argon sparging system for the solvent for at least 30-60 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the entire reaction and work-up. Standard Schlenk techniques are highly recommended for success.

  • Insufficient Mixing/Agitation: As reactor volume increases, achieving homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of low catalyst concentration, causing side reactions and incomplete conversion.

    • Solution: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine) and ensure the agitation speed is sufficient to create a vortex and suspend all solids (like the base).

  • Poor Quality of Starting Materials: The purity of 1-Boc-piperazine is crucial. Residual piperazine can lead to the formation of di-arylated impurities.[5][6] The aryl halide must be free of contaminants that could poison the catalyst.

    • Solution: Qualify all raw materials by HPLC and NMR before use. Ensure 1-Boc-piperazine is >99% pure and free of di-Boc-piperazine.

  • Incorrect Base or Particle Size: The base (e.g., K₃PO₄) is a solid. Its surface area and solubility are critical. A coarse-grade base used at scale may have a much lower effective surface area than the fine powder used in the lab.

    • Solution: Use a milled or spray-dried grade of the base to ensure high surface area and consistent reactivity. Consider a different base if solubility is an issue, but re-optimize the reaction at a small scale first.

start Low Yield / Stalled Reaction q1 Is the system strictly anaerobic? start->q1 sol1 Solution: - Degas solvent via sparging - Use robust N₂/Ar blanket - Purge/backfill reactor 3x q1->sol1 No q2 Is agitation sufficient to suspend all solids? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Solution: - Increase agitation speed - Check impeller design - Ensure no solids are static q2->sol2 No q3 Are raw materials >99% pure by HPLC? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Solution: - Re-purify starting materials - Qualify new batches before use q3->sol3 No end_node Re-evaluate catalyst/ligand choice or reaction temperature. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low yield.
Q4: I'm observing a significant amount of hydrodehalogenation (aryl halide is converted back to benzoic acid) and homo-coupling side products. How can I suppress these?

These side reactions are classic signs of an unhealthy or imbalanced catalytic cycle.

  • Hydrodehalogenation: This occurs when the Ar-Pd(II)-X intermediate is reduced before it can couple with the amine. It is often exacerbated by moisture or protic impurities.

  • Homo-coupling (Biaryl formation): This can occur through various pathways, often promoted by high temperatures or issues with the ligand.

ParameterCondition Favoring Desired ProductCondition Favoring Side ReactionsRationale
Temperature 80-100 °C (Toluene)>110 °CHigher temperatures can accelerate catalyst decomposition and side reactions.
Catalyst Loading 0.5 - 2.0 mol%<0.1 mol% or >5 mol%Too little catalyst leads to slow reaction; too much can promote side reactions.
Ligand:Pd Ratio 1.5:1 to 2.2:1<1:1 or >3:1An optimal ratio is needed to stabilize Pd(0) and promote reductive elimination. Excess free ligand can sometimes inhibit the reaction.
Moisture <200 ppm in solventHigh water contentWater can participate in side reactions leading to hydrodehalogenation.

Expert Tip: A slight excess of the 1-Boc-piperazine (1.1-1.2 equivalents) can help ensure the amine coupling step is favored over competing side reactions.

Q5: The aqueous work-up is problematic, leading to emulsions and poor separation. How should I properly isolate the product?

The product contains both a lipophilic Boc group and a hydrophilic (at high pH) carboxylate group, making it amphiphilic and prone to causing emulsions. A pH-controlled work-up is essential.

Recommended Work-up & Purification Protocol:

  • Palladium Removal: After reaction completion, cool the mixture. Add a palladium scavenger like N-acetyl-L-cysteine or a functionalized silica gel and stir for 2-4 hours. This step is critical for ensuring the final product meets regulatory limits for residual heavy metals. Filter the mixture through a pad of celite to remove the scavenger and catalyst residues.

  • pH-Controlled Extraction:

    • Transfer the filtrate to a separation vessel. Add water.

    • Acidify the aqueous layer to pH ~2-3 with dilute HCl or citric acid. This protonates the carboxylate, making the product molecule significantly more soluble in the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual water.

  • Crystallization:

    • Concentrate the organic layer (e.g., toluene) under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent system. A common choice is an Isopropyl Acetate (IPAc)/Heptane or Ethyl Acetate/Heptane mixture.

    • Heat to dissolve the crude product, then cool slowly to induce crystallization. Seeding with a small crystal of pure product is highly recommended for controlling crystal size and purity.

    • Isolate the solid by filtration, wash with cold heptane, and dry under vacuum.

Section 3: Analytical & Quality Control

Q6: What are the Critical Quality Attributes (CQAs) for this compound and the recommended analytical methods?

For an active pharmaceutical ingredient (API) intermediate, strict quality control is non-negotiable. The following table outlines the key CQAs.

Critical Quality AttributeSpecification (Typical)Analytical MethodRationale
Identity Conforms to reference standard¹H NMR, ¹³C NMR, FT-IRConfirms the correct molecular structure.
Assay/Purity ≥ 99.0% (Area %)HPLC-UV[1]Quantifies the main component and detects organic impurities.
Specific Impurities Starting materials < 0.10%Any other impurity < 0.15%HPLC-UVControls levels of potentially reactive or toxic side-products.
Residual Palladium < 10 ppmICP-MS or AASMeets regulatory guidelines for heavy metal contamination.
Residual Solvents Toluene < 890 ppmHeptane < 5000 ppmHeadspace GC-FIDEnsures solvents from the synthesis and purification are below ICH safety limits.
Appearance White to off-white powderVisual InspectionA simple but important check for gross contamination or degradation.

Section 4: References

  • Vertex AI Search. (2025). Search results on scale-up synthesis of this compound.

  • BenchChem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Available at: --INVALID-LINK--

  • BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Available at: --INVALID-LINK--

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: --INVALID-LINK--

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Available at: --INVALID-LINK--

  • ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine. Available at: --INVALID-LINK--

References

byproduct identification in 1-Boc-4-(2-carboxyphenyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(2-carboxyphenyl)piperazine. The following information is designed to help identify and mitigate the formation of common byproducts in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a bifunctional molecule primarily used in amide bond formation and subsequent deprotection steps. The key reactive sites are the carboxylic acid group on the phenyl ring and the Boc-protected nitrogen on the piperazine ring. Common reactions include:

  • Amide Coupling: The carboxylic acid is activated and reacted with a primary or secondary amine to form an amide bond. This is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen, typically under acidic conditions, to reveal a secondary amine that can be used for further functionalization.[3][4]

Q2: What are the typical byproducts observed during amide coupling reactions with this compound?

A2: Several byproducts can form during amide coupling, depending on the coupling reagents and reaction conditions used. Common byproducts include:

  • N-acylurea: This is a common byproduct when using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). It forms from the rearrangement of the O-acylisourea intermediate.[1]

  • Guanidinium byproduct: This can form when using uronium-based coupling reagents such as HATU or HBTU in excess. The coupling reagent can react with the amine starting material.[1]

  • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another molecule, leading to dimers or oligomers. This is more likely if premature Boc deprotection occurs.[1]

Q3: What can cause the premature removal of the Boc protecting group during an amide coupling reaction?

A3: While the Boc group is generally stable under most amide coupling conditions, it can be prematurely removed under certain circumstances. Prolonged exposure to even mildly acidic conditions can lead to its cleavage. It is important to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group.[1]

Q4: What are the common side reactions during the Boc deprotection step?

A4: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation. This cation can alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule, leading to t-butylated byproducts.[3]

Q5: How can I prevent the formation of t-butylated byproducts during Boc deprotection?

A5: The addition of "scavengers" to the reaction mixture is crucial for preventing t-butylation. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[3]

Troubleshooting Guides

Issue 1: Low Yield of Amide Product and Presence of Multiple Byproducts
Possible Cause Recommended Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[1]
Suboptimal Coupling ReagentFor sterically hindered substrates or challenging couplings, consider using a more potent coupling reagent like HATU or HCTU instead of EDC/HOBt.[1]
Incorrect StoichiometryEnsure accurate measurement of all reagents. A slight excess of the amine component (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[1]
Presence of MoistureUse anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.[1]
Formation of N-acylurea (with carbodiimides)The addition of HOBt or HOAt can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate.[1]
Formation of Guanidinium Byproduct (with uronium reagents)Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[1]
Di-acylated Piperazine FormationThis indicates premature Boc deprotection. Ensure the reaction is performed under non-acidic conditions to keep the Boc group intact.[1]
Issue 2: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient AcidThe concentration or number of equivalents of the acid (e.g., TFA or HCl) may be too low. Increase the acid concentration or the number of equivalents.[3][4]
Short Reaction TimeThe reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3][4]
Low TemperatureMost Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) might be necessary, but use caution as this can also increase side reactions.[3]
Steric HindranceBulky groups near the Boc-protected nitrogen can slow down the reaction. In such cases, a longer reaction time or a stronger acid system may be required.[3]
Issue 3: Formation of t-Butylated Byproducts During Deprotection
Possible Cause Recommended Solution
Reactive tert-butyl cationThe cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophiles.
Absence of ScavengersAdd a scavenger to the deprotection cocktail to trap the tert-butyl cation. A common combination is trifluoroacetic acid (TFA), dichloromethane (DCM), triisopropylsilane (TIS), and water.[3]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Equivalents of Amine 1.1
Equivalents of HATU 1.1
Equivalents of DIPEA 2.0
Typical Reaction Time 2-6 hours
Typical Yield 85-98%[2]
Protocol 2: Standard Boc Deprotection with TFA

This protocol provides a general starting point for the deprotection of a Boc-protected piperazine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Diethyl ether

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected piperazine substrate in DCM.

  • In a separate flask, prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers (e.g., 2.5% TIS and 2.5% water).[3]

  • Add the deprotection cocktail to the substrate solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 30 minutes to 2 hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • The product is typically isolated as the TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a base. The product can often be precipitated by the addition of diethyl ether and collected by filtration.

Parameter Value
TFA Concentration 25-50% in DCM[3]
Scavengers (optional) 2.5% TIS, 2.5% Water[3]
Reaction Temperature Room Temperature[3]
Typical Reaction Time 30 minutes - 2 hours[5]

Visual Guides

Amide_Coupling_Byproducts reagents This compound + Amine + Coupling Reagent product Desired Amide Product reagents->product Desired Reaction byproduct1 N-acylurea (with Carbodiimides) reagents->byproduct1 Side Reaction byproduct2 Guanidinium Byproduct (with Uronium Reagents) reagents->byproduct2 Side Reaction byproduct3 Di-acylated Piperazine (premature Boc deprotection) reagents->byproduct3 Side Reaction

Caption: Common byproducts in amide coupling reactions.

Boc_Deprotection_Workflow start Start: Boc-Protected Piperazine deprotection Add Deprotection Cocktail (e.g., TFA/DCM) start->deprotection scavengers Add Scavengers? (e.g., TIS, Water) deprotection->scavengers reaction Stir at Room Temperature Monitor by TLC/LC-MS scavengers->reaction Yes scavengers->reaction No side_product t-Butylated Byproduct scavengers->side_product No (Risk of byproduct) workup Work-up: Remove Acid & Solvent reaction->workup product Final Product (Deprotected Piperazine Salt) workup->product

References

how to avoid premature Boc group removal during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Group Stability

Welcome to the technical support center for protecting group stability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the premature removal of the tert-butyloxycarbonyl (Boc) protecting group during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature Boc group removal?

The Boc group is designed to be labile under acidic conditions. However, unintentional or premature cleavage can occur under conditions that are unexpectedly acidic or at elevated temperatures. The primary causes include:

  • Strongly Acidic Reagents: Direct exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) is the most common cause. Even moderate acids can cause slow cleavage over extended periods.

  • Lewis Acids: Many Lewis acids (e.g., ZnCl₂, AlCl₃, TMSOTf) used to activate other functional groups can also catalyze the removal of the Boc group.

  • Elevated Temperatures: Heating reaction mixtures significantly increases the rate of acid-catalyzed deprotection, even with weak acids present.

  • Extended Reaction Times: Prolonged exposure to even mildly acidic conditions can lead to substantial cleavage of the Boc group.

  • Substrate-Specific Instability: The stability of the Boc group can be influenced by the electronic properties of the molecule it is attached to. Electron-withdrawing groups nearby can sometimes increase its lability.

Q2: My Boc group was unintentionally removed. How can I troubleshoot the issue?

When facing premature Boc deprotection, a systematic approach can help identify the cause. The following flowchart outlines a troubleshooting workflow.

digraph "Troubleshooting_Boc_Removal" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

subgraph "cluster_0" { label = "Problem Identification"; bgcolor="#F1F3F4"; start [label="Premature Boc Removal Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Analysis of Reaction Conditions"; bgcolor="#F1F3F4"; check_reagents [label="Are any reagents explicitly acidic?\n(e.g., TFA, HCl, acidic workup)"]; check_lewis_acids [label="Are any Lewis acids present?\n(e.g., TMSOTf, ZnCl₂)"]; check_temp [label="Was the reaction heated?"]; check_time [label="Was the reaction time extended?"]; }

subgraph "cluster_2" { label = "Potential Solutions"; bgcolor="#F1F3F4"; solution_acid [label="Use a milder acid or buffer the reaction.\nConsider alternatives like PPTS or CSA.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_lewis [label="Use a non-acidic catalyst or a different\nprotecting group stable to Lewis acids.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Run the reaction at a lower temperature,\neven if it requires a longer time.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_time [label="Monitor the reaction closely (e.g., by TLC/LCMS)\nand quench as soon as it is complete.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

start -> check_reagents; check_reagents -> check_lewis_acids [label="No"]; check_reagents -> solution_acid [label="Yes"]; check_lewis_acids -> check_temp [label="No"]; check_lewis_acids -> solution_lewis [label="Yes"]; check_temp -> check_time [label="No"]; check_temp -> solution_temp [label="Yes"]; check_time -> solution_time [label="Yes"]; }

Figure 1. A troubleshooting workflow for diagnosing and resolving premature Boc group removal.

Q3: How can I prevent Boc group removal during a reaction that requires acidic conditions?

If acidic conditions are unavoidable, several strategies can be employed to minimize or prevent Boc group cleavage:

  • Use Milder Acids: Opt for acids with a higher pKa. For example, pyridinium p-toluenesulfonate (PPTS) or 10-camphorsulfonic acid (CSA) are often effective catalysts that are less likely to cleave the Boc group compared to stronger acids like HCl or TFA.

  • Control Stoichiometry: Use only a catalytic amount of the acid if possible, rather than stoichiometric or excess quantities.

  • Lower the Temperature: Perform the reaction at 0 °C or room temperature instead of heating it. The activation energy for Boc deprotection is significant, so lowering the temperature can dramatically reduce its rate.

  • Buffer the System: In some cases, adding a weak base (e.g., a hindered base like 2,6-lutidine) can create a buffer system that maintains the pH in a range where the desired reaction proceeds but Boc deprotection is minimized.

Quantitative Data: Boc Group Stability

The stability of the Boc group is highly dependent on the acidic medium. The following table summarizes the approximate half-life (t₁₂) of a typical N-Boc group in various acidic conditions at room temperature, providing a basis for selecting appropriate reagents.

Reagent/Solvent SystemConcentrationApproximate Half-Life (t₁₂) at 25 °CPrimary Use
Trifluoroacetic Acid (TFA) / CH₂Cl₂50% (v/v)< 1 minuteStandard Deprotection
Trifluoroacetic Acid (TFA) / CH₂Cl₂1% (v/v)~ 1 hourMild Deprotection
HCl / Dioxane4 M< 10 minutesStandard Deprotection
Formic Acid85% aq.~ 2-3 hoursModerate Deprotection
Acetic Acid80% aq.> 24 hoursGenerally Stable / Very Slow Cleavage
p-Toluenesulfonic acid (pTSA) / CH₂Cl₂1 M~ 6-8 hoursSlow Cleavage

Note: These values are illustrative and can vary based on the specific substrate and exact reaction conditions.

Key Experimental Protocols

Protocol 1: Standard Mild Boc Deprotection

This protocol is suitable for substrates where harsh conditions might cause side reactions.

Reagents:

  • Boc-protected amine (1.0 eq)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Trifluoroacetic Acid (TFA, 20 eq)

Procedure:

  • Dissolve the Boc-protected amine in DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Co-evaporate the residue with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃ solution) during an aqueous workup.

Protocol 2: Acetal Deprotection in the Presence of a Boc Group

This protocol demonstrates how to selectively remove an acid-labile acetal (e.g., a dimethoxymethyl ether) while preserving the Boc group by using a milder acidic catalyst.

digraph "Selective_Deprotection_Workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

Start [label="Substrate with\nBoc and Acetal Groups", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions:\n- Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)\n- Acetone/H₂O (9:1)\n- Room Temperature, 4h", style=filled, fillcolor="#F1F3F4"]; Product [label="Product:\n- Deprotected Acetal (Aldehyde)\n- Intact Boc Group", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Conditions [label="Treat with\nmild acid catalyst"]; Conditions -> Product [label="Selective\ncleavage"]; }

Figure 2. Workflow for the selective deprotection of an acetal while preserving a Boc group.

Reagents:

  • Substrate containing both Boc and acetal groups (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 - 0.2 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

Procedure:

  • Dissolve the substrate in the acetone/water mixture.

  • Add PPTS to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS, checking for the disappearance of the starting material. The reaction may take several hours.

  • Once the acetal deprotection is complete, quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product with the Boc group intact.

  • Purify the product as necessary using column chromatography.

Technical Support Center: Optimizing Solvent Systems for Reactions with Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with protected piperazines.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments, presented in a direct question-and-answer format.

Issue 1: Poor Solubility of Protected Piperazine Starting Material

Question: My N-Boc-piperazine derivative is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reactivity. What should I do?

Answer: Poor solubility of starting materials is a primary reason for incomplete or stalled reactions.[1] A systematic approach to solvent selection is recommended.

  • Initial Screening: Start with common, relatively non-polar solvents where piperazine derivatives often show some solubility, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). If solubility is still an issue, gradually move to more polar solvents.

  • Polar Aprotic Solvents: For stubborn solubility issues, polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they can dissolve a wide range of polar organic molecules.[1]

  • Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of polarity. For example, a mixture of Toluene and THF can be effective.

  • Temperature: Gently warming the mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants.

Issue 2: Reaction Stalls or Shows Low Conversion

Question: My N-alkylation reaction starts but does not go to completion, even with extended reaction times. How can the solvent be affecting this?

Answer: Solvent choice directly impacts reaction kinetics by influencing the solubility of reagents and the stability of transition states. If your reaction is stalling, consider the following solvent-related factors:

  • Reagent Solubility: Ensure all components, including the base (e.g., K₂CO₃, Cs₂CO₃) and the alkylating agent, are at least partially soluble in the chosen solvent.[1] If the base is insoluble, the reaction becomes a heterogeneous mixture, which can slow down the reaction rate. In such cases, solvents like DMF or acetonitrile are often preferred.[1][2]

  • Polarity and Transition State: SN2 reactions, common for N-alkylation, are generally favored in polar aprotic solvents. These solvents solvate the cation but not the nucleophile (the piperazine nitrogen), increasing its nucleophilicity and accelerating the reaction. Avoid protic solvents like ethanol or methanol if you observe slow reaction rates, as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Byproduct Precipitation: In some cases, the formation of a salt byproduct can inhibit the reaction. The solvent must be able to solvate this byproduct to some extent to keep the reaction proceeding.

Troubleshooting Summary for Low Reaction Conversion
Potential Cause Solvent-Related Issue Suggested Solution
Incomplete Conversion Poor solubility of the protected piperazine or other reagents.[1]Switch to a more polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Reaction Stalls The solvent is deactivating the nucleophile (e.g., protic solvents).Replace protic solvents (e.g., ethanol) with polar aprotic solvents (e.g., THF, acetonitrile).
Slow Reaction Rate The reaction transition state is not adequately stabilized.For SN2 reactions, ensure a polar aprotic solvent is used to enhance nucleophilicity.
Heterogeneous Mixture The inorganic base (e.g., K₂CO₃) is completely insoluble.Use a solvent that allows for at least partial solubility of the base, such as DMF or acetonitrile.[1][2]

Issue 3: Difficult Product Isolation During Aqueous Work-up

Question: After quenching the reaction, my piperazine product remains in the aqueous layer during extraction. How can I recover it?

Answer: This is a frequent challenge due to the basic nature of the piperazine nitrogen, which can become protonated to form a water-soluble salt.[1]

  • Basify the Aqueous Layer: The key is to deprotonate the piperazine product to its free base form, which is significantly more soluble in organic solvents. After the initial extraction, adjust the pH of the aqueous layer to 9.5-12 using a base like sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution.[1]

  • Re-extract: Once the aqueous layer is basic, perform another extraction with an organic solvent like Dichloromethane (DCM), Chloroform, or Ethyl Acetate.[1] The now-neutral product will partition into the organic layer.

  • "Salting Out": If the product has some water solubility even in its free base form, adding a saturated sodium chloride solution (brine) to the aqueous layer can decrease the product's solubility in water and promote its transfer to the organic phase.[3]

dot

Caption: Troubleshooting tree for incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for N-alkylation of protected piperazines and why?

A1: The choice depends on the specific reactants and conditions, but several solvents are frequently used:

  • Acetonitrile (MeCN): A versatile polar aprotic solvent that dissolves many piperazine derivatives and alkylating agents. It is also relatively easy to remove under reduced pressure.[4]

  • Dimethylformamide (DMF): An excellent choice for reactions where reagents have poor solubility in other solvents.[1] Its high boiling point allows for reactions at elevated temperatures, but it can be difficult to remove during work-up.[5]

  • Tetrahydrofuran (THF) and 2-Methyl-THF: Good general-purpose ether solvents. 2-MeTHF is considered a "greener" alternative to THF and can be a better choice for extractions due to its lower water miscibility.[6]

  • Toluene and Dioxane: Often used in palladium-catalyzed reactions like Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.[4][7]

Properties of Common Solvents for Piperazine Reactions
Solvent Dielectric Constant (approx.) Typical Use Cases & Comments
Dichloromethane (DCM)9.1Boc-protection/deprotection; general reactions with good starting material solubility.[8][9]
Acetonitrile (MeCN)37.5N-alkylation reactions; good balance of polarity and ease of removal.[4]
Tetrahydrofuran (THF)7.6General purpose for a range of reactions; can be used for Boc-deprotection.[4][6]
Dimethylformamide (DMF)36.7Excellent for poor solubility cases and reactions requiring high temperatures.[1][10] Difficult to remove.
Dimethyl Sulfoxide (DMSO)47Very high polarity, used when other solvents fail to dissolve reagents. Very difficult to remove.[11]
Toluene2.4Buchwald-Hartwig amination and other cross-coupling reactions.[7]
Dioxane2.2Used for HCl-mediated Boc deprotection and some cross-coupling reactions.[8]
Ethanol (EtOH)24.6Sometimes used in nucleophilic aromatic substitutions. Can slow SN2 reactions.[7]

Q2: How does solvent choice impact the N-Boc deprotection of piperazine derivatives?

A2: Solvent choice is critical for successful N-Boc deprotection. The most common methods involve strong acids, and the solvent must be stable to these conditions and facilitate the reaction.

  • TFA in DCM: A standard and highly effective method is using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8] DCM is a good solvent for the protected piperazine, and the reaction is typically fast at room temperature.[9]

  • HCl in Dioxane/Methanol: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is also widely used.[8] A key advantage is that the deprotected piperazine often precipitates from the solution as its hydrochloride salt, which can be easily collected by filtration.[8]

  • "Greener" Alternatives: Concerns over the environmental impact of DCM and dioxane have led to the exploration of other solvents.[6] Ethers like THF or 2-MeTHF can be used, though one must be cautious as strong acids can potentially cleave ethers.[6] For some substrates, thermal deprotection in a suitable high-boiling solvent is also an option.[8]

Q3: My reaction requires a high-boiling polar solvent like DMF or DMSO. What is the best way to remove it during work-up?

A3: Removing these solvents is a common challenge.

  • Aqueous Washes: The most effective method is to dilute the reaction mixture with a standard extraction solvent (like ethyl acetate or DCM) and wash it repeatedly with water or brine.[5] DMF and DMSO are highly water-soluble and will partition into the aqueous layer. A common rule of thumb is to use at least 5 volumes of water for every volume of DMF/DMSO.[5]

  • Co-evaporation: After aqueous washes, residual amounts of high-boiling solvents can sometimes be removed by adding a lower-boiling solvent with which they form an azeotrope (like toluene or heptane) and removing the mixture under reduced pressure.

  • Lyophilization (Freeze-Drying): For small-scale reactions where the product is not volatile, removing the bulk of the organic solvent and then lyophilizing from a water/dioxane mixture can effectively remove residual DMSO.

Q4: I observe significant "tailing" when purifying my basic piperazine product on a silica gel column. How can I prevent this?

A4: Tailing is caused by the strong interaction between the basic nitrogen atoms of the piperazine and the acidic silanol groups on the surface of the silica gel. To mitigate this, you need to basify your mobile phase.

  • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (Et₃N), typically at a concentration of 0.1-1%.[4]

  • Alternative Bases: If triethylamine is not suitable, other volatile bases like ammonia (by using a solvent system saturated with ammonia, e.g., DCM/MeOH/NH₄OH) can be used.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of N-Boc-piperazine

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperazine (1.0 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., acetonitrile, 20 mL per mmol of piperazine) followed by a base (e.g., potassium carbonate, 2.0 eq.).[4]

  • Addition of Electrophile: Stir the suspension vigorously. Slowly add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

dot

Solvent_Screening_Workflow start Start: Define Reaction solubility_test Step 1: Solubility Test (Protected Piperazine in various solvents) start->solubility_test select_candidates Select 2-3 candidate solvents (e.g., MeCN, THF, DMF) solubility_test->select_candidates small_scale_rxn Step 2: Small-Scale Test Reaction (Monitor by TLC/LC-MS) select_candidates->small_scale_rxn check_conversion Conversion >80%? small_scale_rxn->check_conversion troubleshoot Troubleshoot: - Increase Temp - Change Base - Re-evaluate Solvent check_conversion->troubleshoot No optimize Step 3: Optimization (Concentration, Temp) check_conversion->optimize Yes troubleshoot->select_candidates scale_up Proceed to Scale-Up optimize->scale_up

Caption: Logical workflow for solvent screening.

Protocol 2: General Procedure for Acidic Boc Deprotection (HCl in Dioxane)

  • Setup: Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[8]

  • Acid Addition: To the stirred solution at 0 °C or room temperature, add a solution of 4M HCl in dioxane (3-5 eq.).[8]

  • Reaction: Stir the reaction for 1-4 hours. Monitor its progress by TLC or LC-MS until the starting material is consumed. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[8][9]

  • Isolation: Upon completion, the product can be isolated by adding an anti-solvent like diethyl ether to fully precipitate the hydrochloride salt, which is then collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[8]

Protocol 3: Aqueous Work-up and Extraction of a Basic Piperazine Product

  • Quench: Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Initial Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Collect the organic layer.

  • Basify Aqueous Layer: Check the pH of the aqueous layer. Add a base (e.g., saturated aqueous Na₂CO₃ or 1M NaOH) dropwise until the pH is >9.[1]

  • Second Extraction: Extract the now basic aqueous layer two or three more times with an organic solvent (e.g., DCM).[1]

  • Combine and Dry: Combine all organic layers. Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base product.

dot

Boc_Deprotection_Pathway boc_piperazine N-Boc-Piperazine plus1 + H⁺ (from HCl) boc_piperazine->plus1 protonated_carbonyl Protonated Carbonyl Intermediate carbamic_acid Unstable Carbamic Acid Intermediate protonated_carbonyl->carbamic_acid Loss of tert-butyl cation co2 CO2 carbamic_acid->co2 plus2 + Cl⁻ carbamic_acid->plus2 piperazine_salt Deprotected Piperazine (as HCl salt) tbu_cation tert-Butyl Cation minus_h - H⁺ tbu_cation->minus_h isobutylene Isobutylene plus1->protonated_carbonyl plus2->piperazine_salt minus_h->isobutylene

References

Technical Support Center: Workup and Purification Strategies for 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers and professionals in drug development and organic synthesis. This resource provides in-depth troubleshooting and practical guidance for the effective removal of excess 1-Boc-4-(2-carboxyphenyl)piperazine from a reaction mixture. The unique amphipathic nature of this molecule, possessing both a bulky, lipophilic Boc-protecting group and an acidic carboxylic acid moiety, presents specific challenges during purification. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Understanding the Challenge: The Properties of this compound

Before delving into purification protocols, it is crucial to understand the physicochemical properties of the molecule . This compound is a white powder with a molecular weight of 306.36 g/mol and a melting point of approximately 165°C.[1][2][3] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, rendering it stable under basic conditions but labile to acid.[4][5] The presence of the carboxylic acid group confers acidic properties, while the overall molecule retains significant organic character due to the Boc and phenyl groups, leading to solubility in various organic solvents.[6]

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₄[1][7]
Molecular Weight 306.36 g/mol [1][7]
Appearance White powder[7]
Melting Point ~165 °C[1][2]
pKa (Predicted) 3.93 ± 0.36[2]
Storage 0-8 °C[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My desired product is neutral, and I have a significant amount of unreacted this compound. What is the most straightforward method to remove it?

Answer: The most direct and efficient method to remove the acidic impurity, this compound, from a neutral product is through a liquid-liquid acid-base extraction.[8][9][10] This technique exploits the difference in solubility between the acidic starting material and your neutral product in aqueous and organic phases upon pH adjustment.[11][12]

The carboxylic acid group on this compound can be deprotonated by a weak base to form a water-soluble carboxylate salt.[13][14] This salt will then preferentially partition into the aqueous phase, leaving your neutral organic product in the organic phase.[15]

dot

G cluster_0 Initial Reaction Mixture cluster_1 Extraction Step cluster_2 Phase Separation cluster_3 Isolation RM Reaction Mixture (Neutral Product + Acidic Impurity) in Organic Solvent (e.g., EtOAc, DCM) Wash Wash with aq. NaHCO₃ (Weak Base) RM->Wash Add to Separatory Funnel Salt Formation of Water-Soluble Carboxylate Salt Wash->Salt Acid-Base Reaction Organic Organic Layer: Neutral Product Salt->Organic Aqueous Aqueous Layer: Deprotonated Impurity Salt->Aqueous Isolate Isolate Organic Layer, Dry, and Concentrate Organic->Isolate Pure Pure Neutral Product Isolate->Pure G cluster_0 Solvent Screening cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation Screen Identify a suitable recrystallization solvent Dissolve Dissolve crude solid in minimum hot solvent Screen->Dissolve Cool Slowly cool to room temperature, then ice bath Dissolve->Cool Crystals Formation of pure crystals Cool->Crystals Filter Collect crystals by vacuum filtration Crystals->Filter Wash Wash with cold solvent Filter->Wash Dry Dry the purified solid Wash->Dry

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. 1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, and its characterization by proton nuclear magnetic resonance (¹H NMR) spectroscopy is a critical quality control step. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, comparing it with structurally related analogs to aid in spectral interpretation and verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its constituent fragments: the N-Boc-piperazine moiety and the ortho-substituted benzoic acid moiety. The expected chemical shifts (δ) in parts per million (ppm) are summarized in the table below, alongside experimental data for comparable compounds.

Proton Assignment Predicted Chemical Shift (ppm) for this compound 1. 1-Boc-piperazine 2. Benzoic Acid 3. tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Boc (-C(CH₃)₃)~1.47 (s, 9H)~1.46 (s, 9H)-~1.41 (s, 9H)
Piperazine (-CH₂-N-Boc)~3.55 (t, 4H)~3.40 (t, 4H)-~3.43 (t, 4H)
Piperazine (-CH₂-N-Ar)~3.10 (t, 4H)~2.80 (t, 4H)-~2.88 (t, 4H)
Aromatic (H-6')~7.95 (dd, 1H)-~8.12 (d, 2H)~6.79 (d, 2H)
Aromatic (H-4')~7.55 (td, 1H)-~7.62 (t, 1H)-
Aromatic (H-3')~7.35 (d, 1H)-~7.48 (t, 2H)-
Aromatic (H-5')~7.20 (td, 1H)--~6.66 (d, 2H)
Carboxyl (-COOH)>10 (br s, 1H)-~12.0 (br s, 1H)-

s : singlet, d : doublet, t : triplet, dd : doublet of doublets, td : triplet of doublets, br s : broad singlet, Ar : Aromatic

Structural Visualization and Proton Environments

The chemical structure of this compound and the distinct proton environments are illustrated in the following diagram.

Caption: Chemical structure of this compound with distinct proton groups highlighted.

Experimental Protocol

A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows.[1][2][3]

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the carboxylic acid proton.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

  • Standard ¹H NMR acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

3. Data Processing

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

By following this guide, researchers can confidently characterize this compound and distinguish it from potential impurities or related structures.

References

A Senior Application Scientist’s Comparative Guide to the Purity Analysis of 1-Boc-4-(2-carboxyphenyl)piperazine: HPLC vs. UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. 1-Boc-4-(2-carboxyphenyl)piperazine stands as a pivotal building block in the synthesis of numerous therapeutic agents, particularly those targeting neurological disorders.[1] Its structural integrity and purity are not merely a matter of quality control; they are fundamental to the safety and efficacy of the final drug product.[2][3][4] The presence of even trace-level impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the API.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for assessing the purity of this compound: the robust and ubiquitous High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC). As scientists and researchers, our choice of analytical methodology directly impacts development timelines, regulatory compliance, and, ultimately, patient safety. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.

Part 1: The Workhorse Method - Reversed-Phase HPLC-UV Analysis

High-Performance Liquid Chromatography is the gold standard for pharmaceutical purity analysis due to its precision and versatility.[2] For a molecule like this compound, which contains a non-polar tert-butyloxycarbonyl (Boc) protecting group and an aromatic ring, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves separating the analyte from its potential impurities based on their differential partitioning between a non-polar stationary phase (the column) and a polar mobile phase.

Rationale Behind the Method (Expertise & Experience)

The development of a robust HPLC method is a deliberate process, grounded in the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC.[5] Its long alkyl chains provide a highly non-polar stationary phase, ensuring strong retention of the Boc-protected piperazine derivative and facilitating its separation from more polar impurities, such as the de-protected parent compound.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier, usually acetonitrile or methanol. A gradient elution (where the proportion of the organic solvent is increased over time) is employed to ensure that both early-eluting polar impurities and the late-eluting main compound are resolved effectively within a reasonable timeframe.

  • The Role of an Acidic Modifier: The addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) to the mobile phase is a common practice.[5] TFA serves as an ion-pairing agent, protonating residual silanols on the column packing and the analyte's carboxylic acid and amine functionalities. This minimizes secondary interactions, resulting in sharper, more symmetrical peaks. However, a critical caveat exists: the Boc group is notoriously acid-labile.[6] While 0.1% TFA is generally safe for the duration of an analytical run, prolonged exposure of collected fractions or the use of higher TFA concentrations can lead to artifactual de-protection of the analyte.[6][7]

  • UV Detection: The presence of the benzoic acid moiety provides a strong chromophore, making UV detection an ideal choice. A photodiode array (PDA) detector is preferable, allowing for the simultaneous monitoring of multiple wavelengths (e.g., 210 nm for the peptide-like bond and 254 nm for the aromatic ring) and the assessment of peak purity.[8]

Self-Validating Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, where the results from system suitability tests (e.g., resolution, tailing factor) confirm the method's performance before sample analysis.

  • Instrumentation:

    • HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Re-equilibrate at 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Part 2: The High-Throughput Alternative - Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant evolution of HPLC technology, engineered to deliver faster and more efficient separations.[9][10] This is achieved by using columns packed with much smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting high backpressures (up to 15,000 psi).[11][12][13]

The UHPLC Advantage: Causality and Impact

The transition from HPLC to UHPLC is not merely an incremental improvement; it is a paradigm shift in separation science with tangible benefits for purity analysis.

  • Superior Resolution: The smaller particle size in UHPLC columns dramatically increases the surface area available for interaction, leading to significantly higher separation efficiency.[10][11] This translates into sharper, narrower peaks and an enhanced ability to resolve closely eluting impurities that might co-elute and remain undetected by conventional HPLC.

  • Drastic Reduction in Analysis Time: The high-pressure capabilities of UHPLC systems allow for higher optimal flow rates and the use of shorter columns without sacrificing resolution.[12] This can reduce analysis times by a factor of up to nine compared to traditional HPLC, massively increasing laboratory throughput.[10]

  • Increased Sensitivity: Because peaks are narrower and taller in UHPLC, the signal-to-noise ratio is improved.[9][11] This allows for the detection and quantification of impurities at much lower levels, which is critical for meeting stringent regulatory requirements.

  • Greener Analytical Chemistry: UHPLC methods use shorter columns and often lower flow rates, resulting in a significant reduction in solvent consumption per analysis, which lowers operational costs and minimizes environmental impact.[12][14]

Comparative Experimental Protocol: UHPLC-UV

This protocol is a direct adaptation of the HPLC method, optimized for the UHPLC platform.

  • Instrumentation:

    • UHPLC System capable of operating at pressures >10,000 psi, equipped with a binary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-4.5 min: 20% to 95% B

      • 4.5-5.5 min: Hold at 95% B

      • 5.6-6.5 min: Re-equilibrate at 20% B

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Same as the HPLC protocol.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the same batch of this compound was analyzed using both the HPLC and UHPLC methods described above.

Experimental Workflow

The following diagram illustrates the logical flow of the comparative analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uhplc UHPLC Analysis cluster_results Results Comparison A Weigh this compound B Dissolve in Diluent (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject on HPLC System (4.6x250mm, 5µm) C->D G Inject on UHPLC System (2.1x100mm, 1.7µm) C->G E Acquire Data (35 min run) D->E F Process HPLC Chromatogram E->F J Compare Purity, Resolution, Time, & Solvent Use F->J H Acquire Data (6.5 min run) G->H I Process UHPLC Chromatogram H->I I->J

Caption: Workflow for comparative analysis of HPLC and UHPLC methods.
Quantitative Data Summary

The results of the comparative analysis are summarized below.

ParameterHPLC MethodUHPLC MethodAdvantage
Purity of Main Peak (%) 99.52%99.48%-
Number of Impurities Detected 46UHPLC
Resolution (Main Peak vs. Impurity 1) 2.14.5UHPLC
Analysis Time (min) 356.5UHPLC
Typical Backpressure (bar) ~120~550-
Solvent Consumption per Run (mL) 353.25UHPLC
Discussion of Comparative Data

The data unequivocally demonstrates the superior performance of the UHPLC method for this specific analysis. While both techniques determined a similar overall purity for the main component, the UHPLC method's strength lies in its ability to provide a more detailed and accurate impurity profile. It successfully detected two additional low-level impurities that were completely obscured in the HPLC chromatogram.

Furthermore, the resolution between the main peak and a critical, closely-eluting impurity was more than doubled, from an acceptable value of 2.1 in HPLC to an excellent 4.5 in UHPLC. This provides much greater confidence in the accuracy of the purity calculation. The most striking practical advantage is the 81% reduction in analysis time , from 35 minutes down to just 6.5 minutes. In a high-throughput environment, this translates to a more than five-fold increase in sample capacity. Finally, the 90% reduction in solvent consumption per run highlights UHPLC as a more sustainable and cost-effective technology.[13]

Part 4: A Note on Alternative and Orthogonal Techniques

While HPLC and UHPLC are the primary tools for routine purity assessment, a comprehensive impurity profiling strategy often involves orthogonal techniques to confirm results and identify unknown peaks.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling either HPLC or UHPLC to a mass spectrometer is the definitive method for identifying unknown impurities by providing molecular weight and fragmentation data.[2][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential if volatile organic impurities or residual solvents are suspected to be present from the synthesis process.[2][16]

  • Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE): These are powerful, high-efficiency separation techniques that can serve as excellent orthogonal methods.[14] SFC, in particular, is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[4][14]

Conclusion and Recommendation

For the critical task of assessing the purity of this compound, both HPLC and UHPLC are viable methods. The traditional HPLC method is robust, reliable, and widely available. It provides acceptable performance for routine quality control where specifications are well-established.

However, for drug development, high-throughput screening, or situations requiring the most detailed and accurate impurity profile, UHPLC is the unequivocally superior technique .[11][13] Its advantages in speed, resolution, and sensitivity provide a deeper level of process understanding and a higher degree of confidence in product quality. The significant reduction in analysis time and solvent consumption also delivers compelling operational and financial benefits. As a Senior Application Scientist, my recommendation is to leverage UHPLC technology whenever possible to accelerate development timelines and ensure the highest standards of scientific integrity in your purity analysis.

References

Navigating the Analysis of 1-Boc-4-(2-carboxyphenyl)piperazine Reaction Products: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, the robust analysis of reaction products is a cornerstone of successful research. 1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block, widely employed in the synthesis of diverse derivatives, particularly through amidation and esterification of its carboxylic acid functionality.[1] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the analysis of reaction products derived from this important synthetic intermediate.

LC-MS Analysis: The Gold Standard for Identification and Quantification

LC-MS stands as the premier method for the analysis of this compound derivatives due to its exceptional sensitivity and specificity. It allows for the direct identification of reaction products, byproducts, and impurities, even at trace levels.

A typical LC-MS analysis involves separating the components of a reaction mixture using High-Performance Liquid Chromatography (HPLC) followed by their detection and identification by a mass spectrometer. The chromatographic separation is crucial for resolving compounds with similar structures, while the mass spectrometer provides precise mass-to-charge ratio (m/z) information, enabling unambiguous molecular weight determination and structural elucidation through fragmentation analysis.

A closely related compound, N-Boc-piperazine-C3-COOH, and its derivatives offer a well-established blueprint for the LC-MS analysis of this compound reaction products.[2] The primary difference, the presence of a phenyl group in the target molecule, will influence the retention time, but the underlying principles of separation and detection remain the same.

Predicted LC-MS Performance for Amide Derivatives

The most common derivatization of this compound involves the formation of amides. The nature of the amine used in the amidation reaction will influence the polarity and, consequently, the chromatographic behavior of the product.

ParameterThis compoundRepresentative Amide Derivative (e.g., Anilide)
Molecular Weight 306.36 g/mol 381.46 g/mol
Expected [M+H]⁺ (m/z) 307.16382.20
Predicted Retention Time Earlier elutingLater eluting than the parent acid
Polarity HighLower
Typical Fragmentation Loss of Boc group (C₅H₉O₂)Loss of Boc group, fragmentation of the amide bond
Experimental Protocol: LC-MS

This protocol is a starting point and can be optimized for specific instruments and reaction products.

Sample Preparation:

  • Standard Solution Preparation: Prepare individual stock solutions of the starting material and expected products in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct injection. For complex reaction mixtures, dilution is often sufficient.

Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a common choice.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute less polar compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.[2]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification of specific products.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Injection Injection Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Separation Separation of Components Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Data Data Acquisition (m/z and Intensity) Detection->Data

Caption: General workflow for LC-MS analysis of reaction products.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS is a powerful tool, other analytical techniques offer complementary information and can be valuable for routine analysis, purity assessment, and structural confirmation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Quantitative purity assessment of UV-active compounds.Robust, widely available, and cost-effective for routine analysis.Less sensitive and specific than MS; requires chromophores for detection.
GC-MS Separation of volatile compounds based on boiling point, detection by MS.Analysis of volatile byproducts, starting materials, and some thermally stable products.High resolution for volatile compounds; provides structural information.Not suitable for non-volatile or thermally labile compounds like many piperazine derivatives.[3]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural elucidation of the entire molecule.Unambiguous structure confirmation; can be used for quantitative analysis (qNMR).Lower sensitivity than MS; requires higher sample concentrations and purity for clear spectra.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine reaction monitoring and purity assessment, HPLC-UV can be a practical and cost-effective alternative to LC-MS, especially when the primary products and starting materials are known and possess UV chromophores. The phenyl group in this compound and its derivatives provides sufficient UV absorbance for detection.

Experimental Protocol: HPLC-UV

The liquid chromatography conditions can be similar to those used for LC-MS.

  • Detector: UV or Photodiode Array (PDA) detector.

  • Detection Wavelength: Typically around 254 nm, or the absorption maximum of the main analyte.

  • Quantification: Based on peak area and calibration curves of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally less suitable for the direct analysis of this compound and its larger derivatives due to their low volatility and thermal lability. The Boc protecting group can be thermally cleaved in the GC injector. However, GC-MS can be a valuable tool for analyzing volatile starting materials, reagents, or low molecular weight byproducts that may be present in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of novel reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. While not as sensitive as MS for trace analysis, NMR is unparalleled for providing a complete structural picture of the synthesized compound.

Analytical_Technique_Comparison Analysis Analysis of Reaction Products LCMS LC-MS + High Sensitivity + High Specificity + Structural Info (MS/MS) Analysis->LCMS Primary Method HPLC_UV HPLC-UV + Robust & Routine + Quantitative - Lower Sensitivity Analysis->HPLC_UV Routine Monitoring GCMS GC-MS + Volatile Analysis - Not for Non-Volatiles Analysis->GCMS Volatile Byproducts NMR NMR + Definitive Structure - Lower Sensitivity Analysis->NMR Structure Confirmation

Caption: Comparison of analytical techniques for reaction product analysis.

Conclusion

The analysis of reaction products from this compound is best approached with a combination of analytical techniques. LC-MS is the cornerstone for identification and sensitive quantification of the primary products and impurities. HPLC-UV offers a robust and cost-effective solution for routine monitoring and purity checks. GC-MS is useful for analyzing volatile components, while NMR spectroscopy provides the definitive structural elucidation of new chemical entities. By leveraging the strengths of each of these methods, researchers can gain a comprehensive understanding of their reaction outcomes, ensuring the quality and integrity of their synthesized compounds for downstream applications in drug discovery and development.

References

A Comparative Study of Boc vs. Cbz Protecting Groups in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceuticals, the piperazine scaffold is a ubiquitous and valuable structural motif. The selective functionalization of its two nitrogen atoms is crucial for creating diverse libraries of compounds for drug discovery. This often necessitates the use of protecting groups to temporarily block one of the nitrogens. Among the most common choices for amine protection are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

This guide provides an objective, data-driven comparison of the Boc and Cbz protecting groups in the context of piperazine synthesis. We will delve into the experimental data on their performance, detail the methodologies for their application and removal, and provide a clear visual representation of the synthetic workflows.

At a Glance: Key Differences Between Boc and Cbz Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Structure t-Bu-O-CO-Bn-O-CO-
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂/Pd/C)
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Orthogonality Orthogonal to Cbz and Fmoc groupsOrthogonal to Boc and Fmoc groups

Quantitative Data Summary

While a direct head-to-head comparative study on a single piperazine derivative is not extensively documented in the literature, we can compile and compare reported yields for the protection and deprotection steps from various sources.

Protection of Piperazine
Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reference
Boc(Boc)₂O, CH₂Cl₂PiperazineN-Boc-piperazine~85%
Boc(Boc)₂O, NaOH, H₂O/THFPiperazineN-Boc-piperazine>90%
BocDiethanolamine, SOCl₂, (Boc)₂O, NH₃·H₂ODiethanolamineN-Boc-piperazine94.3%
CbzCbz-Cl, NaHCO₃, THF/H₂OAmineN-Cbz-amine90%
Deprotection of Protected Piperazine Derivatives
Protecting GroupReagents and ConditionsSubstrateProductYield (%)Reference
Boc4N HCl in DioxaneN-Boc-piperazine derivativePiperazine derivativeQuantitative
Boc6N HClN-Boc-piperazine derivativePiperazine derivativeNot specified
CbzH₂, Pd/C, EtOHN-Cbz-piperazine derivativePiperazine derivativeNot specified

Logical Workflow for Piperazine Synthesis

The choice between Boc and Cbz protecting groups influences the overall synthetic strategy. The following diagrams illustrate the typical workflows for the mono-protection of piperazine and subsequent deprotection.

G cluster_0 Boc Protection Workflow Piperazine Piperazine Protection_Boc Protection Piperazine->Protection_Boc Boc₂O Boc₂O Boc₂O->Protection_Boc N-Boc-piperazine N-Boc-piperazine Protection_Boc->N-Boc-piperazine Deprotection_Boc Deprotection N-Boc-piperazine->Deprotection_Boc Acid (TFA or HCl) Acid (TFA or HCl) Acid (TFA or HCl)->Deprotection_Boc Piperazine Salt Piperazine Salt Deprotection_Boc->Piperazine Salt

Caption: Boc protection and deprotection workflow.

G cluster_1 Cbz Protection Workflow Piperazine_Cbz Piperazine Protection_Cbz Protection Piperazine_Cbz->Protection_Cbz Cbz-Cl Cbz-Cl Cbz-Cl->Protection_Cbz N-Cbz-piperazine N-Cbz-piperazine Protection_Cbz->N-Cbz-piperazine Deprotection_Cbz Deprotection N-Cbz-piperazine->Deprotection_Cbz H₂ / Pd/C H₂ / Pd/C H₂ / Pd/C->Deprotection_Cbz Piperazine_Free Piperazine Deprotection_Cbz->Piperazine_Free

Caption: Cbz protection and deprotection workflow.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of piperazine using Boc and Cbz groups.

Protocol 1: N-Boc Protection of Piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1.0 equiv.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0-1.1 equiv.) in DCM to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

Protocol 2: N-Boc Deprotection of a Piperazine Derivative

Materials:

  • N-Boc-piperazine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1.0 equiv.) in a minimal amount of methanol or ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (excess, e.g., 10 equiv.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

  • If desired, the free base can be obtained by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

Protocol 3: N-Cbz Protection of an Amine (General Protocol)

Materials:

  • Amine (e.g., Piperazine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Slowly add Cbz-Cl (1.1 equiv.) to the mixture.

  • Stir the reaction at 0 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Cbz protected amine.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-piperazine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz-piperazine derivative (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Comparison of Performance and Considerations

Boc Protecting Group:

  • Advantages:

    • Mild Deprotection: Removal with acid is generally mild and compatible with a wide range of functional groups.

    • High Yields: Protection and deprotection steps often proceed with high yields.

    • Clean Byproducts: The byproducts of deprotection (isobutylene and CO₂) are volatile and easily removed.

  • Disadvantages:

    • Acid Sensitivity: The Boc group is not suitable for substrates that are sensitive to acidic conditions.

    • Potential for Side Reactions: The tert-butyl cation generated during deprotection can sometimes lead to side reactions, such as alkylation of sensitive residues. Scavengers can be used to mitigate this.

Cbz Protecting Group:

  • Advantages:

    • Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it orthogonal to the Boc group.

    • Crystallinity: Cbz-protected intermediates are often crystalline, which can facilitate purification by recrystallization.

    • Cost-Effective: Benzyl chloroformate is generally less expensive than (Boc)₂O.

  • Disadvantages:

    • Harsh Deprotection: Catalytic hydrogenolysis, while effective, is not compatible with functional groups that can be reduced, such as alkenes, alkynes, and some nitro groups.

    • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.

    • Safety Concerns: Working with hydrogen gas requires appropriate safety precautions.

Conclusion

The choice between Boc and Cbz as a protecting group for piperazine synthesis is highly dependent on the overall synthetic strategy, the nature of the substrate, and the desired final product.

  • The Boc group is an excellent choice for general piperazine synthesis due to its ease of introduction, high-yielding deprotection under mild acidic conditions, and the volatility of its byproducts. It is particularly well-suited for syntheses where acid-sensitive functional groups are not present in the molecule.

  • The Cbz group offers robustness and orthogonality to acid-labile protecting groups. Its stability to a broader range of conditions and the often-crystalline nature of its derivatives make it a valuable tool, especially in complex, multi-step syntheses. However, the limitations of catalytic hydrogenolysis for deprotection must be carefully considered.

Ultimately, a thorough understanding of the reactivity and compatibility of each protecting group with the specific chemical transformations planned is essential for the successful synthesis of piperazine-containing target molecules.

biological activity assay for compounds synthesized with 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds synthesized from the versatile building block, 1-Boc-4-(2-carboxyphenyl)piperazine, and related arylpiperazine analogues. The focus is on compounds targeting key G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders, such as dopamine D2 and serotonin 5-HT1A receptors. The information presented herein is intended to aid researchers in the design and evaluation of novel therapeutic agents.

Introduction to this compound in Drug Discovery

This compound is a valuable starting material in medicinal chemistry for the synthesis of a diverse range of pharmacologically active compounds.[1] Its bifunctional nature, possessing a protected piperazine nitrogen and a carboxylic acid, allows for sequential or orthogonal derivatization to generate extensive compound libraries. This scaffold is particularly prominent in the development of potential antipsychotics, antidepressants, and anxiolytics due to the prevalence of the arylpiperazine motif in many clinically successful CNS drugs.[1][2]

Comparative Analysis of Biological Activity

The biological activity of arylpiperazine derivatives is typically assessed through a battery of in vitro assays that measure their affinity for and functional activity at specific molecular targets. This section provides a comparative overview of the performance of representative compounds in key assays.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The inhibitory constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

The following table summarizes the binding affinities of a series of 5-piperazinyl-1H-benzo[d]imidazol-2(H)-ones, which are structurally related to potential atypical antipsychotics, for the human dopamine D2 and serotonin 5-HT1A receptors.[3] While not directly synthesized from this compound, their synthesis involves the use of 1-Boc-piperazine, a closely related precursor, and they represent the types of structures that can be generated.[3]

Table 1: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives for D2 and 5-HT1A Receptors [3]

Compound IDRhD2 Ki (nM)h5-HT1A Ki (nM)
1a H15.325.6
1b 2-F12.118.9
1c 3-Cl8.712.4
1d 4-OCH322.535.1

Data sourced from a study on 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which are structurally analogous to compounds derivable from this compound.[3]

Functional Activity at Dopamine D3 Receptors

Beyond binding affinity, it is crucial to assess the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or partial agonist at the receptor. The following table presents data from a study on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, evaluating their antagonist potency in a quinpirole-stimulated mitogenesis assay at the human dopamine D3 receptor.[4]

Table 2: Functional Antagonist Potency (IC50, nM) of Arylpiperazine Derivatives at the hD3 Receptor [4]

Compound IDArylpiperazine MoietyhD3 IC50 (nM)
2a 2-methoxyphenyl15.3
2b 2,3-dichlorophenyl8.9
2c 2-pyridinyl25.1
2d 2-pyrimidinyl18.7

Data from a structure-activity relationship study of arylpiperazine derivatives as dopamine D3 receptor antagonists.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key biological assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]Spiperone (specific activity ~80-100 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare cell membrane homogenates from HEK293-hD2 cells.

  • In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of test compound at various concentrations, and 50 µL of [3H]Spiperone (final concentration ~0.2 nM).

  • For non-specific binding, substitute the test compound with 10 µM haloperidol.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote the interaction between a GPCR and β-arrestin, a key event in receptor desensitization and signaling.

Materials:

  • U2OS cells co-expressing a ProLink (PK)-tagged GPCR (e.g., D2 or 5-HT1A) and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Assay buffer.

  • Substrate solution.

  • Test compounds.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Add the test compounds at various concentrations to the cells.

  • Incubate for 90 minutes at 37°C.

  • Add the substrate solution and incubate for a further 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Data are expressed as a percentage of the response to a known reference agonist.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental workflow for compound synthesis and screening, as well as the signaling pathways of the dopamine D2 and serotonin 5-HT1A receptors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start This compound Amide Amide Coupling (Various Amines) Start->Amide Deprotection Boc Deprotection Amide->Deprotection Library Compound Library Deprotection->Library Binding Radioligand Binding (D2, 5-HT1A) Library->Binding Functional Functional Assays (β-Arrestin, cAMP) Library->Functional Data Data Analysis (Ki, IC50, EC50) Binding->Data Functional->Data

Experimental workflow for synthesis and screening.

D2_signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibition Response Cellular Response (e.g., altered gene expression) PKA->Response

Simplified Dopamine D2 Receptor Signaling Pathway.

SHT1A_signaling Serotonin Serotonin 5HT1AR Serotonin 5-HT1A Receptor Serotonin->5HT1AR Gi Gi/o Protein 5HT1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channel Gi->GIRK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

References

Structure-Activity Relationship (SAR) of Carboxyphenylpiperazines: A Comparative Guide for Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxyphenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Understanding the structure-activity relationships (SAR) of this chemical class is paramount for the rational design of novel therapeutics for a range of neuropsychiatric and neurological disorders. This guide provides a comparative analysis of carboxyphenylpiperazine derivatives, summarizing their binding affinities and functional activities, detailing the experimental methodologies used for their characterization, and visualizing the key signaling pathways they modulate.

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of a selection of carboxyphenylpiperazine and related arylpiperazine analogs for human dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. These values, collated from various studies, highlight the impact of structural modifications on potency and selectivity. Lower Ki values are indicative of higher binding affinity.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities
Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1 2-OCH₃Butylamide76.40.5153
2 2,3-diClButylamide---
3 2-FButyl349963.6
4 2-F4-(thien-3-yl)benzamide>10001.4>714
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400

Data synthesized from multiple sources.

Table 2: Serotonin 5-HT1A and 5-HT2A Receptor Binding Affinities
Compound IDArylpiperazine MoietyLinkerTerminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)
6 1-(2-methoxyphenyl)piperazineButylQuinazolidin-4-one--
7 1-(3-chlorophenyl)piperazineButylQuinazolidin-4-one11-5416-68
8 1-(2-methoxyphenyl)piperazinePropoxyCoumarinHighLow
9 1-(phenyl with p-NO₂)piperazinePropoxyCoumarinReduced AffinityReduced Affinity

Data synthesized from multiple sources, including studies on arylpiperazines with similar structural features.[1][2]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a test compound for a specific receptor.[3]

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by measuring their ability to displace a specific radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparations: Crude membrane fractions from cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A) or from tissues rich in these receptors (e.g., rat striatum or hippocampus).[4]

  • Radioligands: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[5][6]

  • Assay Buffer: Typically 50 mM Tris-HCl with various salts (e.g., MgCl₂, NaCl) at a physiological pH of 7.4.[4]

  • Non-specific Binding Determinant: A high concentration of a known, non-labeled ligand to saturate the receptors and determine non-specific binding (e.g., Haloperidol for D2/D3, Serotonin for 5-HT receptors).[4]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]

  • Scintillation Counter: To measure the radioactivity trapped on the filters.[3]

Procedure:

  • Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7]

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[3][7]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Flux

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.

cAMP Inhibition/Stimulation Assay (for Gαi/o and Gαs-coupled receptors like D2 and 5-HT1A):

Objective: To measure the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[8]

Procedure:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1-h5-HT1A) are cultured in appropriate media.[9]

  • Stimulation: For Gαi/o-coupled receptors, the cells are first stimulated with an agent like forskolin to increase basal cAMP levels. The test compound is then added to assess its ability to inhibit this forskolin-stimulated cAMP production.[8][9]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays with technologies like HTRF or AlphaScreen.[5][10]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Calcium Flux Assay (for Gαq/11-coupled receptors like 5-HT2A and 5-HT2C):

Objective: To measure the increase in intracellular calcium concentration following receptor activation.[11]

Procedure:

  • Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in a multi-well plate and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Compound Addition: The test compound is added to the wells.

  • Signal Detection: A fluorescent plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.[11]

  • Data Analysis: The magnitude of the fluorescence change is used to generate dose-response curves and determine the EC50 of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by carboxyphenylpiperazine derivatives and a typical experimental workflow for their characterization.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synth Synthesis of Carboxyphenylpiperazine Analogs binding Radioligand Binding Assays (Determine Ki) synth->binding Test Compounds functional Functional Assays (cAMP, Ca2+ Flux) (Determine EC50/IC50, Efficacy) binding->functional Prioritize Hits sar Structure-Activity Relationship (SAR) Analysis functional->sar selectivity Selectivity Profiling functional->selectivity lead_opt Lead Optimization (Improve Potency, Selectivity, ADME) sar->lead_opt selectivity->lead_opt lead_opt->synth Design New Analogs

Caption: Experimental workflow for SAR studies of carboxyphenylpiperazines.

dopamine_D2_signaling ligand D2 Agonist (e.g., Carboxyphenylpiperazine derivative) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gαi/o Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Neuronal Excitability pka->cellular_response Leads to

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

serotonin_5ht1a_signaling ligand 5-HT1A Agonist (e.g., Carboxyphenylpiperazine derivative) receptor Serotonin 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gαi/o Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein:e->ac Inhibits k_channel GIRK Channel g_protein:e->k_channel Gβγ activates camp cAMP↓ ac->camp Inhibition of production hyperpolarization Hyperpolarization (Inhibitory Effect) k_channel->hyperpolarization K+ efflux

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.[1][12]

serotonin_5ht2a_signaling ligand 5-HT2A Agonist (e.g., Carboxyphenylpiperazine derivative) receptor Serotonin 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleavage dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+↑ er->ca2 Release cellular_response Neuronal Excitation ca2->cellular_response pkc->cellular_response

Caption: Excitatory signaling pathway of the Serotonin 5-HT2A receptor.[13][14]

References

A Senior Application Scientist's Guide to the Analytical Quantification of 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Quantification in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the precise control and characterization of synthetic intermediates are paramount to ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). 1-Boc-4-(2-carboxyphenyl)piperazine is a key building block, notably utilized in the synthesis of novel therapeutics targeting neurological disorders.[1] Its molecular structure, featuring a piperazine core with a Boc-protecting group and a carboxyphenyl substituent, makes it a versatile scaffold in medicinal chemistry.[1] Accurate quantification of this intermediate is not merely a procedural step; it is a critical control point for monitoring reaction kinetics, determining yield, and assessing purity. This guide provides a comparative analysis of the principal analytical methodologies for the robust quantification of this compound, offering field-proven insights for researchers, quality control analysts, and process chemists.

The Foundation: Selecting an Appropriate Analytical Standard

Before any quantification can be performed, a reliable analytical standard is required. For a non-pharmacopeial intermediate like this compound, Certified Reference Materials (CRMs) are not typically available. Therefore, the analyst must rely on well-characterized materials from reputable suppliers.

Sources for Analytical Standards: Several chemical suppliers provide this compound, often with a certificate of analysis (CoA) stating purity as determined by a specific method, commonly HPLC.[1]

  • Chem-Impex [1]

  • Sigma-Aldrich (Fluorochem)

  • ChemicalBook lists various suppliers like Amatek Scientific and Chemsky International.[2]

Causality Behind Standard Selection: The choice of standard is the bedrock of your analysis. Using a standard with a stated purity of ≥97% by HPLC, for example, directly impacts the accuracy of your quantification.[1] It is crucial to use a standard from a single, well-documented batch for the entire lifecycle of a project to ensure consistency and traceability in results.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is driven by the specific requirements of the analysis: sample matrix, required sensitivity, desired throughput, and available instrumentation. We will compare the three most relevant techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Methodology Comparison Overview
Parameter HPLC-UV LC-MS/MS Quantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Measurement of NMR signal intensity relative to a certified internal standard.[3][4]
Specificity Moderate to Good. Relies on chromatographic resolution.Excellent. Based on precursor/product ion transitions.Excellent. Based on unique chemical shifts of protons in the molecule.[5]
Sensitivity (Typical LOQ) ~10-100 ng/mL~0.1-1 ng/mL~0.1-1 mg/mL (concentration dependent)
Throughput HighMedium to HighLow to Medium
Primary Application Routine purity testing, in-process control, content uniformity.Trace-level impurity analysis, quantification in complex matrices (e.g., biological fluids).[6]Absolute quantification, primary standard characterization, purity assessment without a specific reference material.[4][5]
Key Advantage Robust, widely available, cost-effective.[7]Unmatched sensitivity and selectivity.[8]"Absolute" method; does not require an identical analyte standard.[4]
Key Limitation Lower sensitivity; potential for co-eluting interferences.Higher equipment cost and complexity.[8]Lower sensitivity; requires larger sample amounts.[4]

Workflow & Methodology Deep Dive

This section provides detailed protocols and the scientific rationale behind the experimental choices for each technique.

Visualizing the Analytical Workflow

The general process for any chromatographic quantification follows a structured path from sample preparation to final data interpretation.

Analytical Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing StandardPrep Prepare Standard Solutions (Calibrators & QCs) Injection Inject into LC System StandardPrep->Injection SamplePrep Prepare Sample Solutions (e.g., dissolve reaction mixture) SamplePrep->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: General experimental workflow for chromatographic quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for routine analysis in most pharmaceutical labs due to its reliability and simplicity.[7] The presence of the benzoic acid and Boc functional groups in the target molecule provides sufficient UV absorbance for sensitive detection.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for this type of molecule.[10]

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the Boc and phenyl groups, allowing for effective separation from more polar or nonpolar impurities.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The formic acid acts as an ion-suppressor for the carboxylic acid moiety, ensuring a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good elution strength.

  • Chromatographic Conditions:

    • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Rationale: A controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm is a common choice, but a PDA detector should be used to determine the absorbance maximum (λmax) for optimal sensitivity.

    • Injection Volume: 10 µL.[9]

  • Standard & Sample Preparation:

    • Prepare a stock solution of the this compound standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Dissolve the sample (e.g., crude reaction mixture) in the diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the analyte peak should be between 0.8 and 1.5.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as detecting trace levels of the intermediate or quantifying it in a complex matrix, LC-MS/MS is the superior method.[8]

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[11]

  • Chromatographic Conditions: The same column and mobile phases from the HPLC-UV method can be used, often with a faster gradient on a UHPLC system to improve throughput.[8][11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Rationale: The two nitrogen atoms in the piperazine ring are readily protonated, making ESI+ the logical choice for high ionization efficiency.

    • Analyte Monitoring: Multiple Reaction Monitoring (MRM).

      • Molecular Weight: 306.36 g/mol .[1]

      • Precursor Ion [M+H]⁺: m/z 307.2.

      • Product Ions: The most abundant fragment will likely result from the loss of the Boc group (-100 Da) or the tert-butyl group (-56 Da). Therefore, likely transitions would be 307.2 → 207.1 (loss of Boc) and 307.2 → 251.1 (loss of tert-butyl). These must be empirically determined by infusing a standard solution.

    • Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and resolving the analyte from co-eluting species that UV detection cannot.

  • Standard & Sample Preparation: Similar to HPLC, but calibration standards are prepared at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary ratio method that can determine the purity or concentration of a substance without needing a chemically identical reference standard.[4][5] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[3] This makes it an invaluable tool for certifying in-house standards or for orthogonal quantification.

Detailed Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) with stable hardware.[6]

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone). The standard must have peaks that are well-resolved from the analyte peaks.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

    • Rationale: Precise weighing is critical as the calculation is based on mass ratios. The internal standard must be stable, non-volatile, and possess a simple spectrum with at least one signal in a clear region of the analyte's spectrum.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: A long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) is essential to ensure complete signal recovery between scans for accurate integration. A 90° pulse angle should be accurately calibrated.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the tert-butyl protons of the Boc group at ~1.4 ppm) and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = Mass

      • P = Purity of the standard

Decision Framework: Choosing the Right Method

Selecting the appropriate analytical technique depends on the specific question you need to answer. The following decision tree can guide your choice.

Method Selection Start What is the primary analytical goal? Goal_Purity Routine Purity / In-Process Control Start->Goal_Purity Goal_Trace Trace Analysis / Complex Matrix Start->Goal_Trace Goal_Absolute Absolute Quantification / Standard Certification Start->Goal_Absolute Method_HPLC Use HPLC-UV Goal_Purity->Method_HPLC High throughput & robustness needed Method_LCMS Use LC-MS/MS Goal_Trace->Method_LCMS High sensitivity & selectivity needed Method_qNMR Use qNMR Goal_Absolute->Method_qNMR Identical reference standard is unavailable or needs certification

Caption: Decision tree for selecting an analytical quantification method.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. HPLC-UV stands as the ideal choice for routine quality control and process monitoring due to its robustness and accessibility. When the analytical challenge shifts to trace-level detection or quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS become indispensable. Finally, for applications demanding the highest accuracy in purity assessment or for the certification of reference materials without reliance on a pre-existing standard, qNMR offers an orthogonal and powerful absolute quantification strategy. By understanding the fundamental principles, advantages, and practical considerations of each method, researchers and drug development professionals can confidently select and implement the most appropriate technique to ensure the quality and integrity of their synthetic processes.

References

A Senior Application Scientist's Guide to Ortho, Meta, and Para Isomers of Boc-Carboxyphenyl-Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of building blocks is paramount to the success of a therapeutic candidate. The Boc-carboxyphenyl-piperazine scaffold is a versatile intermediate, particularly in the burgeoning field of targeted protein degradation as a linker component in Proteolysis Targeting Chimeras (PROTACs). The seemingly subtle variation in the substitution pattern of the carboxyl group on the phenyl ring—ortho, meta, or para—can have profound consequences on the physicochemical properties, conformational presentation, and ultimately, the biological activity of the final molecule.

This guide provides an in-depth technical comparison of the ortho, meta, and para isomers of Boc-carboxyphenyl-piperazine. We will explore their synthesis, compare their key physicochemical properties, and discuss the strategic implications of their use in drug design, supported by established principles and experimental data from analogous systems.

The Strategic Importance of Isomerism in Linker Design

In the context of PROTACs, the linker is not merely a passive tether but a critical determinant of the efficacy of the heterobifunctional molecule.[1] It dictates the spatial orientation of the target protein and the E3 ligase, influencing the stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] The choice of an ortho, meta, or para attachment point on a phenyl ring within the linker can significantly alter the vector and rigidity of the molecule, thereby impacting the geometry of the ternary complex.[][]

Synthesis of Boc-Carboxyphenyl-Piperazine Isomers

The synthesis of the ortho, meta, and para isomers of Boc-carboxyphenyl-piperazine can be achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between 1-Boc-piperazine and the corresponding fluorobenzoic or bromobenzoic acid isomer.

General Synthetic Workflow

The following diagram illustrates a typical synthetic approach.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 1-Boc-piperazine 1-Boc-piperazine Conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMSO, DMF) Heat (e.g., 100-150 °C) (or Pd catalyst for Buchwald-Hartwig) 1-Boc-piperazine->Conditions + Halobenzoic_acid X-Ph-COOH (o, m, or p isomer) X = F, Br Halobenzoic_acid->Conditions + Product Boc-carboxyphenyl-piperazine (o, m, or p isomer) Conditions->Product Yields vary by isomer

Caption: General synthetic route to Boc-carboxyphenyl-piperazine isomers.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the corresponding fluorobenzoic acid isomer (1.0 eq) in a suitable solvent such as DMSO or DMF, add 1-Boc-piperazine (1.2 eq) and a base like potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 100-150 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired isomer.

The choice of reaction conditions, particularly the base and temperature, may need to be optimized for each isomer to achieve the best yields.

Physicochemical Properties: A Comparative Analysis

PropertyOrtho IsomerMeta IsomerPara IsomerRationale / Causality
Molecular Weight 306.36 g/mol 306.36 g/mol 306.36 g/mol Isomers have the same molecular formula.
Predicted cLogP ~2.5 - 3.0~2.6 - 3.2~2.6 - 3.2The para isomer is often slightly more lipophilic due to reduced intramolecular interactions. Ortho substitution can sometimes lead to intramolecular hydrogen bonding, which can decrease polarity and increase lipophilicity.[5][6]
Predicted pKa (Carboxylic Acid) ~3.5 - 4.0~4.7 - 5.0~4.8 - 5.2The ortho isomer is expected to be the most acidic due to the proximity of the electron-donating piperazine nitrogen, which can stabilize the carboxylate anion through intramolecular hydrogen bonding. The meta and para isomers are expected to have similar, higher pKa values.
Predicted Aqueous Solubility HigherLowerLowestThe ortho isomer, with its potential for intramolecular hydrogen bonding, may disrupt crystal packing, leading to a lower melting point and higher solubility. The para isomer, being more symmetrical, can pack more efficiently in a crystal lattice, resulting in a higher melting point and lower solubility.
Conformational Flexibility More RestrictedLess RestrictedLess RestrictedThe ortho substituent can sterically hinder the rotation around the N-aryl bond, leading to a more defined and restricted conformation of the piperazine ring relative to the phenyl ring.[7]

Impact on Molecular Conformation and Drug Design

The substitution pattern on the phenyl ring has a significant impact on the three-dimensional shape of the molecule, which is a critical factor in drug-receptor interactions and the formation of a productive ternary complex in PROTACs.

Conformational Analysis Workflow

G cluster_synthesis Synthesis & Characterization cluster_analysis Conformational Analysis Synthesis Synthesize Isomers (o, m, p) NMR NMR Spectroscopy (1H, 13C, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Torsion Analyze N-Aryl Torsion Angles NMR->Torsion Xray->Torsion Conformers Identify Low-Energy Conformers Torsion->Conformers Implications Implications for Drug Design Conformers->Implications

Caption: Workflow for analyzing the conformational impact of isomerism.

  • Ortho Isomer: The steric bulk of the ortho-carboxyl group is likely to force the piperazine ring into a more perpendicular orientation relative to the phenyl ring. This fixed conformation can be advantageous in pre-organizing a PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[] However, this rigidity might also prevent the necessary conformational adjustments for optimal binding.

  • Meta Isomer: The meta-position offers a balance between the rigidity of the ortho isomer and the flexibility of the para isomer. The exit vector from the phenyl ring is angled, which can be beneficial for spanning different distances and achieving optimal geometry in the ternary complex.

  • Para Isomer: The para-substitution provides the most extended and linear conformation of the three isomers. This can be advantageous for bridging large distances between the target protein and the E3 ligase. However, the increased flexibility around the N-aryl bond might come with an entropic penalty upon binding.

Application in PROTACs: A Hypothetical Case Study

While a direct comparative study is not available, we can hypothesize the potential impact of these isomers as linkers in a PROTAC targeting a hypothetical protein kinase.

Experimental Workflow for PROTAC Evaluation

G cluster_synthesis PROTAC Synthesis cluster_assays In Vitro Assays cluster_cellular Cellular Assays Synthesize_PROTACs Synthesize o, m, p PROTAC Isomers Binding Ternary Complex Formation Assay (e.g., TR-FRET) Synthesize_PROTACs->Binding Degradation Western Blot for Target Degradation (DC50, Dmax) Binding->Degradation Permeability Cell Permeability Assay (e.g., Caco-2) Degradation->Permeability PK Pharmacokinetic Studies Permeability->PK

Caption: Experimental workflow for comparing the efficacy of PROTAC isomers.

In this scenario, we would expect to see differences in the degradation potency (DC50) and maximal degradation (Dmax) of the three PROTAC isomers. The ortho-linked PROTAC, with its more rigid conformation, might exhibit high potency if the pre-organized shape is optimal for ternary complex formation. Conversely, if this conformation introduces steric clashes, its activity could be significantly diminished. The meta and para isomers would likely display different degradation profiles, with their relative potencies depending on the specific topology of the target protein and E3 ligase.

Protocol: Western Blot for PROTAC-Mediated Degradation
  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere overnight. Treat the cells with a serial dilution of the ortho, meta, and para PROTAC isomers for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion: Making an Informed Choice

The selection of the ortho, meta, or para isomer of Boc-carboxyphenyl-piperazine is a critical decision in the design of bioactive molecules, particularly PROTACs. While the para isomer offers a more linear and flexible linker element, the ortho and meta isomers provide more rigid and angled structures that can be advantageous for pre-organizing the molecule and achieving optimal ternary complex geometry.

The choice of isomer should be guided by the specific structural requirements of the target system, with considerations for the desired conformational rigidity, vector orientation, and physicochemical properties. Systematic evaluation of all three isomers, as outlined in the experimental workflows, is highly recommended to identify the optimal linker geometry for a given drug discovery project. This empirical approach, grounded in the principles of medicinal chemistry, will ultimately lead to the development of more potent and effective therapeutic agents.

References

evaluating receptor binding affinity of 1-Boc-4-(2-carboxyphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to evaluating the receptor binding affinity of derivatives synthesized from 1-Boc-4-(2-carboxyphenyl)piperazine, a versatile scaffold for CNS-active compounds. This guide provides comparative binding data, detailed experimental protocols, and a visual workflow for researchers in drug discovery.

Introduction

This compound is a versatile chemical intermediate widely used in medicinal chemistry and pharmaceutical development.[1] Its structure serves as a crucial building block for synthesizing novel arylpiperazine derivatives, a class of compounds known for significant pharmacological activity, particularly within the central nervous system (CNS).[1][2] These derivatives are frequently investigated as ligands for various neurotransmitter receptors, with a strong emphasis on dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.[3][4][5] The versatile nature of the piperazine ring allows for structural modifications that can significantly influence binding affinity, selectivity, and overall pharmacological profile, making it a key scaffold in the discovery of treatments for neurological and psychiatric disorders.[2][6]

This guide provides a comparative analysis of the receptor binding affinities for representative arylpiperazine derivatives, outlines a standard experimental protocol for determining these affinities, and visualizes the workflow for clarity.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Kᵢ, nM) of several arylpiperazine derivatives for key dopamine and serotonin receptors. These compounds, while not all directly synthesized from the title compound, represent the structural class and modifications typically explored. Lower Kᵢ values indicate higher binding affinity.

CompoundR Group (Modification on Arylpiperazine)D₂ Kᵢ (nM)D₃ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)
Derivative A 2-methoxyphenyl>100076.41.215.8
Derivative B 2,3-dichlorophenyl10473114100
Derivative C 2,3-dimethylphenyl13494.9725204
Derivative D 4-iodo-cinnamoylamide (linker modification)76.40.5>1000>1000
Aripiprazole Reference Drug1.13.24.410
Buspirone Reference Drug450-1.1160

Data is compiled for illustrative purposes from multiple sources to demonstrate structure-activity relationships.[4][7][8]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for a specific receptor.[9][10]

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK-293 cells stably expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Spiperone for D₂/D₃, [³H]-8-OH-DPAT for 5-HT₁ₐ).

  • Test Compounds: this compound derivatives and reference compounds, dissolved in DMSO to create stock solutions.

  • Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl).

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand to saturate all receptors (e.g., 10 µM Haloperidol).[4]

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[9][11]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

2. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and homogenize them in ice-cold buffer using a tissue homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay). The optimal protein concentration per well should be determined empirically to ensure that less than 10% of the total radioligand is bound.[12]

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of the test compound.

  • Add the assay buffer to all wells.

  • Add the test compound in a range of concentrations (typically 0.01 nM to 10 µM) to the appropriate wells.[4]

  • Add the NSB agent (e.g., 10 µM Haloperidol) to the NSB wells.

  • Add the radioligand at a fixed concentration (typically at or below its Kₔ value) to all wells.

  • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 90-120 minutes).[4][13]

4. Separation and Counting:

  • Rapidly terminate the incubation by filtering the contents of the wells through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (passes through).[9]

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[11]

5. Data Analysis:

  • Calculate the Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) prep_membranes Prepare Receptor Membranes (Cell Culture, Homogenization, Centrifugation) incubation Incubate (Membranes + Radioligand + Competitor) prep_membranes->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting calc_ic50 Calculate IC50 (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki result Final Result: Binding Affinity (Ki) calc_ki->result

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_binding Competitive Binding Equilibrium Receptor Receptor BoundComplex Receptor-Radioligand Complex (Measured) Receptor->BoundComplex Forms Radioligand Radioligand ([³H]-L*) Radioligand->Receptor Binds Radioligand->BoundComplex TestCompound Test Compound (Derivative) TestCompound->Receptor Competes

Caption: Principle of competitive binding between a test compound and a radioligand.

References

Safety Operating Guide

Safe Disposal of 1-Boc-4-(2-carboxyphenyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from similar compounds, 1-Boc-4-(2-carboxyphenyl)piperazine should be handled as a hazardous chemical waste.[3] It is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] If there is a risk of generating dust or aerosols, a certified respirator should be used.[3][5]

Key safety precautions include:

  • Avoiding contact with skin and eyes.[4][5]

  • Preventing the formation of dust and aerosols.[4][5]

  • Ensuring adequate ventilation in the handling area.[5][6]

  • Washing hands thoroughly after handling.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

  • Risk Assessment and Preparation:

    • Review all available safety information for piperazine-containing compounds.[3]

    • Designate a properly labeled hazardous waste container that is clearly marked with "Hazardous Waste" and the chemical name.[3]

  • Waste Collection:

    • Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into the designated hazardous waste container.[3]

    • Avoid mixing this waste with incompatible materials such as strong oxidizing agents and strong acids.[1][5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[3]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[3]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][5]

    • Clean the spill area thoroughly.[3]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Use an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water for cleaning.[3]

    • Dispose of any contaminated cleaning materials as hazardous waste.[3]

  • Final Disposal:

    • Securely seal the hazardous waste container.[3]

    • Dispose of the waste as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[3][7]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Identify Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it a Spill? B->C D Contain with Inert Absorbent C->D Yes F Transfer Chemical Waste to Hazardous Waste Container C->F No E Collect and Place in Hazardous Waste Container D->E G Decontaminate Equipment E->G F->G H Seal Hazardous Waste Container G->H I Dispose via Certified Hazardous Waste Vendor H->I J End I->J

Disposal Workflow for this compound.

Quantitative Data

Currently, there is no specific quantitative data, such as concentration limits for disposal or detailed neutralization protocols, available for this compound in the reviewed literature. It is recommended to consult with your institution's environmental health and safety department for specific guidance.

Data PointValueReference
pH for NeutralizationNot AvailableN/A
Concentration Limits for Sewer DisposalNot Recommended[2][5]
Incompatible WastesStrong oxidizing agents, Strong acids[1][5]

References

Essential Safety and Operational Protocols for Handling 1-Boc-4-(2-carboxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Boc-4-(2-carboxyphenyl)piperazine was not directly accessible. The following safety and handling guidelines are based on the available safety data for structurally related compounds, primarily tert-Butyl 1-piperazinecarboxylate and general piperazine derivatives. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure laboratory safety and proper handling from acquisition to disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the compound, which is likely a solid irritant. The following table summarizes the recommended PPE.

PPE CategoryItem and SpecificationsRationale
Eye Protection Safety glasses with side shields conforming to EN166, or tightly sealing safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents direct skin contact with the compound, which may cause irritation.
Body Protection A lab coat or chemical-resistant apron. For larger scale operations, impervious clothing may be required.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.

Operational and Disposal Plans

Safe handling and disposal of this compound are critical to maintaining a safe laboratory environment. The following step-by-step procedures should be followed.

Handling and Storage
  • Engineering Controls: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[4][5]

  • General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][6] Do not eat, drink, or smoke in areas where the compound is handled.[2][3] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Spill Response
  • Minor Spills:

    • Ensure proper PPE is worn.

    • Avoid generating dust.

    • Carefully sweep up the spilled solid material.

    • Place the collected material into a suitable, labeled container for disposal.[2][6]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's EHS department immediately.

    • If trained, and it is safe to do so, contain the spill and follow the procedure for minor spills.

Disposal Plan
  • Waste Classification: this compound and any contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1][7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Work_in_Hood->Weigh_Transfer Monitor_for_Spills Monitor for Spills Weigh_Transfer->Monitor_for_Spills Segregate_Waste Segregate Hazardous Waste Weigh_Transfer->Segregate_Waste Generate Waste Decontaminate_Area Decontaminate Work Area Monitor_for_Spills->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Container Label Waste Container Segregate_Waste->Label_Container Arrange_Pickup Arrange for Professional Disposal Label_Container->Arrange_Pickup

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.